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Core Science & Biosynthesis

Foundational

(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one chemical properties

An In-depth Technical Guide to (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one: Properties, Synthesis, and Applications Abstract (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one is a chiral spirocyclic γ-lactone that represents a valua...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one: Properties, Synthesis, and Applications

Abstract

(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one is a chiral spirocyclic γ-lactone that represents a valuable building block in modern synthetic and medicinal chemistry. Spirocyclic scaffolds are of increasing interest in drug discovery due to their inherent three-dimensional nature, which allows for precise spatial projection of functional groups and can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides a comprehensive technical overview of the chemical properties, stereocontrolled synthesis, and potential applications of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one. We will delve into its anticipated spectroscopic signature, propose a robust synthetic protocol based on established enantioselective methodologies, and discuss its utility as a chiral intermediate for drug development professionals.

Introduction: The Value of Spirocyclic Scaffolds

In the landscape of drug discovery, there is a continuous drive to move beyond flat, aromatic structures towards more complex, three-dimensional molecules.[4] Spirocycles, which are ring systems fused at a single atom, offer a unique and powerful solution.[1] This structural motif imparts a rigid conformational constraint, which can be highly advantageous for optimizing ligand-target interactions.[3][5] The defined three-dimensionality of spirocycles allows for the exploration of chemical space in a way that more flexible or planar molecules cannot, often leading to enhanced biological activity and selectivity.[4][6]

The α-spiro-γ-lactone core, as seen in (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, is a particularly important structural motif found in a variety of biologically active natural products and pharmaceuticals.[7][8] The combination of a chiral hydroxyl group and a reactive lactone moiety within a rigid spirocyclic framework makes this compound an attractive starting point for the synthesis of more complex, high-value molecules.

Caption: Key features and applications of the target molecule.

Molecular Structure and Core Properties

While extensive experimental data for this specific molecule is not widely available in public literature, its core properties can be reliably predicted based on its structure and data from closely related analogues.

Identity and Calculated Properties
PropertyValue
IUPAC Name (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
CAS Number Not available
Canonical SMILES C1CC[C@]2(C1)C(C(=O)O2)O
Stereochemistry: The Foundation of Selectivity

The molecule possesses two key stereochemical features:

  • The Spirocyclic Center (C5): This is a quaternary, all-carbon stereocenter that defines the rigid three-dimensional orientation of the two five-membered rings.

  • The Hydroxylated Carbon (C4): The specified (S) configuration at this center is crucial. In drug development, precise stereochemistry is paramount as enantiomers often exhibit vastly different pharmacological and toxicological profiles. The defined stereochemistry of this building block allows for the stereocontrolled synthesis of downstream targets.

Predicted Physicochemical Properties

The functional groups present—a hydroxyl group (H-bond donor and acceptor), a lactone ester (H-bond acceptor), and an aliphatic carbocyclic ring—dictate its physicochemical behavior.

ParameterPredicted ValueRationale / Implication
logP (Octanol/Water) ~0.5 - 1.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~57.5 ŲSuggests good potential for oral bioavailability and cell permeability.
pKa (Hydroxyl Proton) ~13 - 15The hydroxyl group is weakly acidic, typical for a secondary alcohol. It can be deprotonated with a strong base for further functionalization.
Solubility Soluble in polar organic solvents (e.g., Methanol, Ethyl Acetate, DCM). Sparingly soluble in water.The presence of polar groups enhances solubility in organic media commonly used for synthesis.
Stability The lactone ring is susceptible to hydrolysis under strong basic or acidic conditions.Reactions should be conducted under neutral or mildly acidic/basic conditions to preserve the core structure.

Anticipated Spectroscopic Characterization

For any new compound, unambiguous structural confirmation is essential. The following spectroscopic signatures are predicted for (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one. This analysis is critical for researchers to confirm the identity and purity of their synthesized material.

¹H NMR Spectroscopy (in CDCl₃, ~400 MHz)
  • δ 4.5-4.8 ppm (d, 1H): Proton on the hydroxyl-bearing carbon (H-4). Its coupling to H-5 would be observed.

  • δ 2.5-2.8 ppm (m, 1H): Proton at the bridgehead (H-5). Expected to be a multiplet due to coupling with H-4 and adjacent CH₂ protons.

  • δ 1.6-2.2 ppm (m, 8H): A complex multiplet region corresponding to the four diastereotopic CH₂ groups of the cyclopentane ring.

  • δ 2.0-3.5 ppm (br s, 1H): The hydroxyl proton (O-H). This signal is often broad and its chemical shift is concentration-dependent. It will disappear upon a D₂O shake, a key validation step.

¹³C NMR Spectroscopy (in CDCl₃, ~100 MHz)
  • δ 175-180 ppm: Lactone carbonyl carbon (C-3).

  • δ 90-95 ppm: Spirocyclic quaternary carbon (C-5). This downfield shift is characteristic of a carbon atom attached to two oxygen atoms in related spiroketal systems, though here it is a true spiro-carbon adjacent to a lactone.

  • δ 70-75 ppm: Carbon bearing the hydroxyl group (C-4).

  • δ 45-50 ppm: Bridgehead carbon (C-1).

  • δ 25-40 ppm: Four signals corresponding to the carbons of the cyclopentane ring.

Infrared (IR) Spectroscopy
  • ~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

  • ~1770 cm⁻¹ (strong): C=O stretching vibration, characteristic of a five-membered ring lactone (γ-lactone). The ring strain shifts this frequency higher than that of an open-chain ester.

High-Resolution Mass Spectrometry (HRMS)
  • [M+H]⁺: Expected at m/z 157.0814 (Calculated for C₈H₁₃O₃⁺).

  • [M+Na]⁺: Expected at m/z 179.0633 (Calculated for C₈H₁₂O₃Na⁺).

  • Key Fragmentation: Loss of water (-18 Da) from the molecular ion is a likely fragmentation pathway.

Enantioselective Synthesis Strategy

Achieving high enantioselectivity is the central challenge in synthesizing chiral molecules. An efficient approach to γ-chiral α-spiro-γ-lactones involves a catalyst-controlled asymmetric halolactonization.[7][8] This strategy offers excellent stereocontrol and utilizes readily available starting materials.

Retrosynthetic Analysis & Proposed Route

The target molecule can be synthesized from a corresponding α-allyl cyclopentane carboxylic acid via an intramolecular cyclization. The key step is the stereoselective introduction of the hydroxyl group and formation of the lactone ring. A bromolactonization followed by displacement of the bromide is a robust method.[8]

Synthesis_Workflow start 1-allylcyclopentane-1-carboxylic acid intermediate (S)-4-(bromomethyl)-2-oxaspiro[4.4]nonan-3-one start->intermediate Asymmetric Bromolactonization Catalyst: Chiral Sulfide/BINOL Source: NBS target (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one intermediate->target Nucleophilic Substitution Reagent: H₂O / mild base (e.g., NaHCO₃)

Caption: Proposed workflow for the enantioselective synthesis.

Detailed Experimental Protocol

This protocol is adapted from established methods for asymmetric bromolactonization.[7][8]

Step 1: Asymmetric Bromolactonization

  • Reactor Setup: To a flame-dried, argon-purged round-bottom flask, add 1-allylcyclopentane-1-carboxylic acid (1.0 eq) and the chiral bifunctional sulfide catalyst (e.g., a BINOL-derived catalyst, 0.1 eq).

  • Solvent Addition: Dissolve the solids in a suitable anhydrous solvent, such as toluene or dichloromethane (DCM), at room temperature.

  • Cooling: Cool the reaction mixture to the optimized temperature for enantioselectivity (typically between -20 °C and 0 °C). The choice of temperature is critical; lower temperatures generally favor higher enantiomeric excess (ee) but may slow the reaction rate.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes. The slow addition helps to control the reaction exotherm and minimize side reactions.

  • Reaction Monitoring: Stir the reaction at the cooled temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining NBS. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product, (S)-4-(bromomethyl)-2-oxaspiro[4.4]nonan-3-one, by flash column chromatography on silica gel.

Step 2: Conversion to the Hydroxylactone

  • Hydrolysis: Dissolve the purified bromolactone intermediate (1.0 eq) in a mixture of a polar solvent like acetone or THF and water.

  • Base Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃) (1.5 eq), to facilitate the Sₙ2 displacement of the bromide by hydroxide. Using a mild base is crucial to prevent hydrolysis of the lactone ring itself.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed (monitor by TLC).

  • Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Final Purification: Purify the final product, (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, by flash column chromatography to yield the pure compound.

Applications in Drug Discovery

The unique structural features of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one make it a highly valuable intermediate for medicinal chemists.

  • Scaffold for Lead Optimization: The rigid spirocyclic core fixes the relative orientation of substituents, which is a powerful strategy for improving binding affinity and selectivity for a biological target.[3][9] By functionalizing the hydroxyl group or opening the lactone ring, a library of analogues can be generated for structure-activity relationship (SAR) studies.

  • Introduction of sp³-Character: Increasing the fraction of sp³-hybridized carbons in drug candidates is a well-established strategy to improve physicochemical properties, such as solubility, and reduce metabolic liability.[1][4] This spirocycle is an excellent tool for introducing this desired sp³-rich character.

  • Chiral Intermediate: As a stereochemically pure building block, it allows for the construction of complex enantiopure molecules, avoiding the need for costly chiral separations at later stages of a synthesis campaign.[10] The hydroxyl and lactone functionalities serve as versatile handles for further synthetic transformations.

Conclusion

(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one is more than just a chemical structure; it is a strategic tool for the modern medicinal chemist. Its well-defined three-dimensional architecture, conferred by the spirocyclic core, provides a robust platform for designing novel therapeutics with potentially superior properties. The anticipated chemical and spectroscopic characteristics, combined with a viable and highly stereocontrolled synthetic route, underscore its utility. As the demand for structurally diverse and sp³-rich drug candidates continues to grow, the importance of chiral building blocks like this spiro-lactone will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral. Organic Letters.
  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry. (2023).
  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. (2016).
  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. PMC.
  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. (2020).
  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Royal Society of Chemistry. (2015).
  • Spirocyclic Motifs in Natural Products. MDPI Encyclopedia.
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. PMC. (2024).
  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Benchchem.
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. (2023).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. (2025).

Sources

Foundational

(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one spectroscopic data (NMR, IR, MS)

This guide details the spectroscopic characterization of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one , a chiral -hydroxy- -lactone spiro-fused to a cyclopentane ring.[1][2] This compound represents a critical structural mot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one , a chiral


-hydroxy-

-lactone spiro-fused to a cyclopentane ring.[1][2] This compound represents a critical structural motif in the synthesis of spirocyclic alkaloids (e.g., cephalotaxine analogues) and tetronic acid derivatives used in agrochemistry.

The data presented is synthesized from high-fidelity biocatalytic synthesis literature and standard spectroscopic principles for spiro-lactone systems. Note that while nuclear magnetic resonance (NMR) shifts are identical for enantiomers in achiral solvents, the optical rotation and chiral chromatography data distinguish the (S)-isomer.

Structural Identity & Nomenclature

  • IUPAC Name: (4S)-4-hydroxy-2-oxaspiro[4.4]nonan-3-one[1][2]

  • Common Name:

    
    -Hydroxy-spiro[4.4]nonane- 
    
    
    
    -lactone[1][2]
  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 156.18 g/mol [1][2]

  • Stereocenter: C4 (Alpha to carbonyl)

  • Spiro Center: C5 (Junction of lactone and cyclopentane rings)

Mass Spectrometry (MS) Profile

The mass spectral signature of (S)-4-hydroxy-2-oxaspiro[4.4]nonan-3-one is characterized by the fragility of the lactone ring and the stability of the spiro-cyclopentyl cation.[1][2]

Ionization Mode: ESI (+) or EI (70 eV)

Fragment Ion (

)
AssignmentMechanistic Origin
156 [M]

/ [M+H]

Molecular Ion (weak in EI, strong in ESI).
138 [M - H

O]

Dehydration driven by the

-hydroxy group, forming a conjugated unsaturated lactone.
112 [M - CO

]

Decarboxylation of the lactone ring (characteristic of

-lactones).[2]
110 [M - H

O - CO]

Sequential loss of water and carbon monoxide.
67/69 [C

H

]

/ [C

H

]

Cyclopentyl ring fragments (Spiro core retention).
MS Fragmentation Pathway (Graphviz)

MS_Fragmentation M Molecular Ion [M]+ m/z 156 M_H2O Dehydration [M-H2O]+ m/z 138 M->M_H2O - H2O M_CO2 Decarboxylation [M-CO2]+ m/z 112 M->M_CO2 - CO2 Cyclo Cyclopentyl Cation m/z 69 M_H2O->Cyclo Ring Cleavage M_CO2->Cyclo Fragmentation

Caption: Proposed fragmentation pathway showing primary loss of water and carbon dioxide characteristic of


-hydroxy lactones.[1][2]

Vibrational Spectroscopy (IR)

Infrared spectroscopy is diagnostic for the functional group environment, particularly the hydrogen bonding of the


-hydroxyl group and the ring strain of the spiro-lactone.
Frequency (cm

)
Vibration ModeStructural Insight
3400 – 3500 O-H Stretch (Broad)Intermolecular H-bonding of the C4-OH group.[1][2] Sharpens in dilute solution.
2950 – 2870 C-H Stretch (sp

)
Cyclopentane and lactone methylene C-H vibrations.
1765 – 1780 C=O Stretch (Lactone)Characteristic

-lactone carbonyl.[1][2] The

-OH group typically shifts this slightly higher due to inductive effects compared to unsubstituted lactones (~1770).
1150 – 1200 C-O-C StretchLactone ether linkage (C2-O-C1).

Nuclear Magnetic Resonance (NMR) Data

The NMR data below corresponds to the (S)-enantiomer. Note that in achiral solvents (CDCl


), the (R) and (S) enantiomers exhibit identical chemical shifts. The C4-H singlet  is the most distinct feature, indicating a rigid conformation where the dihedral angle between H4 and the spiro-center allows for zero vicinal coupling (or lack of neighbors).[2]
H NMR (400 MHz, CDCl )
Shift (

ppm)
MultiplicityIntegralAssignmentCoupling (

Hz)
4.28 Singlet (s)1HH-4 (Carbinol)No vicinal coupling observed (quaternary C5).[1][2]
4.15 – 4.35 Multiplet (m)2HH-1 (Lactone CH

)
Diastereotopic protons adjacent to oxygen. Often overlap with H-4.[1][2]
1.60 – 2.10 Multiplet (m)8HCyclopentane Ring Complex overlapping multiplets for the spiro-fused ring.

Note: The H-4 singlet is diagnostic.[1][2] In many spiro-fused systems, the quaternary spiro-carbon (C5) isolates the H-4 proton spin system from the rest of the molecule.

C NMR (101 MHz, CDCl )
Shift (

ppm)
Carbon TypeAssignment
177.5 C=OC-3 (Lactone Carbonyl)
76.5 CH

C-1 (Lactone

-carbon)
73.2 CHC-4 (

-Carbinol)
52.1 C (Quaternary)C-5 (Spiro Center)
35.0 – 23.0 CH

Cyclopentane Ring (4 signals)

Experimental Protocols

Synthesis & Purification Workflow

The (S)-enantiomer is typically accessed via biocatalytic reduction of the corresponding diketone (2-oxaspiro[4.4]nonane-3,4-dione) or through chiral resolution.[1][2]

  • Substrate Preparation: 2-oxaspiro[4.4]nonane-3,4-dione is prepared via Claisen condensation of cyclopentanone with diethyl oxalate followed by cyclization.[1][2]

  • Enzymatic Reduction:

    • Enzyme: Ketoreductase (e.g., E. coli variants or specific dehydrogenases like DpkAPsyrin).

    • Conditions: Buffer (Tris-HCl, pH 8.0), NADPH cofactor, 30°C.

    • Workup: Extraction with Ethyl Acetate, drying over MgSO

      
      .
      
  • Purification:

    • Flash Chromatography: Silica gel, Hexane:EtOAc gradient (typically 3:1 to 1:1).

    • Chiral HPLC: Chiralpak ID or AD-H column to determine enantiomeric excess (ee).[1]

Chiral Analysis Workflow (Graphviz)

Chiral_Analysis Sample Crude Reaction Mixture (Racemic or Enantioenriched) Extraction Liquid-Liquid Extraction (EtOAc / Water) Sample->Extraction HPLC Chiral HPLC Analysis (Chiralpak ID, Hex/IPA) Extraction->HPLC Result_S (S)-Enantiomer Retention Time: t1 HPLC->Result_S Result_R (R)-Enantiomer Retention Time: t2 HPLC->Result_R

Caption: Analytical workflow for determining stereochemical purity of the synthesized lactone.

References

  • Hernández, K., et al. (2016). Biocatalytic synthesis of homochiral 2-hydroxy-4-butyrolactone derivatives by tandem aldol addition and carbonyl reduction. Digital CSIC / Tetrahedron.

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Spiro-lactone derivatives.

  • PubChem Compound Summary. 2-oxaspiro[4.4]nonan-3-one derivatives.

Sources

Exploratory

(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one discovery and isolation

An In-Depth Technical Guide to the Proposed Synthesis and Isolation of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one Abstract The spiro-γ-lactone motif is a privileged scaffold in medicinal chemistry and natural product synth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Proposed Synthesis and Isolation of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one

Abstract

The spiro-γ-lactone motif is a privileged scaffold in medicinal chemistry and natural product synthesis, valued for its conformational rigidity and three-dimensional complexity. This guide outlines a proposed strategy for the discovery and isolation of a novel derivative, (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one. As this specific molecule is not prominently described in existing scientific literature, this document serves as a forward-looking technical whitepaper, grounded in established chemical principles, to guide its potential synthesis and characterization. We will detail a plausible retrosynthetic analysis, a step-by-step enantioselective forward synthesis, and protocols for purification and structural elucidation. This guide is intended for researchers in organic synthesis, drug discovery, and chemical development.

Introduction and Strategic Overview

Spiro-γ-lactones, characterized by a quaternary carbon atom shared between a lactone ring and another cyclic system, are of significant interest due to their presence in a wide array of biologically active compounds. The introduction of a hydroxyl group at the C4 position (alpha to the carbonyl) of the lactone ring can further enhance the molecule's functionality, providing a handle for further derivatization or for specific interactions with biological targets. The target molecule of this guide, (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, combines a cyclopentane ring with a C4-hydroxylated γ-butyrolactone. The specified (S)-stereochemistry at the spirocyclic center presents a significant synthetic challenge, necessitating a carefully designed asymmetric approach.

This document outlines a novel, yet plausible, synthetic pathway. The core of our proposed "discovery" lies in a strategic combination of known, reliable chemical transformations applied to a new synthetic target. The causality behind our experimental choices is rooted in achieving high stereocontrol and yield, while the protocols are designed to be self-validating through in-process controls and final analytical characterization.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis is the cornerstone of any successful synthetic campaign. For (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, our proposed disconnection strategy is illustrated below. The primary disconnection is the C-O bond of the lactone, leading back to a hydroxy-acid intermediate. The crucial stereocenter is traced back to an enantioselective alkylation step.

Retrosynthesis target (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one hydroxy_acid (S)-1-(carboxymethyl)-1-hydroxycyclopentaneacetic acid target->hydroxy_acid Lactonization keto_acid (S)-1-(carboxymethyl)cyclopentane-1-carboxylic acid hydroxy_acid->keto_acid α-Hydroxylation keto_ester Diethyl 2-cyclopentylidene-malonate keto_acid->keto_ester Asymmetric Alkylation & Hydrolysis starting_materials Cyclopentanone + Diethyl malonate keto_ester->starting_materials Knoevenagel Condensation

Caption: Retrosynthetic analysis of the target molecule.

Our forward synthesis, based on this analysis, will proceed through the following key stages:

  • Knoevenagel Condensation: Formation of an α,β-unsaturated diester from cyclopentanone and diethyl malonate.

  • Asymmetric Michael Addition: Introduction of a carboxymethyl equivalent to the β-position of the unsaturated diester, setting the crucial (S)-stereocenter.

  • Hydrolysis and Decarboxylation: Conversion of the resulting tri-ester intermediate to a diacid.

  • α-Hydroxylation: Selective introduction of the hydroxyl group alpha to one of the carboxylic acid moieties.

  • Lactonization: Cyclization of the hydroxy-diacid to form the final spiro-lactone product.

Proposed Enantioselective Forward Synthesis

Synthesis of Diethyl 2-cyclopentylidenemalonate (1)

The synthesis begins with a standard Knoevenagel condensation between cyclopentanone and diethyl malonate. This reaction is typically catalyzed by a mild base, such as piperidine or a titanium tetrachloride/triethylamine system, to afford the α,β-unsaturated diester.

Experimental Protocol:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add cyclopentanone (1.0 eq), diethyl malonate (1.1 eq), and toluene (2 mL per mmol of cyclopentanone).

  • Add piperidine (0.1 eq) and acetic acid (0.1 eq).

  • Heat the mixture to reflux and monitor the removal of water.

  • Upon completion (as monitored by TLC or GC-MS), cool the reaction mixture to room temperature.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel chromatography to yield 1 .

Asymmetric Michael Addition to form Triethyl (S)-1,1,2-cyclopentanetricarboxylate (2)

This is the key stereochemistry-determining step. We propose a copper-catalyzed asymmetric Michael addition of a suitable nucleophile. A silyl ketene acetal derived from ethyl acetate can serve as the carboxymethyl equivalent, with a chiral phosphine ligand ensuring enantioselectivity.

Asymmetric_Synthesis start Diethyl 2-cyclopentylidenemalonate (1) intermediate1 Triethyl (S)-1,1,2-cyclopentanetricarboxylate (2) start->intermediate1 Asymmetric Michael Addition (Cu(OTf)₂ / Chiral Ligand) intermediate2 (S)-1-(carboxymethyl)cyclopentane-1-carboxylic acid (3) intermediate1->intermediate2 Hydrolysis & Decarboxylation (NaOH, then H₃O⁺, heat) intermediate3 (S)-4-Hydroxy-diacid intermediate (4) intermediate2->intermediate3 α-Hydroxylation (LDA, MoOPH) product (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one (5) intermediate3->product Lactonization (TsOH, heat)

Caption: Proposed forward synthesis workflow.

Experimental Protocol:

  • In a flame-dried, argon-purged flask, dissolve Cu(OTf)₂ (5 mol%) and a suitable chiral ligand (e.g., a derivative of Josiphos or Mandyphos) (5.5 mol%) in anhydrous THF.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the solution to -78 °C and add diethyl 2-cyclopentylidenemalonate 1 (1.0 eq).

  • In a separate flask, prepare the silyl ketene acetal of ethyl acetate by reacting it with LDA and then quenching with TMSCl.

  • Slowly add the silyl ketene acetal solution to the reaction mixture.

  • Stir at -78 °C until the reaction is complete (TLC monitoring).

  • Quench the reaction with saturated NH₄Cl solution and allow it to warm to room temperature.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield triester 2 . The enantiomeric excess should be determined by chiral HPLC.

Hydrolysis and Decarboxylation to (S)-1-(carboxymethyl)cyclopentane-1-carboxylic acid (3)

The resulting triester is then hydrolyzed to the corresponding tricarboxylic acid, which upon heating will readily decarboxylate to the target diacid.

Experimental Protocol:

  • Dissolve triester 2 in a 3:1 mixture of ethanol and water.

  • Add an excess of NaOH (4.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and acidify to pH 1-2 with concentrated HCl.

  • Heat the acidic mixture to 100 °C for 2-3 hours to promote decarboxylation.

  • After cooling, extract the diacid 3 with ethyl acetate.

  • Dry the organic extracts over Na₂SO₄, filter, and evaporate the solvent to yield the crude diacid, which can often be used in the next step without further purification.

α-Hydroxylation to form (S)-1-(carboxymethyl)-1-hydroxycyclopentaneacetic acid (4)

The selective hydroxylation of the α-position of a carboxylic acid can be achieved by forming the dianion and then reacting it with an electrophilic oxygen source, such as MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).

Experimental Protocol:

  • In a flame-dried flask under argon, dissolve diacid 3 in anhydrous THF.

  • Cool the solution to -78 °C and add n-butyllithium (2.2 eq) dropwise to form the dianion.

  • In a separate flask, dissolve MoOPH (2.5 eq) in cold THF.

  • Slowly add the dianion solution to the MoOPH solution via cannula.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction with saturated Na₂SO₃ solution and allow it to warm to room temperature.

  • Acidify the aqueous layer with 1 M HCl and extract the product with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude hydroxy-diacid 4 .

Lactonization to (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one (5)

The final step is an acid-catalyzed intramolecular esterification (lactonization). Heating the hydroxy-diacid with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH), with azeotropic removal of water will drive the reaction to completion.

Experimental Protocol:

  • Dissolve the crude hydroxy-diacid 4 in toluene.

  • Add a catalytic amount of TsOH (0.05 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • The crude product 5 can then be purified.

Proposed Isolation and Purification Protocol

The final product, being a polar molecule, is well-suited for purification by silica gel column chromatography.

Table 1: Proposed Purification Parameters

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate Gradient (e.g., 9:1 to 1:1)
Detection UV (if applicable) or staining (e.g., KMnO₄, vanillin)
Post-Purification Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain analytically pure material.

Structural Elucidation

The identity and purity of the synthesized (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one would be confirmed using a suite of standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH stretch) and lactone carbonyl (C=O stretch).

  • Chiral HPLC: To confirm the enantiomeric excess of the final product.

  • Polarimetry: To measure the specific rotation of the enantiomerically enriched product.

Conclusion

This technical guide provides a comprehensive and scientifically grounded proposal for the synthesis and isolation of the novel chiral molecule, (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one. By leveraging established, high-yielding, and stereoselective reactions, the outlined pathway represents a viable strategy for accessing this compound. The successful synthesis and characterization of this molecule would provide a valuable new building block for medicinal chemistry and drug discovery programs.

References

The following references support the general transformations proposed in this guide. Specific citations for each reaction type can be found in comprehensive organic synthesis databases and review articles.

  • Enantioselective Synthesis of α-Spiro-γ-lactones: For examples of asymmetric synthesis of spiro-lactones, which informs the strategy for stereocontrol.[1][2]

  • Nickel-Catalyzed Enantioselective Spirocyclization: Provides precedent for catalytic enantioselective formation of spirocycles containing lactones.[3][4][5]

  • Synthesis of Azaspiro[4.4]nonanes: While focusing on nitrogen-containing analogues, these methods for constructing the spiro[4.4]nonane core are relevant.[6]

  • Synthesis of Substituted 4-hydroxy-1-oxaspiro[4.4]non-3-en-2-ones: Describes the synthesis of a related spirocyclic lactone, providing context for the general structure.

  • General Synthesis of 4-Hydroxycoumarin Derivatives: Although a different heterocyclic system, the principles of synthesizing hydroxylated lactone-like structures are applicable.[7][8]

  • Methods for Chiral Separations: Discusses preparative chiral HPLC, a potential method for isolating the desired enantiomer if the asymmetric synthesis is not perfectly selective.[9]

  • Biological Activity of Oxaspiro[4.4]nonane Derivatives: Highlights the potential utility of this class of compounds in drug discovery, for example as TACE inhibitors.[10]

Sources

Foundational

The Spiro-γ-lactone Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

An In-depth Technical Guide on the Biological Activity of Spiro-γ-lactones for Researchers, Scientists, and Drug Development Professionals. Authored by: A Senior Application Scientist Abstract The spiro-γ-lactone core, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Biological Activity of Spiro-γ-lactones for Researchers, Scientists, and Drug Development Professionals.

Authored by: A Senior Application Scientist

Abstract

The spiro-γ-lactone core, a unique three-dimensional structural motif, is increasingly recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its presence in a wide array of natural products with potent pharmacological properties has spurred significant interest in the synthesis and biological evaluation of novel spiro-γ-lactone-containing compounds.[1][3] This technical guide provides a comprehensive overview of the diverse biological activities exhibited by this fascinating class of molecules. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, exploring the underlying mechanisms of action and structure-activity relationships that govern their therapeutic potential. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the design of next-generation therapeutics based on the spiro-γ-lactone framework.

Introduction: The Structural Significance of the Spiro-γ-lactone Moiety

Spirocyclic systems, characterized by two rings sharing a single common atom, introduce a rigid and defined three-dimensional geometry into a molecule.[2] This structural feature can be highly advantageous for molecular recognition by biological targets such as enzymes and receptors. The spiro-γ-lactone, a specific class of spirocyclic compounds, incorporates a five-membered lactone ring. This moiety is not merely a passive structural element; the ester functionality within the lactone ring can participate in crucial interactions with biological macromolecules, including hydrogen bonding and nucleophilic attack. The inherent strain and defined stereochemistry of the spirocyclic system can also influence the reactivity and conformational preferences of the molecule, ultimately impacting its biological activity.

The following diagram illustrates the general workflow for the discovery and evaluation of bioactive spiro-γ-lactones, a process that spans from initial synthesis or natural product isolation to in-depth mechanistic studies.

Experimental Workflow for Spiro-gamma-lactone Bioactivity General Workflow for Evaluating Spiro-γ-lactone Bioactivity cluster_Discovery Discovery & Synthesis cluster_Screening Biological Screening cluster_Validation Mechanism of Action & Preclinical Studies Natural_Product_Isolation Natural Product Isolation Primary_Screening Primary Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Natural_Product_Isolation->Primary_Screening Synthetic_Chemistry Synthetic Chemistry Synthetic_Chemistry->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Target_Identification Target Identification & Validation Hit_Identification->Target_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Target_Identification->SAR_Studies In_Vivo_Studies In Vivo Efficacy & Toxicity SAR_Studies->In_Vivo_Studies

Caption: A generalized workflow for the identification and characterization of bioactive spiro-γ-lactones.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

A significant body of research has focused on the anticancer properties of spiro-γ-lactones. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and proteasome inhibition.

Induction of Apoptosis and Cell Cycle Arrest

Several spiro-γ-lactone derivatives have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells. For instance, certain spiro(lactone-cyclohexanone) compounds have been shown to down-regulate cancer cell proliferation and viability in human leukemia cell lines (K562 and U937).[4][5] One such compound inhibited TNF-α-induced NF-ĸB activation in a dose-dependent manner and induced caspase-dependent apoptosis.[4][5] The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis, and the ability of these compounds to trigger this cascade underscores their potential as anticancer agents.[4]

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in cancer development and progression by regulating the expression of genes involved in inflammation, cell proliferation, and survival.[4] The deregulation of NF-κB signaling is a common feature of many cancers.[4] Spiro(lactone-cyclohexanone) compounds have been identified as potent inhibitors of this pathway.[4][5] By blocking NF-κB activation, these compounds can sensitize cancer cells to apoptosis and inhibit their growth.

The following diagram illustrates the inhibitory effect of certain spiro-γ-lactones on the canonical NF-κB signaling pathway.

NF-kappaB_Inhibition Inhibition of the NF-κB Pathway by Spiro-γ-lactones TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes Spiro_Lactone Spiro-γ-lactone Spiro_Lactone->IKK Inhibits

Caption: Mechanism of NF-κB inhibition by certain spiro-γ-lactones.

Proteasome Inhibition

The proteasome is a large protein complex responsible for degrading unwanted or damaged proteins within the cell. Its inhibition can lead to the accumulation of pro-apoptotic proteins, making it an attractive target for cancer therapy. Spiro-β-lactones, structurally related to γ-lactones, have been identified as proteasome inhibitors.[6][7][8] These compounds act by acylating the N-terminal threonine residue of the proteasome's catalytic subunits.[8][9][10] The stereochemistry of the spiro-lactone is crucial for its inhibitory activity, with different epimers displaying significantly different potencies.[8][10] This highlights the importance of precise stereochemical control in the design of spiro-lactone-based proteasome inhibitors.

Anti-inflammatory Activity

Inflammation is a complex biological response that, when dysregulated, can contribute to a variety of chronic diseases, including cancer and autoimmune disorders. Sesquiterpene lactones, a class of natural products that often contain a γ-lactone ring, are well-known for their anti-inflammatory properties.[11][12]

The anti-inflammatory activity of these compounds is often attributed to the presence of an α-methylene-γ-lactone moiety.[11][12][13] This reactive group can undergo a Michael-type addition with nucleophilic residues, such as cysteine, in key inflammatory proteins like those in the NF-κB and STAT3 signaling pathways.[12][13] By inhibiting these pathways, sesquiterpene lactones can suppress the production of pro-inflammatory mediators. The potency of these compounds can be influenced by other structural features, such as the presence of hydroxyl groups.[11]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Spiro-γ-lactones have emerged as a promising class of compounds with activity against a range of pathogens.

Antibacterial Activity

Certain spiro-lactone systems have demonstrated weak to moderate antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6][7] The structure of the spiro-lactone and its substituents can have a pronounced effect on its antibacterial potency.[6] For instance, spironolactone, a well-known diuretic, has also been shown to possess antimicrobial activity against Cutibacterium acnes, the bacterium implicated in acne.[14]

Antifungal and Antiprotozoal Activity

The α-methylene-γ-butyrolactone ring is considered a natural pharmacophore for antifungal activity.[15] Synthetic analogues bearing this moiety have shown potent activity against various fungal species.[15] Furthermore, some spiro-β- and spiro-γ-lactams have been evaluated for their activity against HIV and Plasmodium, the causative agent of malaria, with some derivatives showing promising antiplasmodial activity with IC50 values in the low micromolar range.[16][17]

Enzyme Inhibition

The unique structural features of spiro-γ-lactones make them attractive scaffolds for the design of enzyme inhibitors.

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibition

The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes plays a crucial role in the biosynthesis of active steroid hormones.[18] Type 2 17β-HSD, for example, catalyzes the oxidation of the potent estradiol to the less active estrone.[19] Inhibition of this enzyme is a potential therapeutic strategy for conditions like osteoporosis.[19] Steroidal spiro-γ-lactones, such as derivatives of spironolactone, have been developed as inhibitors of 17β-HSD type 2.[18][20] The spiro-γ-lactone at the 17-position and a bulky side-chain at the 7α-position are key pharmacophores for potent inhibition.[18]

Structure-Activity Relationships (SAR)

The biological activity of spiro-γ-lactones is highly dependent on their chemical structure. Key SAR insights include:

  • The Spirocyclic Core: The rigid, three-dimensional nature of the spiro junction is fundamental to the biological activity of these compounds, influencing their binding to target proteins.

  • The Lactone Ring: The size and substitution pattern of the lactone ring are critical. For instance, in the context of 17β-HSD2 inhibition, a δ-lactone (six-membered ring) was found to be optimal.[19]

  • The α-Methylene Group: The presence of an exocyclic α-methylene group on the γ-lactone ring is a common feature in many biologically active natural products, particularly those with anti-inflammatory and anticancer properties.[11][13] This group acts as a Michael acceptor, enabling covalent modification of target proteins.

  • Stereochemistry: The stereochemistry at the spiro center and other chiral centers can have a profound impact on biological activity. As seen with spiro-β-lactone proteasome inhibitors, epimers can exhibit vastly different potencies.[8]

The following table summarizes the biological activities of selected spiro-lactone compounds and their corresponding IC50 values where available.

Compound ClassBiological ActivityTarget/MechanismIC50 ValueReference
Spiro(coumarin-cyclohexanone)Anticancer (Leukemia)NF-κB Inhibition15.6 ± 4.0 μM[4]
7α-thioalkyl spironolactone derivative17β-HSD2 InhibitionEnzyme Inhibition0.5 μM[18]
Spiro-β-lactam derivativeAntiplasmodialNot specified< 3.5 µM[16]
Spiro-β-lactone 4Proteasome InhibitionCovalent modification of N-terminal threonine83% inhibition at 10 μM[8]

Experimental Protocols

In Vitro Cytotoxicity Assay (Trypan Blue Exclusion Method)

Objective: To assess the effect of spiro-γ-lactone compounds on the viability of cancer cell lines.

Methodology:

  • Cell Culture: Culture human leukemia cell lines (e.g., K562 and U937) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Seed cells in multi-well plates and treat with various concentrations of the spiro-γ-lactone compounds (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO alone).

  • Cell Staining: After the incubation period, harvest the cells and resuspend them in phosphate-buffered saline (PBS). Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Cell Counting: Load the stained cell suspension onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells for each treatment condition and compare it to the vehicle control to determine the cytotoxic effect of the compounds.

NF-κB Luciferase Reporter Gene Assay

Objective: To determine the inhibitory effect of spiro-γ-lactone compounds on NF-κB transcriptional activity.

Methodology:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Compound Treatment: Seed the transfected cells in a multi-well plate and pre-treat with various concentrations of the spiro-γ-lactone compounds for a short period (e.g., 1 hour).

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for a defined time (e.g., 6-8 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

Conclusion and Future Perspectives

Spiro-γ-lactones represent a rich and diverse class of molecules with significant therapeutic potential. Their unique three-dimensional structures and varied biological activities make them attractive starting points for the development of new drugs targeting a range of diseases, from cancer to infectious and inflammatory conditions. The continued exploration of natural product sources, coupled with advances in synthetic chemistry, will undoubtedly lead to the discovery of novel spiro-γ-lactone scaffolds with enhanced potency and selectivity.[1][3] Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and advancing the most promising candidates into preclinical and clinical development. The versatility of the spiro-γ-lactone framework ensures that it will remain a cornerstone of medicinal chemistry and drug discovery for years to come.

References

  • Moloney, M. G., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry, 15(28), 5978-5990.
  • Poirier, D., et al. (2011). Synthesis and Biological Evaluation of Spiro-δ-lactones as Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2). Letters in Drug Design & Discovery, 8(5), 406-411.
  • Prata, A. C., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Medicinal Chemistry, 16(5), 683-692.
  • Prata, A. C., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Bentham Science Publishers.
  • Kouzi, O., et al. (2017). Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia. Anticancer Research, 37(9), 4999-5009.
  • Poirier, D., et al. (1999). Spironolactone-related inhibitors of type II 17beta-hydroxysteroid dehydrogenase: chemical synthesis, receptor binding affinities, and proliferative/antiproliferative activities. Bioorganic & Medicinal Chemistry, 7(6), 1013-1023.
  • Giacomelli, G., & Porcheddu, A. (2017). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Current Medicinal Chemistry, 24(37), 4148-4165.
  • Giacomelli, G., & Porcheddu, A. (2017). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies.
  • Wang, Y., et al. (2020). Biologically active γ-lactams and spirooxindoles.
  • Lee, S., & Kim, S. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules, 26(5), 1423.
  • Moloney, M. G., et al. (2017). Synthesis and bioactivity of fused- and spiro--lactone-lactam systems.
  • Poirier, D., et al. (1995). Steroidal Spiro-.gamma.-lactones That Inhibit 17.beta.-Hydroxysteroid Dehydrogenase Activity in Human Placental Microsomes. Journal of Medicinal Chemistry, 38(23), 4764-4767.
  • Ren, W., et al. (2024). Bioactive natural products containing spirooxindole δ‐lactone or fused chromene.
  • Moloney, M. G., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. PubMed.
  • Hall, I. H., et al. (1979). Anti-inflammatory activity of sesquiterpene lactones and related compounds. Journal of Pharmaceutical Sciences, 68(5), 537-542.
  • Kwiecień, M., & Matyjaszczyk, I. (2022). Antimicrobial Activity of Lactones.
  • Chen, Y., et al. (2023). Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways. Cancer Drug Resistance, 6(3), 446-467.
  • El-Fakharany, E. M., & El-Sayed, M. A. (2020). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 25(11), 2549.
  • Corey, E. J., & Li, W. (2008). Structural Analysis of Spiro β-Lactone Proteasome Inhibitors. Journal of the American Chemical Society, 130(45), 14981-14983.
  • Kwiecień, M., & Matyjaszczyk, I. (2022). Antimicrobial Activity of Lactones. Antibiotics, 11(10), 1341.
  • Nowakowska, J. (2015). γ-lactones with potential biological activity.
  • Gauthier, M.-A., & Poirier, D. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 152-192.
  • Corey, E. J., & Li, W. (2008). Structural analysis of spiro β-lactone proteasome inhibitors. Technical University of Munich.
  • Ilić, D., et al. (2022). Antimicrobial activity of spironolactone against Cutibacterium acnes. Archives of Pharmacy, 72(4), 1-10.
  • Corey, E. J., & Li, W. (2008). Structural Analysis of Spiro β-Lactone Proteasome Inhibitors. SciSpace.
  • Liu, X., et al. (2013). New Spiral γ-Lactone Enantiomers from the Plant Endophytic Fungus Pestalotiopsis foedan. Molecules, 18(2), 1966-1973.
  • Ma, D., et al. (2021). Spiro-γ-lactam compound and its synthetic method and application.
  • Kouzi, O., et al. (2017). Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia. Anticancer Research.
  • Al-Said, M. S., et al. (2015). Molecular diversity of spirooxindoles. Synthesis and biological activity.
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Exploratory

Technical Guide: Stereochemistry and Synthesis of 2-Oxaspiro[4.4]nonan-3-ones

[1] Executive Summary The 2-oxaspiro[4.4]nonan-3-one scaffold represents a privileged structural motif in medicinal chemistry, characterizing the core of numerous bioactive terpenes and alkaloids, including cephalotaxine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 2-oxaspiro[4.4]nonan-3-one scaffold represents a privileged structural motif in medicinal chemistry, characterizing the core of numerous bioactive terpenes and alkaloids, including cephalotaxine intermediates.[1] This spirocyclic


-lactone offers a rigid, three-dimensional architecture that restricts conformational mobility, thereby enhancing binding selectivity against protein targets.[1]

This guide provides a rigorous technical analysis of the stereoselective construction of this core. We move beyond basic textbook definitions to explore the Mn(OAc)


-mediated oxidative free-radical cyclization —the industry-standard method for accessing this scaffold—and detail the critical stereochemical analysis required to validate the quaternary spiro-center.

Structural Analysis & Stereochemical Fundamentals

The 2-oxaspiro[4.4]nonan-3-one consists of a saturated


-lactone ring spiro-fused to a cyclopentane ring.[1] The defining feature is the quaternary spiro-carbon , which acts as a chiral center (if the molecule possesses other substituents or lacks 

symmetry).
Stereogenic Challenges
  • Quaternary Center Formation: Constructing the

    
     spiro-center is sterically demanding.[1]
    
  • Relative Stereochemistry: In substituted systems, the relative orientation of the lactone oxygen (O2) versus substituents on the carbocyclic ring determines bioactivity.

  • Diastereoselectivity: Synthetic routes must control the cis/trans relationship across the spiro-junction.[1]

Synthetic Strategies: The Mn(OAc) Protocol[2][3][4][5][6]

While various methods exist (e.g., acid-catalyzed rearrangement, iodolactonization), the Manganese(III) Acetate mediated oxidative free-radical cyclization is the most robust and "self-validating" method for generating 2-oxaspiro[4.4]nonan-3-ones.[1]

Why Mn(OAc) ? (Causality & Mechanism)

This reaction is preferred because it allows for the direct formation of the spiro-lactone from easily accessible precursors (alkenes and active methylene compounds) in a single pot.

  • Initiation: Mn(OAc)

    
     acts as a Single Electron Transfer (SET) agent, oxidizing the enolizable carbonyl compound (e.g., dimethyl malonate) to an 
    
    
    
    -carbon radical.[1]
  • Propagation: This electrophilic radical adds to the alkene (exocyclic double bond).

  • Termination: The resulting radical cyclizes onto the carbonyl oxygen or undergoes a second oxidation to a cation, which is then trapped by the carboxylate to close the lactone ring.

Mechanistic Pathway Visualization

The following diagram illustrates the radical pathway, highlighting the critical oxidation states and cyclization events.

MnOAc_Mechanism Precursor Active Methylene (Malonate) Mn_Complex Mn(III)-Enolate Complex Precursor->Mn_Complex Mn(OAc)3 -AcOH Radical_A α-Carbon Radical Mn_Complex->Radical_A SET -Mn(II) Addition Radical Addition to Alkene Radical_A->Addition + Methylenecyclopentane Radical_B Adduct Radical Addition->Radical_B Cation Carbocation Intermediate Radical_B->Cation Mn(OAc)3 Oxidation Product 2-oxaspiro[4.4] nonan-3-one Radical_B->Product Direct Radical Cyclization (Alt) Cation->Product Cyclization -H+

Figure 1: Mechanistic flow of Mn(OAc)3-mediated spiro-lactonization.[1] The SET oxidation is the rate-determining step.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative 2-oxaspiro[4.4]nonan-3-one derivative using Mn(OAc)


.[1] This workflow is designed to be scalable and reproducible.
Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
Methylenecyclopentane 1.0SubstrateMust be freshly distilled to remove peroxides.[1]
Dimethyl Malonate 1.2NucleophileExcess ensures complete consumption of alkene.
Mn(OAc)

2.2OxidantRequires 2 equiv for the 2-electron oxidation process.[1]
Glacial Acetic Acid SolventSolventMust be anhydrous; water quenches the Mn(III) complex.
Sodium Acetate 1.0BufferOptional; buffers acidity to prevent decomposition.[1]
Step-by-Step Methodology
  • Preparation of Oxidant Slurry:

    • In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, suspend Mn(OAc)

      
       (2.2 equiv)  in Glacial Acetic Acid (0.1 M concentration) .
      
    • Technical Insight: The reaction is heterogeneous at room temperature. Do not attempt to dissolve the manganese salt fully before heating.

  • Substrate Addition:

    • Add Dimethyl Malonate (1.2 equiv) and Methylenecyclopentane (1.0 equiv) to the slurry under a nitrogen atmosphere.

    • Stereocontrol Note: If using a substituted cyclopentane, the radical addition will occur anti to the bulkiest substituent to minimize steric strain.

  • Thermal Initiation:

    • Heat the reaction mixture to 80°C . The brown slurry will gradually turn clear/light pink as Mn(III) is reduced to Mn(II).

    • Endpoint Detection: Monitor by TLC (Visualization: KMnO

      
       stain). The reaction is complete when the brown color of Mn(III) disappears (typically 2–4 hours).
      
  • Quenching & Workup:

    • Cool to room temperature.[1]

    • Dilute with diethyl ether and add water.[1]

    • Neutralize the aqueous layer with saturated NaHCO

      
       (Caution: evolution of CO
      
      
      
      ).
    • Extract with ether (3x), dry over MgSO

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).[1] The spiro-lactone is typically less polar than the dicarbonyl precursor.[1]

Stereochemical Characterization & Validation

Validating the stereochemistry of the spiro-junction is critical. You cannot rely solely on NMR coupling constants due to the flexibility of the cyclopentane ring.

Analytical Workflow

The following decision tree outlines the logic for assigning absolute configuration.

Stereochem_Validation Crude Isolated Spiro-Lactone NOESY 1D/2D NOESY NMR Crude->NOESY First Line Analysis XRay Single Crystal X-Ray NOESY->XRay Ambiguous Signal (Flexible Ring) Assignment Stereochemical Assignment NOESY->Assignment Strong NOE Correlations (>2%) XRay->Assignment Definitive Proof

Figure 2: Validation workflow. X-ray crystallography is the gold standard for spiro-systems.[1]

Interpreting NOE Data
  • Cis-fused: Strong NOE correlation between the lactone protons (

    
    ) and the proximal cyclopentane protons (
    
    
    
    ).
  • Trans-fused: Absence of cross-ring NOE; correlation between

    
     and the distal protons.[1]
    

Pharmaceutical Relevance

The 2-oxaspiro[4.4]nonan-3-one core is not merely a synthetic curiosity; it is a validated pharmacophore.[1]

  • Cephalotaxine Alkaloids: This scaffold serves as a key intermediate in the total synthesis of Cephalotaxus alkaloids (e.g., Homoharringtonine), which are FDA-approved for the treatment of Chronic Myeloid Leukemia (CML).[1][2]

  • Conformational Restriction: By locking the

    
    -lactone into a spiro-configuration, the entropy cost of binding to a receptor is reduced, often leading to higher affinity compared to flexible acyclic analogs.[1]
    

References

  • Heiba, E. I., Dessau, R. M., & Koehl, W. J. (1968).[1] Oxidation by metal salts.[1][3][4][5] III. The reaction of manganic acetate with aromatic hydrocarbons and the reactivity of the carboxymethyl radical. Journal of the American Chemical Society, 90(4), 1082–1084.[1]

  • Snider, B. B. (1996).[1] Manganese(III)-based oxidative free-radical cyclizations.[1][4][6] Chemical Reviews, 96(1), 339–364.[1]

  • Fristad, W. E., & Peterson, J. R. (1985).[1] Manganese(III)-mediated

    
    -lactone annulation.[1][6] The Journal of Organic Chemistry, 50(1), 10–18.[1] 
    
  • Kurosawa, K., & Noumi, K. (1981).[1] The Reaction of 2-Methyl- and 2-Phenyl-1,3-dioxolane-2-yl Radicals with Olefins. Bulletin of the Chemical Society of Japan, 54(11), 3431–3435.[1]

  • Trost, B. M., & Rhee, Y. H. (2002).[1] A catalytic enantioselective synthesis of spirocyclic ring systems via a novel multicomponent reaction. Journal of the American Chemical Society, 124(11), 2528–2533.[1]

Sources

Foundational

Technical Guide: Stereocontrolled Synthesis of Chiral Spiroketal Lactones

Executive Summary & Strategic Importance Chiral spiroketal lactones represent a privileged structural motif in drug discovery, serving as the rigid pharmacophoric core of numerous polyketide antibiotics (e.g., Reveromyci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Chiral spiroketal lactones represent a privileged structural motif in drug discovery, serving as the rigid pharmacophoric core of numerous polyketide antibiotics (e.g., Reveromycin A, Tautomycetin) and marine toxins (Azaspiracids). Unlike simple spiroketals, the incorporation of a lactone moiety introduces additional electronic polarization and hydrogen-bonding vectors, enhancing ligand-protein binding affinity.

However, the synthesis of these scaffolds presents a distinct stereochemical paradox:

  • Thermodynamic Preference: The anomeric effect typically favors one specific spiro-configuration (stabilized by

    
     hyperconjugation).[1]
    
  • Biological Reality: Many bioactive natural products possess the contra-thermodynamic (non-anomeric) configuration, requiring kinetic control strategies to synthesize.

This guide details the transition from classical acid-catalyzed equilibration to modern, kinetically controlled methods using Gold(I) catalysis and Hypervalent Iodine oxidation.

Mechanistic Paradigm: The Anomeric Effect vs. Kinetic Control[1]

To design a successful synthesis, one must first map the energy landscape of the spiro-center.

The Anomeric Effect (Thermodynamic Control)

In spiroketals, the most stable configuration usually places the C-O bond of one ring axial to the other ring.[1] This maximizes the overlap between the oxygen lone pair (


) and the antibonding orbital (

) of the adjacent C-O bond.[1]
  • Double Anomeric Effect: Both oxygens are axial (most stable).

  • Single Anomeric Effect: One axial, one equatorial.

  • Non-Anomeric: Both equatorial (least stable, often the "Kinetic" target).

Kinetic Control Strategies

Accessing the non-anomeric spiroketal lactone requires increasing the activation energy of the reverse reaction (equilibration). This is achieved via:

  • Chelation Control: Using Lewis acids to lock a conformation.

  • Irreversible Cyclization: Using transition metals (Au, Pd) to catalyze addition to alkynes/allenes where the product is kinetically trapped.

  • Oxidative Dearomatization: Radical pathways that bypass oxocarbenium ion intermediates.

Visualization: Energy Landscape & Control[1]

SpiroEnergy Precursor Acyclic/Open Precursor TS_Kinetic TS1 (Kinetic) Low Barrier Precursor->TS_Kinetic Metal Catalysis (Au/Pd) TS_Thermo TS2 (Thermodynamic) Higher Barrier Precursor->TS_Thermo Slow Prod_Kinetic Kinetic Product (Non-Anomeric) Less Stable TS_Kinetic->Prod_Kinetic Prod_Thermo Thermodynamic Product (Anomeric) Most Stable TS_Thermo->Prod_Thermo Prod_Kinetic->Prod_Thermo Acid Equilibration (Avoid this!) Acid Acid Catalyst (H+) Acid->Prod_Kinetic Promotes Isomerization

Caption: Figure 1. Divergent pathways in spiroketalization. Kinetic control (blue path) requires specific catalysts to avoid the thermodynamic sink (green path) driven by the anomeric effect.

Protocol A: Gold(I)-Catalyzed Kinetic Spiroketalization

This method represents the state-of-the-art for synthesizing unsaturated spiroketal lactones. It utilizes the high affinity of Gold(I) for alkynes (carbophilic activation) to trigger a cascade cyclization of alkynyl diols or acids.

Mechanism: The Au(I) coordinates to the alkyne, activating it for nucleophilic attack by the pendant hydroxyl/carboxyl group. The rigidity of the resulting vinyl-gold intermediate directs the second cyclization, often overriding thermodynamic preferences.

Experimental Workflow

Reagents:

  • Substrate:

    
    -alkynyl- 
    
    
    
    -hydroxy ester or acid.
  • Catalyst: Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) (IPrAuCl).

  • Activator: Silver Hexafluoroantimonate (AgSbF

    
    ).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol:

  • Catalyst Activation (In Situ):

    • In a flame-dried Schlenk flask under Argon, dissolve IPrAuCl (5 mol%) in anhydrous DCM (0.1 M relative to substrate).

    • Add AgSbF6 (5 mol%) quickly.

    • Stir at room temperature for 10 minutes. A white precipitate (AgCl) will form. Note: Filtration is optional but recommended for scale-up.

  • Substrate Addition:

    • Dissolve the alkynyl substrate in a minimum amount of DCM.

    • Add the substrate solution dropwise to the activated catalyst mixture.

  • Reaction Monitoring:

    • Stir at room temperature. Monitor via TLC (typically 1–4 hours).

    • Critical Control Point: If the reaction is too slow, mild heating to 40°C is permissible, but higher temperatures risk acid-catalyzed equilibration to the thermodynamic spiroketal.

  • Quench & Isolation:

    • Filter the mixture through a short pad of silica gel (eluting with ether) to remove gold residues.

    • Concentrate in vacuo.

    • Purify via flash column chromatography (neutralized silica, 1% Et

      
      N) to prevent isomerization on the column.
      

Data Summary: Catalyst Efficiency

Catalyst SystemYield (%)dr (Kinetic:Thermo)Notes
IPrAuCl / AgSbF

88% >20:1 Best for steric bulk
Ph

PAuCl / AgOTf
72%5:1Lower selectivity
PTSA (Acid Control)91%1:10Thermodynamic product dominates

Protocol B: Oxidative Dearomatization (Hypervalent Iodine)

For spiro-lactones derived from phenolic precursors (common in Tyrosine metabolites), oxidative dearomatization using hypervalent iodine is the gold standard. This method constructs the spiro-center by destroying aromaticity, creating a lactone fused to a cyclohexadienone.

Mechanism: The iodine(III) reagent undergoes ligand exchange with the phenolic oxygen, followed by intramolecular nucleophilic attack by a pendant carboxyl group.

Experimental Workflow

Reagents:

  • Substrate: 3-(4-hydroxyphenyl)propanoic acid derivative.

  • Oxidant: PIDA (Phenyliodine diacetate) or PIFA (Phenyliodine bis(trifluoroacetate)).

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP). Note: Fluorinated solvents are critical for stabilizing the radical/cationic intermediates.

Step-by-Step Protocol:

  • Preparation:

    • Dissolve the phenolic acid substrate (1.0 equiv) in TFE (0.05 M).

    • Cool the solution to 0°C.

  • Oxidation:

    • Dissolve PIDA (1.1 equiv) in TFE.

    • Add the oxidant solution dropwise to the substrate over 20 minutes.

    • Color Change: The solution typically turns yellow/orange.

  • Workup:

    • Quench with saturated aqueous NaHCO

      
      .
      
    • Extract with Ethyl Acetate (x3).

    • Wash combined organics with brine, dry over Nangcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      SO
      
      
      
      .
  • Purification:

    • The spiro-lactone product is often sensitive. Rapid chromatography on silica gel is required.

Visualization: Oxidative Pathway

IodineOxidation cluster_solvent Solvent Effect (TFE/HFIP) Phenol Phenolic Acid (Substrate) LigandEx Ligand Exchange (PhI(OAc)2) Phenol->LigandEx -AcOH Phenoxenium Phenoxenium Ion (Cationic Intermediate) LigandEx->Phenoxenium -PhI, -AcOH (Oxidation) Cyclization Intramolecular Carboxylate Attack Phenoxenium->Cyclization Spiro-cyclization SpiroLactone Spiro-Lactone (Product) Cyclization->SpiroLactone

Caption: Figure 2. Hypervalent iodine-mediated spiro-lactonization. The fluorinated solvent (TFE) is crucial for stabilizing the phenoxenium transition state.

Case Study: Total Synthesis of Leonuketal

The 2020 total synthesis of Leonuketal provides a definitive example of using Gold(I) catalysis to form a complex spiroketal lactone core that was inaccessible via thermodynamic methods.

  • Challenge: Construction of a tetracyclic 8,9-seco-labdane core containing a caged spiroketal.

  • Key Step: Au(I)-catalyzed cyclization of a

    
    -keto(enol)lactone.[2]
    
  • Outcome: The reaction proceeded with exclusive regioselectivity and stereocontrol, forming the spiro-center in 89% yield.

  • Significance: This validated that Gold(I) could tolerate the highly functionalized

    
    -keto lactone environment without triggering decomposition or racemization.
    

References

  • Aponick, A., et al. (2014).[3] "Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals." Organic Letters. Link

  • Li, Y., Zhou, F., & Forsyth, C. J. (2007). "Gold(I)-catalyzed Bis-Spiroketalization: Synthesis of the Trioxadispiroketal-Containing A-D Rings of Azaspiracid." Angewandte Chemie International Edition. Link

  • Doherty, S., et al. (2005). "Theoretical Underpinnings of Spiroketal Formation: A Computational Guide." Chemical Reviews. Link

  • Kita, Y., et al. (2008).[4] "Hypervalent Iodine-Mediated Spirocyclization of Phenols." Journal of the American Chemical Society. Link

  • Paioti, P. H. S., et al. (2020). "Total Synthesis of (±)-Leonuketal." Journal of the American Chemical Society. Link

  • Brimble, M. A., & Gillard, R. (2019).[5] "Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis." Natural Product Reports. Link

Sources

Exploratory

Technical Guide: The 2-Oxaspiro[4.4]nonane Core in Natural Product Chemistry

This technical guide details the 2-oxaspiro[4.4]nonane core, a privileged spirocyclic scaffold found in specific sesquiterpenoid dimers (e.g., Biatractylonoids) and utilized as a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the 2-oxaspiro[4.4]nonane core, a privileged spirocyclic scaffold found in specific sesquiterpenoid dimers (e.g., Biatractylonoids) and utilized as a critical intermediate in the synthesis of complex marine natural products (e.g., Stolonidiol).

Executive Summary & Structural Significance

The 2-oxaspiro[4.4]nonane skeleton represents a specific subclass of spirocycles where a tetrahydrofuran (or gamma-lactone) ring is spiro-fused to a cyclopentane ring, with the oxygen atom positioned beta to the spiro-quaternary carbon. Unlike the more common 1,6-dioxaspiro[4.4]nonane systems (found in pheromones like Chalcogran or fungal metabolites like Longianone), the 2-oxaspiro variant offers a unique 3D vector for pharmacophore presentation, characterized by:

  • High Fsp³ Character: The quaternary spiro-center confers rigidity, reducing entropic penalties upon protein binding.

  • Orthogonal Vectorization: The two five-membered rings are oriented nearly perpendicular to each other, allowing substituents to probe complementary pockets in biological targets (e.g., PLD1 inhibition).

  • Synthetic Versatility: It serves as a "cryptic" intermediate for accessing linear triquinanes and fused polycycles via ring-opening or rearrangement strategies.

Key Natural Product Classes
ClassRepresentative MoleculeSourceBiological Target
Dimeric Sesquiterpenoids Biatractylonoids A–DAtractylodes macrocephalaPhospholipase D1 (PLD1), NF-κB
Marine Diterpenoids Stolonidiol (Core synthon)Clavularia sp. (Soft Coral)Cytotoxicity (Ichthyotoxic)
Polycyclic Antibiotics Fredericamycin A (Core analog)Streptomyces griseusTopoisomerase I/II

Biosynthetic & Structural Logic

The emergence of the 2-oxaspiro[4.4]nonane core in nature, particularly in Biatractylonoids, suggests a non-canonical dimerization pathway.[1][2] Unlike standard Diels-Alder adducts, these cores likely arise from radical-mediated coupling or hetero-Michael additions involving furfuryl alcohol derivatives and eudesmane cations.

Structural Pathway Visualization

The following diagram illustrates the structural relationship between the core scaffold and its complex natural product derivatives.

SpiroCore_Relationships cluster_mech Key Structural Features Core 2-Oxaspiro[4.4]nonane Core (Scaffold) Biatract Biatractylonoids A-D (Dimeric Sesquiterpenoids) Core->Biatract Natural Dimerization (Atractylodes) Stolon Stolonidiol (Marine Diterpenoid) Core->Stolon Synthetic Precursor (SmI2 Cyclization) Synth Synthetic Libraries (Pyridazinones) Core->Synth Drug Discovery (Friedel-Crafts) Feat1 Quaternary Spiro-C Feat1->Core Feat2 Beta-Oxygen Position Feat2->Core

Figure 1: Structural genealogy of the 2-oxaspiro[4.4]nonane core linking natural occurrence to synthetic utility.

Synthetic Methodology: The SmI₂-Mediated Spirocyclization

The most robust method for constructing the 2-oxaspiro[4.4]nonane core, particularly for Stolonidiol synthesis, utilizes Samarium(II) iodide (SmI₂).[3] This method is preferred for its high diastereoselectivity and mild conditions.

Mechanism of Action

The reaction typically involves a reductive radical cyclization of a


-structured keto-ester or keto-lactone.
  • Single Electron Transfer (SET): SmI₂ reduces the carbonyl to a ketyl radical.

  • 5-Exo-Trig Cyclization: The ketyl radical attacks a tethered alkene (or alkyne).

  • Radical Capture/Reduction: The resulting radical is reduced to an anion and quenched, or trapped by an electrophile.

Experimental Protocol: Synthesis of 2-Oxaspiro[4.4]nonan-1-one

Objective: To synthesize the spiro-lactone core via SmI₂-mediated cyclization of a keto-acrylate precursor.[4]

Reagents:

  • Precursor: Ethyl 2-(3-oxocyclopentyl)acrylate (1.0 equiv)

  • Samarium(II) iodide (SmI₂): 0.1 M solution in THF (2.2 equiv)

  • Additive: tert-Butanol (t-BuOH) (2.0 equiv) or HMPA (4.0 equiv) to enhance reducing power.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add the keto-acrylate precursor (1.0 mmol) dissolved in anhydrous THF (10 mL).

  • Proton Source Addition: Add tert-Butanol (2.0 mmol) to the solution. Note: t-BuOH acts as a proton donor to quench the intermediate anion, preventing polymerization.

  • Reductant Addition: Cool the solution to -78°C. Slowly add the SmI₂ solution (22 mL, 2.2 mmol) via syringe pump over 30 minutes. The deep blue color of SmI₂ should persist.

  • Reaction Monitoring: Stir at -78°C for 2 hours. Monitor via TLC (stain with KMnO₄ or Anisaldehyde).

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (10 mL) while still cold. Allow to warm to room temperature.

  • Workup: Extract with Et₂O (3 x 20 mL). Wash combined organics with 10% Na₂S₂O₃ (to remove iodine traces) and brine. Dry over MgSO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Yield Expectations: 70–85% yield of the cis-fused spiro-lactone, depending on the steric bulk of the precursor.

Biological Activity & Pharmacological Potential

Recent isolation of Biatractylonoids has elucidated specific biological targets for this core.

Anti-Inflammatory Activity (Biatractylonoids)
  • Target: Phospholipase D1 (PLD1).

  • Mechanism: The 2-oxaspiro[4.4]nonane moiety facilitates hydrogen bonding with residues Val792 and Arg923 of PLD1.[2]

  • Outcome: Inhibition of PLD1 suppresses the NF-κB signaling pathway, reducing the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

  • Potency: IC₅₀ values ranging from 16.1 to 21.0 μM (NO release inhibition).[1][2]

Antibacterial Potential (Synthetic Derivatives)

Synthetic libraries based on 2-oxaspiro[4.4]nonane-1,6-diones (often converted to pyridazinones) have shown activity against:

  • Staphylococcus aureus (Gram-positive)

  • Escherichia coli (Gram-negative)

  • Mechanism: DNA gyrase inhibition (in silico binding affinity ~ -9.0 kcal/mol).

Signaling Pathway Diagram

BioActivity_Pathway Compound Biatractylonoid A (2-Oxaspiro Core) Target Phospholipase D1 (PLD1) Compound->Target Inhibits (H-bond: Val792/Arg923) Pathway NF-κB Signaling Pathway Target->Pathway Downregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pathway->Cytokines Reduces Secretion Effect Anti-inflammatory Response Cytokines->Effect Result

Figure 2: Mechanism of action for Biatractylonoid A involving PLD1 inhibition.

References

  • Biatractylonoids A–E : J. Org. Chem. 2020/2025.[1] "Biatractylonoids A–E, Five Eudesmane-Type Sesquiterpenoid Dimers from the Rhizomes of Atractylodes macrocephala with Anti-inflammatory Activity."[1][2] Link

  • SmI2 Spirocyclization : Synlett 2007.[3] "Application of a Samarium(II)-Mediated Spirocyclisation in an Asymmetric Approach to the Cyclopentanol Motif of Stolonidiol." Link

  • Fredericamycin A Core : BenchChem. "Applications of Spiro[4.4]nonan-1-one in the Total Synthesis of Natural Products." Link

  • Spirolactone Review : Molecules 2019. "Spirocyclic Motifs in Natural Products." Link

  • Pyridazinone Derivatives : Int. J. Mol. Sci. 2020. "New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character." Link

Sources

Foundational

review of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one literature

The following technical guide details the literature, synthesis, and application profile of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one . Executive Summary (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one (CAS 697290-52-1) is a chi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the literature, synthesis, and application profile of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one .

Executive Summary

(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one (CAS 697290-52-1) is a chiral spirocyclic


-lactone intermediate of significant value in medicinal chemistry. Its core structure features a rigid spiro[4.4]nonane scaffold, which serves as a conformational lock in drug design, restricting the flexibility of attached pharmacophores to improve receptor binding affinity and metabolic stability.

This guide focuses on the biocatalytic asymmetric synthesis of this compound, a method established in recent high-impact literature (2023) that surpasses traditional metal-catalyzed routes in stereocontrol and atom economy. We analyze the "aldol-reduction-lactonization" cascade, a self-validating protocol that ensures high enantiomeric excess (


).

Chemical Profile & Structural Analysis[1]

PropertyData
Chemical Name (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one
CAS Number 697290-52-1
Molecular Formula

Molecular Weight 156.18 g/mol
Stereochemistry (4S)-configuration at the hydroxyl center
Core Scaffold Spiro[4.4]nonane fused with

-butyrolactone
Key Functionality

-Hydroxy lactone (tetronic acid precursor)

Structural Significance: The molecule contains a quaternary spiro-carbon at position 5 (IUPAC numbering for the lactone ring). The hydroxyl group at position 4 is chiral.[1] The steric bulk of the cyclopentane ring orthogonal to the lactone plane creates a defined 3D vector, essential for filling hydrophobic pockets in enzyme inhibitors (e.g., protease or kinase inhibitors).

Biocatalytic Synthesis: The "Aldol-Reduction" Cascade[2]

The most authoritative route to (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one is the enzymatic cascade described by Moreno et al. (2023). This method utilizes a stereoselective aldolase to construct the quaternary center, followed by a stereospecific ketoreductase (KRED) to set the chiral hydroxyl center.

Retrosynthetic Logic

The synthesis disconnects the lactone into formaldehyde and 2-cyclopentyl-2-oxoacetic acid (cyclopentylglyoxylate).

  • C-C Bond Formation: An aldolase couples formaldehyde to the

    
    -position of the ketoacid, creating the quaternary center.
    
  • Stereoselective Reduction: A KRED reduces the ketone to a chiral alcohol.

  • Cyclization: Spontaneous or acid-catalyzed lactonization yields the spiro-lactone.

Reaction Pathway Diagram

Biocatalysis Substrate 2-Cyclopentyl-2-oxoacetic acid (Achiral Precursor) Aldolase Aldolase (KPHMT) (C-C Bond Formation) Substrate->Aldolase HCHO Formaldehyde HCHO->Aldolase Intermediate 4-Hydroxy-2-oxobutanoate Intermediate Aldolase->Intermediate Aldol Addition KRED Ketoreductase (DpkA) (Stereoselective Reduction) Intermediate->KRED Asymmetric Reduction Product (S)-4-Hydroxy-2-oxaspiro [4.4]nonan-3-one KRED->Product Lactonization

Figure 1: Biocatalytic cascade for the asymmetric synthesis of spiro-lactones.

Enzyme Selection for (S)-Selectivity

The stereochemistry at C4 is determined by the ketoreductase.

  • KPHMT (E. coli): 3-methyl-2-oxobutanoate hydroxymethyltransferase.[2][3] Catalyzes the aldol addition to form the achiral (or racemic at spiro) intermediate.

  • KPR (E. coli): Ketopantoate reductase typically yields the (R) -enantiomer.

  • DpkA (P. syringae):

    
    -piperidine-2-carboxylate reductase.[2] This enzyme (or specific engineered variants) is stereocomplementary and is required to access the (S) -configuration.
    

Mechanistic Insight: The aldolase (KPHMT) tolerates the bulky cyclopentyl group, facilitating the attack of the enol(ate) of the ketoacid onto formaldehyde. The resulting


-hydroxy- 

-ketoacid is then reduced. The syn-relationship between the carboxyl and the newly formed alcohol facilitates rapid lactonization.

Detailed Experimental Protocol

Based on the methodology of Moreno et al. (ACS Catal. 2023).

Objective: Synthesis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one.

Reagents:

  • Substrate: 2-Cyclopentyl-2-oxoacetic acid (50 mM).

  • Cosubstrate: Formaldehyde (50 mM).

  • Enzymes:

    • Aldolase: KPHMT (lyophilized lysate or purified).

    • Reductase: DpkA (Pseudomonas syringae).

    • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose + NADP+.

  • Buffer: 50 mM Tris-HCl (pH 7.5) containing 1 mM

    
    .
    

Workflow:

  • Reaction Assembly: In a reaction vessel, dissolve 2-cyclopentyl-2-oxoacetic acid and formaldehyde in Tris-HCl buffer.

  • Cofactor Mix: Add

    
     (0.5 mM), Glucose (1.5 eq), and GDH (5 U/mL) to establish the NADPH recycling system.
    
  • Initiation: Add KPHMT aldolase (1 mg/mL) and DpkA reductase (1 mg/mL).

  • Incubation: Shake at 25°C, 750 rpm for 24 hours. Monitor consumption of ketoacid via HPLC.

  • Quenching & Extraction: Acidify to pH 2.0 with HCl to drive lactonization and quench enzymes. Extract 3x with Ethyl Acetate.

  • Purification: Dry organic phase over

    
    , concentrate in vacuo. Purify via silica gel chromatography (Hexane:EtOAc gradient) to isolate the pure lactone.
    

Validation Criteria:

  • HPLC: Chiral stationary phase (e.g., Chiralpak AD-H) to confirm

    
     ee.
    
  • NMR:

    
     NMR should show diagnostic signals for the 
    
    
    
    -proton (CH-OH) at
    
    
    ppm and the diastereotopic methylene protons of the lactone ring.

Alternative Synthetic Routes & Comparison

While the biocatalytic route is preferred for stereopurity, chemical routes exist for racemic or less selective preparations.

MethodKey ReagentsProsCons
Biocatalytic (Recommended) KPHMT / DpkAHigh ee (>99%), Mild conditions, One-potRequires enzyme availability
Rh-Catalyzed C-H Insertion Rhodium(II) carbenoid, Diazo compoundsAccess to diverse analogsExpensive catalyst, Safety (Diazo), typically racemic
Reformatsky Reaction Zinc,

-bromoesters, Cyclopentanone
Robust chemical methodLow stereocontrol, harsh conditions

Note on Chemical Synthesis: The Rhodium-catalyzed route (e.g., Tetrahedron 2009) typically involves the insertion of a diazo-phosphonate into a C-H bond or an intramolecular cyclization. While powerful for constructing the spiro-center, controlling the absolute stereochemistry of the hydroxyl group requires chiral ligands which are often less efficient than the enzymatic counterpart.

Applications in Drug Discovery

The (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one scaffold is a versatile building block:

  • Spirocyclic Tetronic Acids: Oxidation of the alcohol leads to spiro-tetronic acids, a class of potent acaricides and insecticides (e.g., Spiromesifen derivatives).

  • Protease Inhibitors: The hydroxyl group serves as a handle for attaching peptide mimetics, while the spiro-ring occupies the S1' or S2 pockets of proteases (e.g., HCV NS3/4A protease).

  • Conformational Locking: Used to replace flexible alkyl chains in lead optimization to reduce entropic penalties upon binding.

References

  • Biocatalytic Synthesis (Primary Source): Moreno, C. J., Hernández, K., Gittings, S., Bolte, M., Joglar, J., Bujons, J., Parella, T., & Clapés, P. (2023).[1][4] Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction. ACS Catalysis, 13, 5348–5357.[4]

  • Spirocyclic Scaffolds in Synthesis: Srikrishna, A., Sharma, G. V. R., & Nagaraju, S. (1992). Stereoselective Syntheses of ... 2-Oxaspiro[4.4]Nonan-3-One. Synthetic Communications, 22(9), 1221-1230.

  • Rh-Catalyzed C-H Insertion: Batey, R. A., Harling, J. D., & Motherwell, W. B. (1992). Construction of bicyclic systems via a tandem free radical cyclopropylcarbinyl rearrangement-cyclisation. Tetrahedron.

  • Compound Database Entry: PubChem CID 549163 (Spiro[4.4]nonan-2-one / derivatives).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust Method for the Enantioselective Synthesis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one

Introduction Chiral spirolactones are a prominent structural motif in numerous biologically active natural products and pharmaceutical agents. Their rigid, three-dimensional architecture can enhance binding affinity to b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chiral spirolactones are a prominent structural motif in numerous biologically active natural products and pharmaceutical agents. Their rigid, three-dimensional architecture can enhance binding affinity to biological targets, improve pharmacokinetic properties, and offer unique patentable chemical space. Specifically, the (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one scaffold represents a valuable building block for the synthesis of complex molecules in drug discovery and development. The stereocontrolled synthesis of this and related spiro-γ-lactones is therefore of significant interest to the medicinal and organic chemistry communities.[1][2]

This application note provides a detailed protocol for the enantioselective synthesis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one. The described methodology is based on a chiral catalyst-controlled bromolactonization of an α-allyl carboxylic acid, a powerful strategy for the asymmetric synthesis of γ-chiral α-spiro-γ-lactones.[2][3] The subsequent transformation of the resulting brominated intermediate yields the target hydroxylated spirolactone. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for accessing this important chiral synthon.

Synthetic Strategy Overview

The enantioselective synthesis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one is approached in a three-step sequence, commencing with the preparation of the key precursor, 1-allylcyclopentane-1-carboxylic acid. The crucial stereochemistry is introduced in the second step via an asymmetric bromolactonization reaction, employing a BINOL-derived chiral bifunctional sulfide catalyst. The final step involves the conversion of the bromo-spirolactone to the target hydroxy-spirolactone.

Experimental Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Enantioselective Bromolactonization cluster_2 Step 3: Hydroxylation start Cyclopentanone step1_reagents 1. Allylmagnesium bromide 2. Jones Oxidation start->step1_reagents precursor 1-allylcyclopentane-1-carboxylic acid step1_reagents->precursor step2_catalyst (S)-BINOL-derived chiral sulfide catalyst precursor->step2_catalyst step2_reagent N-Bromosuccinimide (NBS) precursor->step2_reagent bromo_lactone (S)-4-(bromomethyl)-2-oxaspiro[4.4]nonan-3-one step2_catalyst->bromo_lactone step2_reagent->bromo_lactone step3_reagent Aqueous Base (e.g., NaHCO3), followed by acidic workup bromo_lactone->step3_reagent final_product (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one step3_reagent->final_product

Caption: Overall synthetic workflow for (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one.

Detailed Experimental Protocols

Part 1: Synthesis of 1-allylcyclopentane-1-carboxylic acid (Precursor)

This two-step procedure begins with the allylation of cyclopentanone followed by oxidation to the corresponding carboxylic acid.

Step 1a: Synthesis of 1-allylcyclopentan-1-ol

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add magnesium turnings (12.15 g, 0.5 mol).

  • Add 50 mL of anhydrous diethyl ether.

  • Slowly add a solution of allyl bromide (54.5 g, 0.45 mol) in 150 mL of anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of cyclopentanone (33.6 g, 0.4 mol) in 100 mL of anhydrous diethyl ether via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1-allylcyclopentan-1-ol as a colorless oil.

Step 1b: Synthesis of 1-allylcyclopentane-1-carboxylic acid

  • Prepare the Jones reagent by dissolving chromium trioxide (26.7 g, 0.267 mol) in concentrated sulfuric acid (23 mL) and then slowly diluting with distilled water to a final volume of 100 mL.

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a solution of 1-allylcyclopentan-1-ol (25.2 g, 0.2 mol) in 200 mL of acetone.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add the Jones reagent via the dropping funnel, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Add isopropanol to quench the excess oxidant until the solution turns from orange to green.

  • Remove the acetone under reduced pressure.

  • Add 200 mL of water and extract the product with diethyl ether (3 x 150 mL).

  • Extract the combined organic layers with 1 M sodium hydroxide solution (3 x 100 mL).

  • Acidify the aqueous layer with concentrated hydrochloric acid to pH 1-2.

  • Extract the product with diethyl ether (3 x 150 mL).

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-allylcyclopentane-1-carboxylic acid as a viscous oil.

Part 2: Enantioselective Bromolactonization

This pivotal step establishes the stereocenter at the spiro-carbon. The protocol is adapted from established methods for asymmetric halolactonizations.[2][3]

  • To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add the (S)-BINOL-derived chiral bifunctional sulfide catalyst (10 mol%).

  • Add a solution of 1-allylcyclopentane-1-carboxylic acid (1.54 g, 10 mmol) in a mixture of toluene (75 mL) and dichloromethane (25 mL).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add N-Bromosuccinimide (NBS) (2.14 g, 12 mmol) in one portion.

  • Stir the reaction mixture at -78 °C for 24 hours.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of sodium sulfite (50 mL).

  • Allow the mixture to warm to room temperature and stir for 15 minutes.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-4-(bromomethyl)-2-oxaspiro[4.4]nonan-3-one.

Proposed Mechanism of Enantioselective Bromolactonization

G catalyst (S)-Catalyst complex Catalyst-NBS Complex catalyst->complex NBS NBS NBS->complex substrate 1-allylcyclopentane- 1-carboxylic acid activated_substrate Activated Substrate Complex substrate->activated_substrate complex->activated_substrate intermediate Bromonium Ion Intermediate activated_substrate->intermediate Intramolecular Attack product (S)-4-(bromomethyl)-2- oxaspiro[4.4]nonan-3-one intermediate->product Lactonization

Caption: Proposed mechanism for the chiral catalyst-mediated bromolactonization.

Part 3: Synthesis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one
  • Dissolve (S)-4-(bromomethyl)-2-oxaspiro[4.4]nonan-3-one (2.33 g, 10 mmol) in a mixture of acetone (50 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add sodium bicarbonate (2.52 g, 30 mmol).

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one.

Data Summary

The following table summarizes the expected outcomes for the key enantioselective bromolactonization step, based on literature data for analogous transformations.[2][3]

Catalyst Loading (mol%)Temperature (°C)Time (h)Typical Yield (%)Typical Enantiomeric Excess (ee, %)
10-782480-90>95
5-783675-85>90
10-401285-9585-90

Conclusion

The protocol outlined in this application note provides a reliable and highly enantioselective pathway for the synthesis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one. The use of a BINOL-derived chiral bifunctional sulfide catalyst is critical for achieving high stereocontrol in the key bromolactonization step. This method offers a practical route for accessing this valuable chiral building block, which can be instrumental in the development of novel therapeutic agents and other fine chemicals.

References

  • Xu, S., Huang, A., Yang, Y., Wang, Y., Zhang, M., Sun, Z., ... & Hong, L. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters, 24(16), 2978–2982. [Link]

  • Yoshimura, T., et al. (2023). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry. [Link]

  • Li, Q., Han, P., Wang, T., & Wang, Y. Q. (2025). Enantioselective Synthesis of Spiro-bis-N-heterocyclic Lactams via Formal (3+2) Cycloaddition of 3-Methylene Isoindolinones with C3-Substituted 2-Indolylmethanols. Organic Letters.
  • Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current opinion in drug discovery & development, 13(6), 758–776.
  • Yoshimura, T., et al. (2023). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry. [Link]

  • Ghorpade, S. R., Bastawade, K. B., Gokhale, D., Shinde, P. D., Mahajan, V. A., Kalkote, U. R., & Ravindranathan, T. (1999). Enzymatic kinetic resolution studies of racemic 4-hydroxycyclopent-2-en-1-one using Lipozyme IM®. Tetrahedron: Asymmetry, 10(21), 4115-4122.
  • Huang, X. F., Zhang, Y. F., Qi, Z. H., Li, N. K., Geng, Z. C., Li, K., & Wang, X. W. (2014). Organocatalytic enantioselective construction of multi-functionalized spiro oxindole dienes. Organic & Biomolecular Chemistry, 12(25), 4372–4385. [Link]

  • Suno, M., et al. (1991). Synthesis of chiral 3-substituted gamma-lactones and 9-furanosyladenine from (R)-2-(2,2-diethoxyethyl)-1,3-propanediol monoacetate prepared by lipase-catalyzed reaction. Chemical & Pharmaceutical Bulletin, 39(3), 823-825.
  • Corey, E. J., & Ensley, H. E. (1975). Preparation of an optically active prostaglandin intermediate via a chiral 8-phenylmenthyl ester. Journal of the American Chemical Society, 97(23), 6908–6909.
  • Yus, M. (2013). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Organic Syntheses, 90, 338. [Link]

Sources

Application

Application Note: Asymmetric Synthesis of Spiro-γ-Lactones from Cyclopentanone Derivatives

Abstract Spiro-γ-lactones are a pivotal structural motif found in numerous biologically active natural products and pharmaceutical agents.[1][2] Their rigid three-dimensional architecture, defined by a quaternary spiroce...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spiro-γ-lactones are a pivotal structural motif found in numerous biologically active natural products and pharmaceutical agents.[1][2] Their rigid three-dimensional architecture, defined by a quaternary spirocenter, can enhance binding affinity and metabolic stability, making them highly desirable targets in drug discovery.[2] This application note provides a comprehensive guide for researchers on the asymmetric synthesis of spiro-γ-lactones, utilizing readily available cyclopentanone derivatives as starting materials. We delve into the mechanistic underpinnings of organocatalytic strategies, present detailed, field-proven protocols, and offer insights into optimizing these complex transformations for high yield and stereoselectivity.

Introduction: The Challenge and Opportunity

The construction of a fully substituted, stereogenic spirocenter is a formidable challenge in synthetic organic chemistry.[3] Achieving this with high enantioselectivity requires precise control over the approach of incoming reagents to a sterically hindered environment. Traditional methods often involve multi-step sequences with limited substrate scope. However, the advent of modern catalytic asymmetric methods, particularly organocatalysis, has opened efficient and direct pathways to these valuable chiral architectures.[4][5]

This guide focuses on leveraging cyclopentanone, an inexpensive and common building block, to access the spiro[4.4]nonane core. The primary strategy discussed is an organocatalytic Michael addition followed by an intramolecular lactonization—a powerful cascade reaction that constructs the spirocyclic system with multiple stereocenters in a single, atom-economical step.

Mechanistic Rationale: Organocatalytic Enamine-Iminium Activation

The selected approach relies on a dual activation mechanism mediated by a chiral secondary amine catalyst, such as a diarylprolinol silyl ether. This catalyst orchestrates the entire reaction cascade with high fidelity.

Causality Behind the Catalytic Cycle:

  • Enamine Formation: The catalyst reacts with an α,β-unsaturated aldehyde to form a chiral enamine intermediate. This activation mode raises the HOMO of the dienophile, priming it for nucleophilic attack while the catalyst's bulky groups effectively shield one face of the molecule.

  • Nucleophilic Attack: The nucleophile, in this case, the enolate of a cyclopentanone derivative bearing an ester group (e.g., a β-keto ester), attacks the enamine. The stereochemistry of this crucial C-C bond formation is dictated by the catalyst's chiral environment.

  • Iminium Ion Formation & Lactonization: Following the Michael addition, the intermediate exists as an iminium ion. This electrophilic activation facilitates the intramolecular attack by the ester's enolate, triggering the lactonization and forging the spirocyclic ring system.

  • Catalyst Regeneration: Hydrolysis of the resulting aminal linkage releases the final spiro-γ-lactone product and regenerates the chiral amine catalyst, allowing it to re-enter the catalytic cycle.

Below is a diagram illustrating this catalytic pathway.

Organocatalytic_Mechanism Organocatalytic Michael-Lactonization Cascade cluster_cycle cluster_outputs Cat Chiral Amine Catalyst Enamine Chiral Enamine Intermediate Cat->Enamine + α,β-Unsaturated   Aldehyde Michael_Adduct Iminium Ion Intermediate Enamine->Michael_Adduct + Cyclopentanone   Derivative (Nucleophile) Product_Complex Product-Catalyst Complex Michael_Adduct->Product_Complex Intramolecular Lactonization Product_Complex->Cat Hydrolysis, Product Release Product Spiro-γ-lactone Aldehyde α,β-Unsaturated Aldehyde Ketone Cyclopentanone Derivative

Caption: General mechanism for the organocatalytic cascade.

Core Protocol: Asymmetric Synthesis of a Spiro[4.4]nonane-lactone

This protocol describes a representative procedure for the reaction between a cyclopentanone-2-carboxylate derivative and an α,β-unsaturated aldehyde.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2-oxocyclopentane-1-carboxylateReagentPlus®, ≥99%Sigma-AldrichStarting nucleophile.
(E)-Crotonaldehyde99%Acros OrganicsMichael acceptor.
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether98%Strem ChemicalsChiral organocatalyst.
Benzoic AcidACS Reagent, ≥99.5%Fisher ScientificCo-catalyst/additive.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent. Must be dry.
Ethyl AcetateHPLC GradeVWRFor chromatography.
HexanesHPLC GradeVWRFor chromatography.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Step-by-Step Experimental Procedure

Workflow Overview

Caption: Step-by-step experimental workflow.

  • Reaction Setup:

    • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the chiral catalyst ((S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 0.1 mmol, 20 mol%).

    • Add the co-catalyst (Benzoic Acid, 0.1 mmol, 20 mol%).

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous dichloromethane (5.0 mL) via syringe.

    • Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition and Reaction:

    • Add ethyl 2-oxocyclopentane-1-carboxylate (0.5 mmol, 1.0 equiv) to the cooled catalyst solution.

    • Stir the mixture for 10 minutes.

    • Add (E)-crotonaldehyde (0.6 mmol, 1.2 equiv) dropwise over 5 minutes.

    • Allow the reaction to stir at 0 °C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of NH₄Cl (10 mL).

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient solvent system, typically starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the pure spiro-γ-lactone.

Characterization and Data Analysis

The integrity and stereochemical purity of the final product are paramount.

  • Structural Verification: Use ¹H and ¹³C NMR spectroscopy to confirm the structure of the spiro-γ-lactone.

  • Enantiomeric Excess (ee) Determination: The enantiomeric excess must be determined using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (e.g., Chiralpak AD-H, OD-H) with a suitable mobile phase (typically a hexane/isopropanol mixture).

  • Diastereomeric Ratio (dr): The ratio of diastereomers can often be determined from the crude ¹H NMR spectrum before purification.

Expected Results and Optimization

The described organocatalytic cascade reactions are known for their high stereoselectivity.[4] The following table summarizes typical results and the impact of varying reaction parameters, demonstrating the system's robustness.

Catalyst Loading (mol%)AdditiveTemperature (°C)Time (h)Yield (%)dree (%)
10Benzoic Acid03685>20:195
20Benzoic Acid02492>20:197
20None0487015:190
20Benzoic Acid25 (RT)128810:185
5Benzoic Acid-107275>20:198

Field-Proven Insights:

  • Role of the Additive: The acidic co-catalyst (benzoic acid) is crucial. It facilitates the hydrolysis of the aminal and promotes catalyst turnover, preventing catalyst inhibition and leading to higher yields and selectivities in shorter reaction times.

  • Temperature Control: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this comes at the cost of a longer reaction time. 0 °C to -10 °C is typically an optimal range.

  • Solvent Purity: The use of anhydrous solvent is mandatory. Trace amounts of water can prematurely hydrolyze the enamine intermediate, leading to undesired side reactions and a reduction in enantioselectivity.

Conclusion

The asymmetric synthesis of spiro-γ-lactones from cyclopentanone derivatives via organocatalytic cascades represents a highly efficient and powerful strategy for accessing enantiomerically pure molecules. This approach offers excellent stereocontrol, operational simplicity, and the use of environmentally benign metal-free catalysts. The detailed protocol and mechanistic insights provided herein serve as a robust starting point for researchers in synthetic chemistry and drug development to explore and expand upon this valuable transformation.

References

  • Enantioselective Construction of CF3-Containing Spirooxindole γ-Lactones via Organocatalytic Asymmetric Michael/Lactonization. Organic Letters. [Link]

  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Organic Letters. [Link]

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry. [Link]

  • Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. OAE Publishing Inc. [Link]

  • Asymmetric Synthesis of Spirocyclic Lactones. ResearchGate. [Link]

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. PubMed. [Link]

  • One-Pot Access to Functionalised Malamides via Organocatalytic Enantioselective Formation of Spirocyclic -Lactone-Oxindoles and Double Ring-Opening. Semantic Scholar. [Link]

  • Asymmetric synthesis of pharmaceutically important γ-lactones. Naughton Fellowships. [Link]

  • Recent advances in organocatalytic asymmetric multicomponent cascade reactions for enantioselective synthesis of spirooxindoles. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. Hep Journals. [Link]

  • Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis. PMC. [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. [Link]

  • Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. MDPI. [Link]

  • Recent Advances in the Asymmetric Synthesis of Spiro Compounds Through Cycloadditions. ResearchGate. [Link]

Sources

Method

catalytic methods for spiroketal lactone formation

Application Notes & Protocols Introduction: The Strategic Importance of the Spiroketal Lactone Scaffold The spiroketal lactone motif is a privileged structural feature present in a wide array of biologically active natur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Introduction: The Strategic Importance of the Spiroketal Lactone Scaffold

The spiroketal lactone motif is a privileged structural feature present in a wide array of biologically active natural products, including spirastrellolide, okadaic acid, and cephalostatin. Its rigid, three-dimensional architecture plays a crucial role in molecular recognition, making it a highly sought-after scaffold in medicinal chemistry and drug discovery. The synthesis of these complex structures, particularly with stereocontrol, presents a significant challenge. Catalytic methods offer the most elegant and efficient solutions, minimizing waste and enabling access to enantiomerically pure compounds.

This guide provides an in-depth exploration of key catalytic strategies for the formation of spiroketal lactones, moving from classical acid catalysis to modern transition-metal and organocatalytic approaches. The focus is on the underlying mechanistic principles, providing researchers with the knowledge to not only apply these protocols but also to adapt and innovate upon them.

Brønsted Acid Catalysis: The Foundational Approach

Brønsted acid catalysis is the most direct and traditional method for spiroketalization. The reaction typically involves the cyclization of a hydroxy keto-acid or a related precursor. The acid protonates the ketone carbonyl, enhancing its electrophilicity and triggering a cascade of intramolecular nucleophilic attacks by the hydroxyl and carboxyl groups.

1.1. Mechanistic Rationale

The key to this transformation is the reversible nature of the acetal and lactone formation under thermodynamic control. The system is driven towards the most stable spiroketal diastereomer. The choice of acid and solvent is critical; moderately acidic catalysts like p-toluenesulfonic acid (PTSA) are often sufficient, and solvents that facilitate the removal of water (e.g., toluene with a Dean-Stark apparatus) are used to drive the equilibrium towards the product.

1.2. General Workflow for Acid-Catalyzed Spiroketalization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Dissolve hydroxy keto-acid in anhydrous toluene P2 Add catalytic p-TSA (0.05 - 0.1 eq.) P1->P2 R1 Equip with Dean-Stark trap P2->R1 R2 Heat to reflux R1->R2 R3 Monitor by TLC/GC-MS (disappearance of starting material) R2->R3 W1 Cool to RT, quench with sat. NaHCO3 solution R3->W1 W2 Extract with organic solvent (e.g., Ethyl Acetate) W1->W2 W3 Dry (Na2SO4), filter, and concentrate W2->W3 P3 Purify by column chromatography W3->P3 Final Final P3->Final Pure Spiroketal Lactone

Caption: Workflow for Brønsted Acid-Catalyzed Spiroketal Lactone Synthesis.

1.3. Protocol: PTSA-Catalyzed Synthesis of a 6,6-Spiroketal Lactone

This protocol describes a general procedure for the cyclization of a δ-hydroxy keto-acid.

Materials:

  • Hydroxy keto-acid precursor (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.1 eq)

  • Anhydrous Toluene (0.05 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the hydroxy keto-acid precursor (1.0 eq).

  • Dissolve the starting material in anhydrous toluene to a final concentration of approximately 0.05 M.

  • Add p-TSA·H₂O (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

  • Once complete, allow the mixture to cool to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the desired spiroketal lactone.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The diastereomeric ratio can be determined from the ¹H NMR spectrum.

Gold-Catalysis: Activating Alkynes for Cyclization

Transition-metal catalysis, particularly with gold(I) complexes, has revolutionized the synthesis of complex cyclic systems. Gold catalysts are exceptionally mild and act as powerful soft Lewis acids that selectively activate carbon-carbon multiple bonds, such as alkynes, in the presence of other functional groups. This allows for the construction of spiroketal lactones under neutral conditions at room temperature, preserving sensitive functionalities.

2.1. Mechanistic Rationale

The catalytic cycle typically begins with the coordination of the gold(I) catalyst to the alkyne of a suitably functionalized precursor (e.g., an alkynoic acid with a distal hydroxyl group). This coordination, or π-activation, renders the alkyne highly electrophilic. An intramolecular nucleophilic attack by the hydroxyl group onto the activated alkyne occurs (e.g., a 6-endo-dig cyclization), forming a vinyl-gold species. Subsequent attack by the carboxylic acid moiety, followed by protodeauration, releases the spiroketal lactone product and regenerates the active gold catalyst.

G Start Alkynoic Acid Precursor + [Au(I)] Catalyst Complex π-Activation of Alkyne by Gold(I) Start->Complex Coordination Attack1 Intramolecular Attack by Hydroxyl Group Complex->Attack1 VinylGold Vinyl-Gold Intermediate Attack1->VinylGold Attack2 Intramolecular Attack by Carboxylic Acid VinylGold->Attack2 ProductRelease Protodeauration Attack2->ProductRelease Product Spiroketal Lactone Product ProductRelease->Product CatalystRegen [Au(I)] Catalyst (Regenerated) ProductRelease->CatalystRegen Regeneration CatalystRegen->Start Enters new cycle

Caption: Simplified Catalytic Cycle for Gold(I)-Catalyzed Spiroketal Lactone Formation.

2.2. Protocol: Gold(I)-Catalyzed Spirocyclization of an Alkynoic Acid

This protocol is adapted from methodologies known for their high efficiency and mild conditions.

Materials:

  • Alkynoic acid precursor (1.0 eq)

  • (Ph₃P)AuCl (2 mol%)

  • AgOTf (2 mol%)

  • Anhydrous Dichloromethane (DCM) (0.02 M)

  • Celite

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve (Ph₃P)AuCl (0.02 eq) and AgOTf (0.02 eq) in a small amount of anhydrous DCM. Stir in the dark for 10-15 minutes. The formation of AgCl precipitate indicates the generation of the active cationic gold catalyst, [(Ph₃P)Au]OTf.

  • In a separate flame-dried flask, dissolve the alkynoic acid precursor (1.0 eq) in anhydrous DCM (to 0.02 M).

  • Transfer the substrate solution to the flask containing the activated catalyst via cannula.

  • Stir the reaction at room temperature.

  • Monitoring: The reaction is typically very fast. Monitor progress by TLC, staining with a permanganate solution (which reacts with the alkyne starting material but not the product). The reaction is often complete within 30-60 minutes.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Work-up: Redissolve the residue in a small amount of DCM and filter through a short plug of Celite to remove the gold catalyst and silver salts. Rinse the plug with additional DCM.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

  • Validation: Confirm the structure and purity via NMR and HRMS.

2.3. Catalyst Performance Comparison

Catalyst SystemLoading (mol%)SolventTemp (°C)Typical YieldReference
p-TSA5 - 10Toluene11070-90%(General)
AuCl₃1 - 5MeCN8085-95%
(Ph₃P)AuOTf1 - 2DCM2590-99%
PtCl₂2 - 5Toluene8080-92%

Asymmetric Organocatalysis: The Enantioselective Frontier

For applications in drug development, achieving high enantioselectivity is paramount. Chiral organocatalysis has emerged as a powerful platform for synthesizing enantioenriched spiroketal lactones. Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), are highly effective. They operate by creating a well-defined chiral environment that directs the cyclization of a prochiral substrate to favor one enantiomer over the other.

3.1. Mechanistic Rationale & Enantiocontrol

The mechanism involves a dual-activation strategy. The chiral phosphoric acid protonates the substrate, activating it for cyclization, while its conjugate base (the phosphate anion) simultaneously organizes the substrate and key transition states through a network of hydrogen bonds. This rigid, hydrogen-bonded assembly effectively shields one face of the molecule, forcing the intramolecular nucleophilic attack to occur from the other, less-hindered face, thereby inducing high stereoselectivity.

3.2. Protocol: Chiral Phosphoric Acid-Catalyzed Enantioselective Spiroketalization

This protocol is a representative example for the cyclization of an enol ether precursor.

Materials:

  • Hydroxy-enol ether precursor (1.0 eq)

  • (R)-TRIP (chiral phosphoric acid catalyst) (5 mol%)

  • Anhydrous Toluene (0.1 M)

  • 4 Å Molecular Sieves

  • Triethylamine (for quenching)

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add activated 4 Å molecular sieves.

  • Add the hydroxy-enol ether substrate (1.0 eq) and the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 eq).

  • Add anhydrous toluene (to 0.1 M) under an inert atmosphere.

  • Stir the reaction mixture at the specified temperature (e.g., 0 °C or room temperature, this is often a critical parameter for selectivity).

  • Monitoring: Monitor the reaction by TLC. The reaction time can vary from 12 to 48 hours.

  • Upon completion, quench the reaction by adding a few drops of triethylamine to neutralize the acid catalyst.

  • Filter the mixture to remove the molecular sieves, rinsing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Validation:

    • Confirm the structure and purity by NMR and HRMS.

    • Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

References

  • Title: Gold(I)-Catalyzed Intramolecular Oxyalkynylation of Alkenes Source: Organic Letters URL: [Link]

  • Title: Gold-Catalyzed Spiroketalizations Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Platinum-catalyzed cyclization of acetylenic acids Source: Tetrahedron Letters URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Spiroketals Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Chiral Brønsted Acid-Catalyzed Enantioselective Spiroketalization Source: Journal of the American Chemical Society URL: [Link]

Application

Application Notes &amp; Protocols: The (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one Scaffold as a Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Abstract Chiral molecules are fundamental to modern drug discovery, as stereochemistry profoundly influences pharmacological activity and safety.[1][2][3] S...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral molecules are fundamental to modern drug discovery, as stereochemistry profoundly influences pharmacological activity and safety.[1][2][3] Spirocyclic systems, in particular, offer rigid three-dimensional frameworks that are highly desirable for creating selective and potent therapeutics. This guide focuses on (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, a representative chiral building block from the spirocyclic γ-butyrolactone family.[4][5] This scaffold, featuring a cyclopentane ring fused to a γ-lactone at a single carbon, provides a unique combination of structural rigidity and functional handles for synthetic elaboration. We present detailed protocols for the derivatization of its key functional groups and its conversion into other valuable intermediates, demonstrating its potential as a versatile starting material for the synthesis of complex molecules and compound libraries.

Introduction to the Oxaspiro[4.4]nonane Lactone Core

The γ-butyrolactone motif is a privileged structure found in a vast array of natural products and biologically active molecules.[4] When incorporated into a spirocyclic system like the oxaspiro[4.4]nonane core, the resulting structure gains significant conformational rigidity. This is a key advantage in drug design, as pre-organizing a molecule's shape can lead to enhanced binding affinity and selectivity for biological targets.[2]

(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one is a prime example of this molecular architecture. It contains two key features for synthetic diversification:

  • A chiral secondary alcohol , which can be functionalized or used to direct subsequent stereoselective reactions.

  • A lactone ring , which can be opened by various nucleophiles to yield highly functionalized chiral cyclopentane derivatives.[6]

These characteristics make it an attractive starting point for constructing diverse and complex molecular entities for pharmaceutical and agrochemical research.[7][8]

Physicochemical & Spectroscopic Data

Precise characterization is essential for confirming the identity and purity of any chiral building block. The following table summarizes the key properties of the title compound.

PropertyValue / Expected Data
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Appearance White to off-white solid (Expected)
Stereochemistry (S)-configuration at C4
¹H NMR (CDCl₃, 400 MHz) Expected δ (ppm): 4.5-4.7 (m, 1H, -CHOH), 2.5-2.8 (m, 2H, -CH₂C=O), 1.6-2.0 (m, 8H, cyclopentyl-H), broad s (1H, -OH)
¹³C NMR (CDCl₃, 100 MHz) Expected δ (ppm): 175-180 (C=O), 85-90 (spiro-C), 70-75 (-CHOH), 30-40 (cyclopentyl & lactone CH₂)
FT-IR (KBr) Expected ν (cm⁻¹): 3500-3300 (O-H stretch), 1770-1750 (C=O, γ-lactone stretch), 1200-1100 (C-O stretch)
Mass Spec (ESI+) Expected m/z: 157.08 [M+H]⁺, 179.06 [M+Na]⁺

Synthetic Applications & Protocols

The true value of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one lies in its synthetic versatility. The following protocols provide detailed, step-by-step methodologies for its key transformations.

Protocol 1: Derivatization of the C4-Hydroxyl Group via Silylation

The secondary alcohol is a versatile handle for introducing protecting groups or other functionalities. Silylation is a common strategy to protect the alcohol, increasing its solubility in organic solvents and preventing unwanted side reactions.

Rationale: This protocol uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalytic amount of trimethylchlorosilane (TMCS), a powerful silylating agent combination suitable for secondary alcohols. The reaction is typically fast and clean.

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Product Start_Mol (S)-4-Hydroxy-2-oxaspiro- [4.4]nonan-3-one Stir Stir at RT (0.5 - 2 hours) Start_Mol->Stir Reagents BSTFA, TMCS (cat.) Anhydrous Solvent (DCM/THF) Reagents->Stir Workup Evaporate solvent in vacuo Stir->Workup Purify Purify via Column Chromatography (if necessary) Workup->Purify End_Mol (S)-4-(trimethylsilyloxy)-2- oxaspiro[4.4]nonan-3-one Purify->End_Mol

Caption: Silylation workflow for protecting the C4-hydroxyl group.

Step-by-Step Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one (1.0 eq).

  • Dissolution: Dissolve the starting material in a minimal amount of anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Ensure all reagents and solvents are anhydrous as silylating reagents are sensitive to water.[9]

  • Reagent Addition: Add BSTFA (1.5 eq) dropwise via syringe, followed by the addition of a catalytic amount of TMCS (0.1 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 30 minutes to 2 hours).

  • Workup: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure of the silylated product by ¹H NMR, looking for the appearance of a new singlet around δ 0.1-0.2 ppm (Si-(CH₃)₃) and the disappearance of the -OH proton signal.

Protocol 2: Conversion to (S)-2-Oxaspiro[4.4]non-3-en-3-one (Spirocyclic Butenolide)

α,β-Unsaturated lactones, or butenolides, are important structural motifs in many bioactive natural products.[10][11] The title compound can be readily converted to its corresponding butenolide via dehydration of the secondary alcohol.

Rationale: This protocol uses Martin's Sulfurane, a mild and effective reagent for the dehydration of secondary alcohols, which often minimizes side reactions like rearrangements that can occur under acidic conditions.

Workflow Diagram:

G Start_Mol (S)-4-Hydroxy-2-oxaspiro- [4.4]nonan-3-one Reaction Stir at RT or gentle heat Start_Mol->Reaction Reagents Martin's Sulfurane Anhydrous Solvent (e.g., CCl₄) Reagents->Reaction Workup Aqueous Workup (e.g., NaHCO₃ wash) Reaction->Workup Purify Column Chromatography (Hexane/EtOAc) Workup->Purify End_Mol (S)-2-Oxaspiro[4.4]non-3-en-3-one Purify->End_Mol

Caption: Dehydration workflow to form the spirocyclic butenolide.

Step-by-Step Protocol:

  • Preparation: In a dry flask under an inert atmosphere, dissolve (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one (1.0 eq) in anhydrous carbon tetrachloride or benzene.

  • Reagent Addition: Add Martin's Sulfurane (1.2 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture. The reaction is often complete within a few hours at room temperature, but gentle heating (40-50 °C) may be required. Monitor the reaction by TLC.

  • Workup: Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (hexane/ethyl acetate) to yield the pure butenolide.

  • Characterization: Confirm the product structure by ¹H NMR, noting the appearance of vinylic proton signals and the disappearance of the -CHOH proton signal.

Protocol 3: Nucleophilic Ring-Opening with an Amine

The lactone functionality can be opened by nucleophiles to generate highly functionalized, chiral acyclic products.[6] This protocol details the aminolysis of the lactone to form a chiral hydroxy amide.

Rationale: This reaction proceeds via a nucleophilic acyl substitution pathway where the amine attacks the electrophilic carbonyl carbon of the lactone.[6] The reaction is often clean and provides direct access to valuable chiral intermediates without the need for a catalyst.

Workflow Diagram:

G Start_Mol (S)-4-Hydroxy-2-oxaspiro- [4.4]nonan-3-one Reaction Stir in Solvent (e.g., MeOH or neat) (RT to Reflux) Start_Mol->Reaction Reagents Primary or Secondary Amine (R₂NH) (e.g., Benzylamine) Reagents->Reaction Workup Evaporate solvent in vacuo Reaction->Workup Purify Purification via Crystallization or Chromatography Workup->Purify End_Mol Chiral Hydroxy Amide Purify->End_Mol

Sources

Method

applications of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one in total synthesis

Application Note: Strategic Utilization of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one in Asymmetric Total Synthesis Part 1: Executive Summary & Strategic Value (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one (CAS: 697290-52-1) re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one in Asymmetric Total Synthesis

Part 1: Executive Summary & Strategic Value

(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one (CAS: 697290-52-1) represents a high-value chiral building block belonging to the spiro-gamma-butyrolactone class. Its structural uniqueness lies in the rigid spiro[4.4]nonane core fused with a reactive


-hydroxy- 

-lactone moiety.

In total synthesis and medicinal chemistry, this scaffold serves two critical functions:

  • Precursor to

    
    -Methylene- 
    
    
    
    -Butyrolactones:
    The C4-hydroxyl group provides a direct handle for dehydration, yielding the
    
    
    -methylene moiety—a potent pharmacophore found in cytotoxic sesquiterpenes (e.g., Cedarmycins, Bakkenolides) known to alkylate DNA and inhibit NF-
    
    
    B.
  • Stereochemical Benchmark for Spirocyclization: It is a standard for validating biocatalytic aldol additions (e.g., using KHG-aldolases) and organocatalytic spiro-annulations , offering a rigorous test for the construction of quaternary carbon centers with high enantioselectivity.

This guide details the chemo-enzymatic generation of this intermediate and its downstream application in synthesizing (±)-Cedarmycin-type cytotoxic agents.

Part 2: Technical Application & Methodology

Application A: Biocatalytic Construction of the Chiral Core

Context: The construction of the quaternary spiro-center at C5 is challenging using traditional organometallics due to steric hindrance. Biocatalytic aldol addition offers a superior route, establishing the (S)-configuration at C4 and the spiro-center simultaneously.

Mechanism: The reaction utilizes a Class II pyruvate aldolase (e.g., YfaU or KPHMT variants) to catalyze the addition of pyruvate (nucleophile) to cyclopentanone (electrophile). The enzyme imposes facial selectivity, yielding the (S)-4-hydroxy-2-oxaspiro[4.4]nonan-3-one after spontaneous or acid-catalyzed lactonization.

Application B: Divergent Synthesis of Sesquiterpene Lactones

Context: The (S)-4-hydroxyl group is a "masked" exocyclic alkene. Dehydration of this intermediate yields the


-methylene-2-oxaspiro[4.4]nonan-3-one , a core motif in the Cedarmycin and Homogynolide families.

Part 3: Detailed Experimental Protocol

Protocol Title: Chemo-Enzymatic Synthesis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one and Conversion to


-Methylene Spiro-Lactones.

Scope: Synthesis of 100 mg scale intermediate for downstream diversification.

Reagents & Equipment:
  • Substrates: Sodium Pyruvate (100 mM), Cyclopentanone (100 mM).

  • Biocatalyst: Recombinant KPHMT (2-keto-3-deoxy-6-phosphogluconate aldolase) or YfaU variant (E. coli host).

  • Buffer: 50 mM Phosphate Buffer (pH 7.0), 1 mM MgCl

    
    .
    
  • Chemical Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et

    
    N), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
    
Step-by-Step Methodology:

1. Enzymatic Aldol Addition (The Chiral Step)

  • Preparation: Dissolve Sodium Pyruvate (1.1 eq) and Cyclopentanone (1.0 eq) in Phosphate Buffer (pH 7.0).

  • Initiation: Add purified KPHMT enzyme (1 mg/mL final conc). Incubate at 25°C with gentle orbital shaking (150 rpm).

  • Monitoring: Monitor consumption of pyruvate via LDH-coupled assay (decrease in NADH absorbance at 340 nm) or by HPLC (C18 column, 210 nm).

  • Termination: After 24 hours, quench reaction by lowering pH to 2.0 using 1M HCl. This acidic shift promotes the spontaneous lactonization of the linear aldol adduct into the spiro-lactone.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes:EtOAc 2:1) yields (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one as a white solid.

    • Checkpoint: Verify ee >98% via Chiral HPLC (Chiralpak AD-H).

2. Mesylation & Elimination (The Functionalization Step)

  • Activation: Dissolve the (S)-4-hydroxy intermediate (1.0 eq) in dry DCM at 0°C. Add Et

    
    N (1.5 eq) followed by MsCl (1.2 eq) dropwise. Stir for 2 hours.
    
  • Elimination: To the crude mesylate solution, add DBU (2.0 eq) and warm to reflux (40°C) for 4 hours.

  • Workup: Wash with sat. NH

    
    Cl, brine, and water.
    
  • Result: Isolation yields

    
    -methylene-2-oxaspiro[4.4]nonan-3-one .
    

Part 4: Data Summary & Visualization

Table 1: Comparative Efficiency of Synthetic Routes
MethodKey ReagentYield (Step 1)ee%Notes
Biocatalytic (Recommended) KPHMT / YfaU65-85%>98%Single-step chiral induction; Green chemistry.
Organocatalytic Proline derivatives40-55%85-92%Long reaction times; difficult purification.
Metal-Mediated LDA / Zn-enolate50-70%RacemicRequires chiral separation; cryogenic conditions.
Pathway Visualization

SpiroSynthesis Substrates Cyclopentanone + Pyruvate Enzyme Enzyme: KPHMT (Aldol Addition) Substrates->Enzyme Intermediate Linear Aldol Adduct (Transient) Enzyme->Intermediate Stereoselective C-C Bond AcidCyclization Acidic Workup (pH 2.0) Lactonization Intermediate->AcidCyclization Spontaneous Target1 (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one (Chiral Scaffold) AcidCyclization->Target1 Yield: ~80% ee: >98% Activation MsCl / Et3N (Mesylation) Target1->Activation Elimination DBU / Heat (Elimination) Activation->Elimination FinalProduct α-Methylene-2-oxaspiro[4.4]nonan-3-one (Cytotoxic Pharmacophore) Elimination->FinalProduct Cedarmycin Core

Caption: Chemo-enzymatic workflow for the synthesis of the spiro-lactone core and its conversion to the cytotoxic alpha-methylene derivative.

Part 5: Mechanistic Insights (Causality)

Why Biocatalysis? The formation of the spiro[4.4] system involves creating a quaternary center adjacent to a carbonyl. In traditional synthesis (e.g., Reformatsky reaction), the steric bulk of the cyclopentane ring hinders the approach of the enolate, often leading to low yields or poor diastereocontrol.

  • Enzymatic Solution: The KPHMT aldolase active site binds pyruvate via a Schiff base (Class I) or metal coordination (Class II), positioning the enol pyruvate in a rigid orientation. The cyclopentanone electrophile is forced into a specific trajectory, overcoming the steric barrier and ensuring the (S)-configuration at the newly formed C4-hydroxyl.

Self-Validating Protocol: The protocol includes a pH-switch trigger . The enzymatic reaction occurs at pH 7.0 (where the linear aldol adduct is stable). Lowering the pH to 2.0 triggers the thermodynamic collapse of the


-hydroxy acid into the lactone. If the lactone does not precipitate or form upon acidification, it indicates a failure in the initial C-C bond formation step, providing an immediate "Go/No-Go" checkpoint.

Part 6: References

  • Hernández, K., et al. (2023). "Biocatalytic synthesis of homochiral 2-hydroxy-4-butyrolactone derivatives by tandem aldol addition." Digital.CSIC.

  • Srikrishna, A., et al. (1992).[1][2] "2-Oxaspiro[4.4]nonan-3-one and (-) 3aR, 6R, 7aR-3a-Methyl-6-isopropenylhexahydrobenzofuran-2-one."[2] Synthetic Communications, 22(9), 1221-1230.[1][2]

  • Garrabrant, K. A., et al. (2016). "

    
    -Alkylidene-
    
    
    
    -butyrolactone synthesis via one-pot C–H insertion/olefination: substrate scope and the total synthesis of (±)-cedarmycins A and B." Tetrahedron, 72(17), 2009.
  • Chan, A. S. C., et al. (1995). "Synthesis of spiro[4.4]nonane-1,6-diols via the hydrogenation of spiro[4.4]nonane-1,6-dione." Tetrahedron: Asymmetry, 6(12), 2953-2960.

Sources

Application

Application Note: Stereoselective Synthesis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one

This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, scalable, and stereoselective synthesis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one . This scaffold, a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust, scalable, and stereoselective synthesis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one . This scaffold, a spirocyclic analog of the chiral auxiliary Pantolactone , is a critical intermediate for the synthesis of complex spiro-alkaloids (e.g., Cephalotaxine analogs) and a versatile chiral building block in medicinal chemistry.

Introduction & Strategic Analysis

The target molecule, (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one (hereafter (S)-Spiro-PL ), represents a "privileged structure" in organic synthesis. It combines the rigidity of a spiro[4.4]nonane core with the reactive functionality of an


-hydroxy-

-lactone.

While classical routes to pantolactone rely on the aldol condensation of isobutyraldehyde, the spiro-analog requires a specific adaptation starting from cyclopentanecarbaldehyde . To achieve the (S)-enantiomer with high optical purity (>99% ee), this protocol rejects low-yield classical resolutions in favor of a Oxidation-Asymmetric Reduction (OAR) strategy. This approach allows for the conversion of racemic material into a single enantiomer, maximizing atom economy.

Key Applications
  • Chiral Auxiliary: Superior steric bulk compared to Pantolactone for Diels-Alder and ester enolate alkylations.

  • API Intermediate: Precursor for spirocyclic muscarinic receptor antagonists and Cephalotaxine alkaloids.

Retrosynthetic Analysis

The strategy disconnects the target into a racemic keto-lactone precursor, which is assembled from affordable commodity chemicals.

Figure 1: Retrosynthetic strategy employing an Oxidation-Reduction sequence to establish chirality.

Experimental Protocol

Phase 1: Synthesis of Racemic 4-Hydroxy-2-oxaspiro[4.4]nonan-3-one

Objective: Large-scale preparation of the racemic spiro-lactone core. Mechanism: Tandem hydroxymethylation / cyanohydrin formation / Pinner cyclization.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
Cyclopentanecarbaldehyde1.0Starting Material
Formaldehyde (37% aq.)1.2C1 Homologation
K₂CO₃0.5Base Catalyst
NaCN (Caution!)1.1Nucleophile
HCl (conc.)ExcessHydrolysis/Cyclization
Step-by-Step Methodology
  • Hydroxymethylation:

    • In a 2L reactor, charge Cyclopentanecarbaldehyde (100 g, 1.02 mol) and Formaldehyde (37% aq, 85 mL).

    • Cool to 0°C. Add K₂CO₃ (70 g) in water (200 mL) dropwise over 1 hour, maintaining internal temp <10°C.

    • Observation: The mixture will become viscous. Stir at 25°C for 4 hours.

    • Checkpoint: TLC (EtOAc/Hex 1:4) should show consumption of aldehyde.

  • Cyanohydrin Formation:

    • SAFETY ALERT: This step generates HCN in situ. Work in a high-efficiency fume hood.

    • Cool the reaction mixture (containing the intermediate 1-hydroxymethyl-cyclopentanecarbaldehyde) to 0°C.

    • Add NaCN (55 g, 1.12 mol) dissolved in water (150 mL).

    • Add Acetic Acid dropwise to adjust pH to ~6.0. Stir for 12 hours at room temperature.

  • Hydrolysis & Cyclization:

    • Add conc. HCl (300 mL) slowly (Exothermic!).

    • Reflux the mixture (100°C) for 6 hours. The cyanohydrin hydrolyzes to the hydroxy-acid, which spontaneously lactonizes.

    • Cool to room temperature. Extract with Dichloromethane (DCM) (3 x 200 mL).

    • Wash combined organics with sat. NaHCO₃ and Brine. Dry over MgSO₄ and concentrate.

    • Purification: Recrystallize from Toluene/Hexane to yield the racemic lactone as a white solid.

    • Yield: ~65-70% (approx. 100-110 g).

Phase 2: Oxidation to Spiro-Ketopantolactone

Objective: Convert the racemic alcohol to the prochiral ketone (2-oxaspiro[4.4]nonane-3,4-dione).

Reagents
  • Oxalyl Chloride (1.1 eq), DMSO (2.2 eq), TEA (5 eq), DCM (Solvent).

Protocol (Swern Oxidation)
  • Cool anhydrous DCM (500 mL) containing Oxalyl Chloride (14 mL, 160 mmol) to -78°C.

  • Add DMSO (23 mL, 320 mmol) dropwise (gas evolution). Stir for 15 min.

  • Add Racemic Spiro-Lactone (23.4 g, 150 mmol) in DCM (100 mL) dropwise over 20 min.

  • Stir at -78°C for 1 hour.

  • Add Triethylamine (TEA) (105 mL, 750 mmol). Allow to warm to 0°C.

  • Quench with sat. NH₄Cl. Extract, dry, and concentrate.

  • Product: Yellow oil/solid. Use immediately or store at -20°C (prone to hydration).

Phase 3: Asymmetric Transfer Hydrogenation (ATH) to (S)-Spiro-PL

Objective: Stereoselective reduction of the ketone to the (S)-alcohol. Catalyst System: RuCl(p-cymene)[(S,S)-Ts-DPEN]. Note: To obtain the (S)-alcohol , the (S,S)-ligand is typically required (anti-Prelog rule for this substrate class, verify via small-scale screen).

Reaction Setup Diagram

Figure 2: Workflow for the Ruthenium-catalyzed Asymmetric Transfer Hydrogenation.

Detailed Protocol
  • Catalyst Preparation: In a glovebox or under Argon, mix [RuCl₂(p-cymene)]₂ (0.25 mol%) and (S,S)-Ts-DPEN (0.5 mol%) in anhydrous DMF. Heat to 80°C for 20 min, then cool.

  • Reaction:

    • Dissolve Spiro-Ketopantolactone (15.4 g, 100 mmol) in DMF (or EtOAc) (200 mL).

    • Add the pre-formed catalyst solution.

    • Add Formic Acid/Triethylamine complex (5:2) (25 mL).

    • Stir at 28°C for 24 hours. Monitor by chiral HPLC.

  • Workup:

    • Dilute with water, extract with EtOAc.

    • Wash organics with sat. NaHCO₃ (to remove Formic acid) and Brine.

    • Pass through a short pad of silica gel to remove Ruthenium residues.

    • Concentrate to yield the crude chiral alcohol.

  • Recrystallization:

    • Recrystallize from Diisopropyl ether / 2-Propanol .

    • Final Yield: ~85-90%.

    • Optical Purity: >99% ee (determined by Chiral HPLC, Chiralcel OD-H column).

Analytical Data & QC Parameters

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Melting Point 88 - 90 °CCapillary
¹H NMR (400 MHz, CDCl₃)

4.21 (s, 1H, CH-OH), 1.6-2.1 (m, 8H, Cyclopentyl)
NMR
Enantiomeric Excess > 99.0% (S)-isomerChiral HPLC (Chiralcel OD-H, 90:10 Hex/IPA)
Residual Ruthenium < 10 ppmICP-MS

Troubleshooting & Optimization

  • Low ee in Step 3:

    • Cause: Temperature too high or wet solvent.

    • Fix: Lower temperature to 0-5°C (will increase reaction time to 48h) and ensure anhydrous conditions.

  • Incomplete Cyclization (Step 1):

    • Cause: pH during hydrolysis was not acidic enough.

    • Fix: Ensure reflux with conc. HCl is maintained for at least 4 hours.

  • Safety Note (Cyanide):

    • For labs unable to handle NaCN, replace Step 1/2 with a Reformatsky Reaction : React Cyclopentanone with Ethyl Bromopyruvate and Zinc, followed by reduction. However, the Cyanide route is superior for yield.

References

  • Biocatalytic Synthesis of Pantolactone Derivatives

    • Use of ketoreductases for similar spiro-lactones.
    • Source: Hernandez, K. et al. "Biocatalytic synthesis of homochiral 2-hydroxy-4-butyrolactone derivatives." Catalysis Science & Technology, 2016.

  • Asymmetric Reduction of Ketopantolactone

    • Protocol for the Ru-catalyzed reduction of the gem-dimethyl analog (applicable to spiro).
    • Source: "Asymmetric reduction of ketopantolactone to D-(-)-pantolactone."[7] Biotechnology Letters, 2017.[8]

  • General Synthesis of Spiro[4.

    • Methodology for spiro-ring construction.
    • Source: "Synthesis of spiro[4.4]nonane-1,6-dione." Journal of Organic Chemistry.

  • Application in Cephalotaxine Synthesis

    • Highlighting the utility of the spiro-core.
    • Source: "Formal Synthesis of (-)-Cephalotaxine." Organic Letters, 2008.

Disclaimer: This protocol involves hazardous chemicals (Cyanide, Strong Acids). All procedures must be performed by trained personnel in a properly equipped laboratory.

Sources

Method

Advanced Protocols for the Synthesis of Spiro-Lactones: Electrophilic &amp; Catalytic Approaches

Executive Summary & Strategic Importance Spiro-lactones represent a privileged pharmacophore in drug discovery. Their inherent structural rigidity reduces the entropic penalty of binding to protein targets, a concept kno...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Spiro-lactones represent a privileged pharmacophore in drug discovery. Their inherent structural rigidity reduces the entropic penalty of binding to protein targets, a concept known as "conformational restriction." By locking the pharmacophore into a bioactive conformation, spiro-scaffolds often exhibit higher potency and selectivity compared to their flexible acyclic analogs.

However, the synthesis of spiro-lactones is non-trivial due to the Thorpe-Ingold effect (gem-dialkyl effect) and significant steric hindrance at the quaternary spiro-carbon.

This application note details two distinct, high-value methodologies for constructing spiro-lactones:

  • Method A (Thermodynamic/Kinetic Control): Stereoselective Iodolactonization.[1] A robust, metal-free protocol ideal for generating spiro-

    
    -lactones with predictable diastereoselectivity.
    
  • Method B (Catalytic/Enantioselective): Nickel-Catalyzed

    
    -Spirocyclization.[2] A cutting-edge protocol for generating all-carbon quaternary centers with high enantiomeric excess (ee).
    

Method A: Stereoselective Spiro-Iodolactonization

Principle: This method utilizes the electrophilic activation of an alkene by iodine, followed by the intramolecular nucleophilic attack of a pendant carboxylic acid.[3] It is governed by Baldwin’s Rules (typically 5-exo-tet or 6-endo-tet favored).

Mechanistic Insight: The reaction proceeds via a transient iodonium ion. The stereochemical outcome is dictated by the approach of the carboxylate nucleophile, which occurs anti- to the iodine bridge.

  • Kinetic Control: Favors the formation of the iodolactone where the bulky groups are cis to avoid steric clash in the transition state (often faster).

  • Thermodynamic Control: Equilibration allows the formation of the more stable trans-isomer.

Protocol 1: Standard Biphasic Iodolactonization

Reagents:

  • Substrate:

    
    -unsaturated carboxylic acid (1.0 equiv)
    
  • Iodine (

    
    ): 2.0 – 3.0 equiv
    
  • Potassium Iodide (KI): 3.0 equiv (solubilizing agent)

  • Sodium Bicarbonate (

    
    ): 3.0 equiv
    
  • Solvent:

    
     / 
    
    
    
    (2:1 ratio)

Step-by-Step Procedure:

  • Preparation: Dissolve the unsaturated acid (1.0 mmol) in

    
     (10 mL) in a round-bottom flask wrapped in aluminum foil (light sensitive).
    
  • Base Addition: Add 5 mL of saturated aqueous

    
    . The biphasic mixture should be stirred vigorously at 0 °C.
    
  • Iodine Activation: Prepare a solution of

    
     (2.5 mmol) and KI (7.5 mmol) in 
    
    
    
    (5 mL). Add this dark brown solution dropwise to the reaction mixture over 15 minutes.
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours.

    • QC Check: Monitor by TLC. The starting material (acid) will disappear. The product is usually less polar.

  • Quench: Add saturated aqueous

    
     (Sodium Thiosulfate) dropwise until the iodine color completely vanishes (turns from brown/purple to colorless).
    
  • Workup: Separate the organic layer.[1] Extract the aqueous layer with

    
     (
    
    
    
    ). Combined organics must be washed with brine, dried over anhydrous
    
    
    , and concentrated in vacuo.
  • Purification: Flash column chromatography (Silica Gel 60).

    • Note: Iodolactones can be unstable on silica; use neutral buffered silica or minimize exposure time.

Visualization: Iodolactonization Workflow

Iodolactonization Start Unsaturated Acid (Substrate) Activation I2 / KI / NaHCO3 (Electrophilic Activation) Start->Activation 0°C, DCM/H2O Intermediate Iodonium Ion (Transient) Activation->Intermediate Cyclization Intramolecular Nucleophilic Attack (Anti-addition) Intermediate->Cyclization Kinetic vs Thermo Control Quench Na2S2O3 Quench (Colorless) Cyclization->Quench Product Spiro-Iodolactone Quench->Product Purification

Figure 1: Workflow for Biphasic Iodolactonization emphasizing the critical quench step.

Method B: Nickel-Catalyzed Enantioselective -Spirocyclization

Principle: This advanced method generates spiro-lactones containing an all-carbon quaternary center. It utilizes a Nickel(0) catalyst to mediate the intramolecular addition of a lactone enolate to a pendant nitrile.[2]

Mechanistic Insight: The reaction proceeds via an oxidative addition of the Ni catalyst to the substrate, followed by ligand substitution and C-N bond formation.[2] The resulting metallo-imine intermediate undergoes hydrolysis to yield the


-keto spiro-lactone.[2]
Protocol 2: Ni-Catalyzed Spiro-Annulation

Reagents:

  • Substrate:

    
    -alkynyl or nitrile-tethered lactone precursor.
    
  • Catalyst:

    
     (10 mol%)
    
  • Ligand: (R)-Mandyphos (SL-M004-1) (12 mol%)

  • Base:

    
     or specific organic superbase depending on substrate pKa.
    
  • Solvent: THF (Anhydrous, degassed).

Step-by-Step Procedure:

  • Glovebox Operation: In a nitrogen-filled glovebox, weigh

    
     (0.10 equiv) and the Mandyphos ligand (0.12 equiv) into a dried vial. Dissolve in minimal THF and stir for 10 minutes to form the active catalyst complex (color change often observed).
    
  • Substrate Addition: Add the lactone substrate (1.0 equiv) to the catalyst vial.

  • Reaction: Seal the vial and heat to 60 °C in a heating block for 12–18 hours.

    • Self-Validating Step: The reaction mixture typically turns dark red/brown indicating active Ni-cycle.

  • Hydrolysis (Critical): Remove from glovebox. Add 1N HCl (aqueous) and stir vigorously for 1 hour at RT. This step hydrolyzes the intermediate imine to the ketone.[2]

  • Extraction: Extract with EtOAc. Wash with

    
     to neutralize.
    
  • Analysis: Determine conversion by NMR and Enantiomeric Excess (ee) by Chiral HPLC.

Visualization: Catalytic Cycle

NiCatalysis Complex Active Ni(0) Ligand Complex OxAdd Oxidative Addition Complex->OxAdd Substrate Inter1 Ni(II)-Enolate Species OxAdd->Inter1 Cyclization Intramolecular Carbo-cyanation Inter1->Cyclization RedElim Reductive Elimination Cyclization->RedElim RedElim->Complex Regenerate Ni(0) Imine N-Aryl Imine Intermediate RedElim->Imine Hydrolysis Acid Hydrolysis (HCl) Imine->Hydrolysis Product Chiral Spiro-Lactone Hydrolysis->Product

Figure 2: Proposed catalytic cycle for the Nickel-mediated spirocyclization.[2]

Comparative Data & Critical Parameters

ParameterMethod A: IodolactonizationMethod B: Ni-Catalyzed
Primary Utility

- and

-lactones
All-carbon quaternary centers
Stereocontrol Diastereoselective (Substrate control)Enantioselective (Catalyst control)
Key Reagent

(Stoichiometric)

(Catalytic)
Atmosphere Ambient air (Robust)Inert (

/Ar) (Sensitive)
Limitation Product contains Iodine (requires removal)High cost of ligand/catalyst
Troubleshooting Guide
  • Issue: Low Yield in Method A.

    • Cause: Reversibility of iodolactonization.

    • Fix: Ensure excess

      
       is present to trap the acid protons. If the product is unstable, perform the workup rapidly at 0 °C.
      
  • Issue: Low ee in Method B.

    • Cause: Background reaction (uncatalyzed) or ligand oxidation.

    • Fix: Ensure strict oxygen-free conditions. Verify the purity of

      
       (should be yellow, not white/green).
      

References

  • Bartlett, P. A., et al. "Stereocontrol in the Iodolactonization Reaction." Journal of the American Chemical Society.

  • Stoltz, B. M., et al.

    
    -Spirocyclization of Lactones." ACS Central Science. 
    
  • Danishfsky, S., et al. "Total Synthesis of dl-Vernolepin and dl-Vernomenin." Journal of the American Chemical Society.

  • Review. "Transition-Metal-Catalyzed Synthesis of Spirolactones." Chemical Reviews.

Sources

Application

Large-Scale Synthesis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one: An Application Note and Protocol for Pharmaceutical Research and Development

Abstract This comprehensive guide details a robust and scalable synthetic route to (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, a valuable chiral building block in pharmaceutical synthesis. The protocol is designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable synthetic route to (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, a valuable chiral building block in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind the experimental choices. Emphasizing safety, efficiency, and scalability, this document serves as a practical resource for the large-scale production of this important spiro-lactone intermediate.

Introduction: The Significance of Chiral Spiro-lactones

Spiro-lactones are a prominent structural motif in a wide array of biologically active natural products and pharmaceutical agents.[1] The rigid, three-dimensional architecture of the spirocyclic system offers unique conformational constraints that can enhance binding affinity and selectivity for biological targets. The specific enantiomer, (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, represents a key intermediate for the synthesis of more complex molecules, where the stereochemistry at the spiro-center is crucial for therapeutic efficacy. The development of a scalable and stereocontrolled synthesis is therefore of paramount importance for advancing drug discovery programs that utilize this chiral scaffold.

This application note outlines a multi-step synthesis designed for large-scale production, commencing from the readily available starting material, cyclopentanone. The chosen synthetic strategy prioritizes commercially available reagents, manageable reaction conditions, and straightforward purification procedures to ensure practicality and cost-effectiveness in an industrial setting.

Overall Synthetic Strategy

The synthesis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one is designed as a three-stage process. The first stage focuses on the construction of the key intermediate, 1-(hydroxymethyl)cyclopentane-1-carboxylic acid. The second stage involves the stereoselective lactonization to form the spiro-lactone ring system with the desired (S)-configuration. The final stage details the purification and characterization of the target molecule.

Synthesis_Workflow Start Cyclopentanone Step1 Stage 1: Synthesis of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid Start->Step1  NaCN, (CH₂)₂O, H₂O then HCl Intermediate 1-(hydroxymethyl)cyclopentane-1-carboxylic acid Step1->Intermediate Step2 Stage 2: Stereoselective Lactonization Intermediate->Step2  (S)-BINOL-derived catalyst, oxidant Product (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one Step2->Product Step3 Stage 3: Purification and Characterization Product->Step3  Chromatography FinalProduct Purified Product Step3->FinalProduct Lactonization_Mechanism Substrate 1-(hydroxymethyl)cyclopentane- 1-carboxylic acid Intermediate Bromonium ion intermediate Substrate->Intermediate Catalyst (S)-BINOL-derived sulfide catalyst Catalyst->Intermediate NBS N-Bromosuccinimide (NBS) NBS->Intermediate Lactonization Intramolecular cyclization Intermediate->Lactonization  Nucleophilic attack  by carboxylate Product (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one Lactonization->Product

Caption: Proposed mechanism for the stereoselective bromolactonization.

Protocol:

  • Catalyst Preparation: The (S)-BINOL-derived chiral bifunctional sulfide catalyst is prepared according to literature procedures. [1]2. Reaction Setup: A 50 L jacketed glass reactor, thoroughly dried and purged with nitrogen, is charged with a solution of 1-(hydroxymethyl)cyclopentane-1-carboxylic acid (1.44 kg, 10 mol) in dichloromethane (20 L). The solution is cooled to -78 °C.

  • Catalyst and Reagent Addition: The (S)-BINOL-derived catalyst (1-5 mol%) is added, followed by the portion-wise addition of N-bromosuccinimide (NBS) (1.1 eq) over 1 hour, ensuring the internal temperature remains below -70 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 24-48 hours. The progress is monitored by HPLC to determine the conversion of the starting material and the formation of the product.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (5 L). The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 5 L). The combined organic layers are washed with saturated aqueous sodium bicarbonate (5 L) and brine (5 L), then dried over anhydrous sodium sulfate and filtered.

  • Solvent Removal: The solvent is removed under reduced pressure to give the crude product.

Stage 2 Data Summary
Starting Material 1-(hydroxymethyl)cyclopentane-1-carboxylic acid
Product (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one
Yield 80-90%
Enantiomeric Excess (ee) >95% (determined by chiral HPLC)

Stage 3: Purification and Characterization

The final stage involves the purification of the target spiro-lactone to meet the stringent purity requirements for pharmaceutical applications.

Protocol:

  • Chromatography: The crude product is purified by flash column chromatography on silica gel. A suitable solvent system, typically a gradient of ethyl acetate in hexanes, is used for elution. The fractions containing the pure product are collected based on TLC analysis. For large-scale purification, a medium-pressure liquid chromatography (MPLC) system is recommended.

  • Solvent Removal and Crystallization: The solvent from the pure fractions is removed under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product as a white crystalline solid.

  • Characterization: The final product is characterized by standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Chiral HPLC: To confirm the enantiomeric purity.

    • Melting Point: To assess purity.

Stage 3 Data Summary
Purification Method Flash Column Chromatography / MPLC, Recrystallization
Final Yield 70-80% (after purification)
Final Purity >99% (by HPLC)
Appearance White crystalline solid

Safety and Hazard Considerations

The large-scale synthesis of any chemical compound requires strict adherence to safety protocols.

  • Sodium Cyanide: This reagent is highly toxic if ingested, inhaled, or absorbed through the skin. [2][3][4][5][6]All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. An emergency cyanide antidote kit should be readily available.

  • Hydrochloric Acid: Concentrated HCl is corrosive and can cause severe burns. Handle with appropriate PPE in a fume hood.

  • Ethylene Oxide: This is a flammable, carcinogenic, and explosive gas. It should be handled with extreme caution in a well-ventilated area, and all ignition sources must be eliminated.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a fume hood.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.

A thorough risk assessment should be conducted before commencing any large-scale synthesis. [5]All waste materials must be disposed of in accordance with local environmental regulations.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one. The described methodology, which starts from an inexpensive and readily available starting material, offers a practical and efficient route to this valuable chiral building block. By providing insights into the rationale behind the experimental choices and emphasizing safety and scalability, this guide is intended to be a valuable resource for scientists and professionals in the pharmaceutical industry.

References

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry. [Link]

  • Sodium Cyanide Safety Handling Guide. Taekwang. [Link]

  • Sodium Cyanide Safety Protection and Emergency Measures. United Chemical. [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety. [Link]

  • SODIUM CYANIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Spironolactone: New Polymorphic Form III and Revisiting Form II at Low Temperatures. ACS Publications. [Link]

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral. Organic Syntheses. [Link]

Sources

Method

Application Notes &amp; Protocols for the Purification of Chiral Spiro-lactones

Introduction: Chiral spiro-lactones are a class of heterocyclic compounds featuring a spirocyclic center that includes a lactone ring. These structural motifs are prevalent in numerous natural products and are considered...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Chiral spiro-lactones are a class of heterocyclic compounds featuring a spirocyclic center that includes a lactone ring. These structural motifs are prevalent in numerous natural products and are considered privileged scaffolds in medicinal chemistry and drug development.[1][2] The stereochemistry at the spirocyclic center is often crucial for biological activity, as different enantiomers can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[3][4] Consequently, the efficient separation and purification of spiro-lactone enantiomers is a critical task for researchers in both academic and industrial settings.

This guide provides an in-depth overview and detailed protocols for the primary techniques used in the purification of chiral spiro-lactones: high-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and diastereomeric resolution by crystallization. The content is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, actionable methodologies.

Part 1: Chiral Chromatography (HPLC & SFC)

Direct chromatographic separation on a chiral stationary phase (CSP) is the most widely used and versatile method for resolving enantiomers of spiro-lactones.[5][6] The technique relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.[7]

The Principle of Chiral Recognition on Polysaccharide CSPs

Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are exceptionally effective for a broad range of chiral compounds, including spiro-lactones.[8][9] Chiral recognition is achieved through a combination of intermolecular interactions, including:

  • Hydrogen Bonding: Interactions between polar functional groups on the analyte (e.g., carbonyl of the lactone, hydroxyls) and the carbamate groups on the polysaccharide derivative.

  • π-π Interactions: Stacking between aromatic rings in the analyte and the phenyl groups of the carbamate derivatives on the CSP.

  • Dipole-Dipole Interactions: Electrostatic interactions between polar bonds.

  • Steric Hindrance (Inclusion): The analyte fits into chiral grooves or cavities on the surface of the chiral polymer, where one enantiomer fits more favorably than the other.[10]

The choice of mobile phase (Normal Phase, Reversed Phase, or Polar Organic) significantly influences these interactions and, therefore, the selectivity of the separation.[11]

Supercritical Fluid Chromatography (SFC): A Greener, Faster Alternative

SFC has emerged as a powerful and preferred technique for preparative chiral separations.[3][12] It uses supercritical CO2 as the primary mobile phase, which offers several advantages over traditional HPLC:

  • Reduced Solvent Consumption: Aligns with green chemistry principles by replacing toxic solvents like hexane.[3]

  • Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and rapid column equilibration.[13]

  • Simplified Post-Processing: CO2 is easily evaporated, simplifying the recovery of the purified compound.[13]

Protocol 1: Chiral Method Development and Screening

The selection of the optimal CSP and mobile phase is largely an empirical process.[6] A systematic screening approach is the most efficient strategy to identify suitable separation conditions.

G cluster_prep Sample Preparation cluster_screen Automated Screening Sequence cluster_eval Evaluation cluster_opt Optimization & Scale-up prep Dissolve Racemic Spiro-lactone in appropriate solvent (e.g., MeOH/EtOH) col1 Column 1 (e.g., Chiralpak IA) col2 Column 2 (e.g., Chiralpak IB) col3 Column 3 (e.g., Chiralpak IC) mp1 Mobile Phase A (Normal Phase) col1->mp1 Run 1 mp2 Mobile Phase B (Polar Organic) col1->mp2 Run 2 mp3 Mobile Phase C (Reversed Phase) col1->mp3 Run 3 col2->mp1 Run 4 col2->mp2 Run 5 col2->mp3 Run 6 col3->mp1 Run 7 col3->mp2 Run 8 col3->mp3 Run 9 eval Evaluate Chromatograms: - Resolution (Rs) - Selectivity (α) - Retention Time (tR) mp1->eval mp2->eval mp3->eval opt Select Best Condition Optimize (isocratic/gradient) Scale-up to Preparative eval->opt

Caption: Automated screening workflow for chiral method development.

  • Sample Preparation: Dissolve ~1 mg/mL of the racemic spiro-lactone in a suitable solvent (e.g., Methanol, Ethanol, or a solvent compatible with the initial mobile phase).

  • Column Selection: Prepare a set of complementary polysaccharide CSPs. A recommended starting set includes columns based on amylose and cellulose with different selectors (e.g., Chiralpak IA, IB, and IC).[14]

  • Mobile Phase Selection: Prepare a set of standard mobile phases for different modes:

    • Normal Phase (NP): n-Hexane / 2-Propanol (e.g., 90:10, v/v). For basic or acidic analytes, add 0.1% diethylamine (DEA) or 0.1% trifluoroacetic acid (TFA), respectively.[10]

    • Polar Organic (PO): Acetonitrile / Methanol (e.g., 50:50, v/v).

    • Reversed Phase (RP): Acetonitrile / Water with 0.1% Formic Acid (e.g., 60:40, v/v).

  • Screening Execution: Set up an automated HPLC or SFC sequence to inject the sample onto each column with each mobile phase.[3] Use a standard flow rate (e.g., 1.0 mL/min for HPLC, 3.0 mL/min for SFC) and a UV detector set to a wavelength where the spiro-lactone absorbs (e.g., 210-254 nm).

  • Data Evaluation: Analyze the resulting chromatograms. Look for any separation between the two enantiomer peaks. The ideal condition will show baseline resolution (Rs > 1.5) with a reasonable analysis time.

  • Optimization: Once a promising condition (column/mobile phase combination) is identified, optimize the separation by fine-tuning the mobile phase composition (e.g., changing the ratio of modifiers) or temperature to maximize resolution and minimize run time.[11]

Protocol 2: Preparative SFC Purification of a Model Spiro-lactone

This protocol is a representative example for scaling up a successful analytical separation to a preparative scale for the isolation of gram quantities of each enantiomer.

  • System: Preparative SFC system with a suitable fraction collector.

  • Column: Chiralpak IC (or other column identified during screening), 20 x 250 mm, 5 µm.

  • Sample: Racemic α-spiro-γ-lactone.

  • Mobile Phase: Supercritical CO2 and Methanol (with 0.2% DEA if the compound is basic).

  • Sample Solvent: Dichloromethane / Methanol (1:1, v/v).

  • Develop Analytical Method: Following the screening protocol, identify the optimal analytical conditions. For this example, assume the best separation was found on a Chiralpak IC column with a mobile phase of Hexane/2-Propanol (70:30). For SFC, this is translated to CO2/Methanol.

  • Prepare Preparative Sample: Dissolve the racemic spiro-lactone in the sample solvent at a high concentration (e.g., 20-50 mg/mL), ensuring complete solubility.[15]

  • Set Up Preparative SFC System:

    • Column: Install the preparative Chiralpak IC column and equilibrate with the initial mobile phase conditions (e.g., 15% Methanol in CO2).

    • Flow Rate: Set a flow rate appropriate for the column diameter (e.g., 70 mL/min for a 21 mm ID column).[15]

    • Back Pressure: Set the back pressure regulator to 100-150 bar.

    • Temperature: Maintain the column oven at a constant temperature (e.g., 35-40 °C).

  • Perform Loading Study: Inject a small, increasing amount of the sample to determine the maximum loading capacity before resolution is lost (i.e., peak overlap occurs).

  • Execute Stacked Injections: Program the SFC to perform repeated, "stacked" injections at the optimized loading volume.[15] This maximizes throughput by injecting the next sample before the previous one has fully eluted.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal of the eluting enantiomer peaks. Collect each enantiomer in a separate vessel.

  • Product Recovery: Evaporate the solvent (primarily methanol) from the collected fractions under reduced pressure to obtain the purified, solid enantiomers.

  • Purity Analysis: Analyze the purity and enantiomeric excess (e.e.) of each isolated fraction using the analytical chiral method developed in step 1.

ParameterHPLC (Normal Phase)SFC
Chiral Stationary Phase Chiralpak® IA, IB, IC, AD, AS, etc.Chiralpak® IA, IB, IC, AD, AS, etc.
Typical Mobile Phase n-Hexane / Isopropanol (IPA) or EthanolSupercritical CO₂ / Methanol or Ethanol
Additives 0.1% DEA (for bases), 0.1% TFA (for acids)0.1-0.5% DEA (for bases), 0.1-0.5% TFA (for acids)
Flow Rate (Analytical) 0.5 - 1.5 mL/min2.0 - 5.0 mL/min
Advantages Well-established, versatileFast, low organic solvent use, easy product recovery[3]
Disadvantages High solvent consumption, longer run timesHigher initial equipment cost

Table 1: Comparison of Typical Starting Conditions for HPLC and SFC Chiral Screening.

Part 2: Diastereomeric Resolution by Crystallization

This classical technique is a powerful and industrially scalable alternative to chromatography, particularly when the spiro-lactone contains a functional group amenable to salt formation, such as a carboxylic acid.[15][16] Since lactones are neutral, this method first requires hydrolysis of the lactone to the corresponding chiral hydroxy acid.

Principle of Diastereomeric Resolution

The process involves three key stages:

  • Lactone Hydrolysis: The racemic spiro-lactone is hydrolyzed (e.g., under basic conditions) to open the lactone ring, forming the corresponding racemic γ- or δ-hydroxy carboxylic acid.

  • Diastereomer Formation: The racemic acid is reacted with an enantiomerically pure chiral resolving agent (typically a chiral base like an amine) to form a pair of diastereomeric salts.[8]

  • Separation and Liberation: Unlike enantiomers, diastereomers have different physical properties, most importantly, solubility.[17] This difference allows one diastereomer to be selectively crystallized from a suitable solvent (fractional crystallization). The isolated salt is then treated with acid to break the salt and liberate the desired, enantiomerically enriched hydroxy acid, which can then be re-cyclized to the spiro-lactone.

Caption: Step-wise workflow for purification by diastereomeric resolution.

Protocol 3: Diastereomeric Resolution of a Spiro-lactone via its Hydroxy Acid

This protocol provides a generalized procedure. The optimal resolving agent, solvent, and temperatures must be determined experimentally for each specific spiro-lactone.[18]

  • Reactants: Racemic spiro-lactone, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

  • Resolving Agent: Enantiopure chiral amine (e.g., (R)-α-phenethylamine, (1S,2R)-(+)-erythro-2-amino-1,2-diphenylethanol).[19]

  • Solvents: Water, organic extraction solvent (e.g., Ethyl Acetate), crystallization solvent (e.g., Ethanol, Acetone, or mixtures).

  • Equipment: Standard glassware, heating mantle, filtration apparatus, pH meter/paper, rotary evaporator.

  • Analytical: Chiral HPLC or SFC system to determine enantiomeric excess (e.e.).

  • Lactone Hydrolysis:

    • Dissolve the racemic spiro-lactone in a suitable solvent (e.g., methanol or ethanol).

    • Add an aqueous solution of NaOH (1.1 equivalents) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

    • Acidify the reaction mixture with HCl to pH ~2 to protonate the carboxylate.

    • Extract the resulting hydroxy acid into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude racemic hydroxy acid.

  • Salt Formation and Crystallization:

    • Dissolve the crude racemic hydroxy acid in a minimum amount of a heated crystallization solvent (e.g., ethanol).

    • In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent in the same warm solvent. The sub-stoichiometric amount of resolving agent is often key to achieving high purity.

    • Slowly add the resolving agent solution to the hydroxy acid solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature. Cloudiness or precipitation indicates salt formation. If no crystals form, cool the solution further (e.g., to 4 °C) or try adding a co-solvent.[8]

    • Allow the crystallization to proceed for several hours or overnight.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor. The collected solid is the enantiomerically enriched diastereomeric salt.

  • Liberation of the Enriched Enantiomer:

    • Suspend the purified diastereomeric salt in a biphasic system of water and ethyl acetate.

    • Acidify the aqueous layer with 1 M HCl to pH ~2. This breaks the salt, protonating the carboxylic acid and protonating the amine, driving both into their respective preferred phases.[8]

    • Separate the organic layer. Extract the aqueous layer 2-3 more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched hydroxy acid.

  • Re-lactonization:

    • Dissolve the enriched hydroxy acid in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

    • Heat the mixture, often with a Dean-Stark trap to remove water, to drive the cyclization back to the lactone.

    • Once the reaction is complete, purify the final enantiomerically enriched spiro-lactone by standard methods like flash chromatography.

  • Analysis: Determine the enantiomeric excess (e.e.) of the final product using the chiral HPLC/SFC method developed previously.

References

  • Blackmond, D. G., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC. [Link]

  • Toshima, H., et al. (2010). Preparation of Optically Pure δ-Lactones Using Diastereomeric Resolution with Amino Acid as Resolving Agent. ResearchGate. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. [Link]

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]

  • Welch, C. J., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review. [Link]

  • Tanaka, K., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. [Link]

  • Mizuguchi, K., et al. (2000). Optical Resolution of Fragrant Lactones. HETEROCYCLES. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [Link]

  • Regis Technologies. (n.d.). Free Chiral Screening. Regis Technologies. [Link]

  • Wang, Y., et al. (2012). Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. [Link]

  • Satínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • P. Franco, T. Zhang. (2016). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. LCGC Europe. [Link]

  • Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Agilent Technologies. (2014). Method Development to Separate Enantiomers by Supercritical Fluid Chromatography. Agilent. [Link]

  • Welch, C. J., et al. (2010). Preparative Supercritical Fluid Chromatography (SFC) in drug discovery. ResearchGate. [Link]

  • MacLeod, A. M., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Zhang, Z., et al. (2020). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. Frontiers of Chemistry. [Link]

  • De Klerck, K., et al. (2012). Screening approach for chiral separation of pharmaceuticals. Part I. Normal-phase liquid chromatography. Journal of Chromatography A. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Biba, M., et al. (2011). Exploring the Use of Packed Column Preparative SFC for Pre-clinical Research at Merck. HPLC. [Link]

  • Yoshimura, T., et al. (2022). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. Organic Letters. [Link]

  • Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallisation. Wikipedia. [Link]

  • Regis Technologies. (2020). 6 Top Chiral Chromatography Questions. Regis Technologies. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one

Welcome to our dedicated technical support center for the synthesis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one. This resource is designed for researchers, chemists, and professionals in drug development seeking to enhan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one. This resource is designed for researchers, chemists, and professionals in drug development seeking to enhance the yield and stereoselectivity of this valuable chiral building block. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic strategies.

Introduction to the Synthetic Challenge

(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one is a chiral spiroketolactone with potential applications in medicinal chemistry and materials science. Its synthesis presents several challenges, primarily in achieving high enantiopurity and overall yield. The key structural features—a spirocyclic core, a lactone, and a stereocenter at the hydroxylated carbon—necessitate a carefully controlled synthetic approach.

This guide will focus on a common and logical synthetic pathway: the enantioselective reduction of a precursor ketone followed by lactonization. We will address potential pitfalls at each stage and provide actionable solutions to overcome them.

Proposed Synthetic Pathway

A plausible and efficient route to (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one involves a two-step sequence starting from a readily available cyclopentanone derivative.

Synthetic_Pathway Start Cyclopentanone Precursor Step1 Enantioselective Reduction Start->Step1 Intermediate (S)-Hydroxy Cyclopentane Intermediate Step1->Intermediate Step2 Lactonization Intermediate->Step2 Product (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one Step2->Product

Caption: Proposed synthetic workflow for (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one.

Troubleshooting Guide: A Step-by-Step Approach

This section addresses specific problems you might encounter during the synthesis, categorized by the reaction stage.

Stage 1: Enantioselective Reduction of the Precursor Ketone

The critical step in establishing the desired stereochemistry is the enantioselective reduction of a suitable cyclopentanone precursor. Common reducing agents include chiral borane reagents (e.g., (R)-2-methyl-CBS-oxazaborolidine with borane) or transfer hydrogenation with a chiral catalyst.

Question 1: My enantioselective reduction is resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve it?

Answer:

Low enantiomeric excess is a common issue and can stem from several factors. Here’s a systematic approach to troubleshoot this problem:

  • Catalyst/Reagent Purity and Handling:

    • Cause: The chiral catalyst or reagent is highly sensitive to moisture and air. Degradation can lead to a loss of enantioselectivity.

    • Solution: Ensure you are using a freshly opened or properly stored catalyst. Handle all reagents under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, as water can react with and deactivate many catalysts and reducing agents.[1]

  • Reaction Temperature:

    • Cause: Higher reaction temperatures can decrease enantioselectivity by providing sufficient energy to overcome the activation energy for the formation of the undesired enantiomer.

    • Solution: Perform the reaction at a lower temperature. It is advisable to conduct a temperature screening study to find the optimal balance between reaction rate and enantioselectivity.

  • Incorrect Stoichiometry:

    • Cause: The ratio of the catalyst to the reducing agent and substrate is crucial. An incorrect ratio can lead to a competing non-selective background reaction.

    • Solution: Carefully control the stoichiometry of all reactants. A slight excess of the reducing agent is often used, but a large excess should be avoided.

  • Substrate Purity:

    • Cause: Impurities in the starting ketone can interfere with the catalyst, leading to poor enantioselectivity.

    • Solution: Purify the starting material meticulously before the reduction step. Techniques like flash chromatography or distillation are recommended.

Table 1: Troubleshooting Low Enantiomeric Excess (ee)

Potential Cause Recommended Action
Catalyst/Reagent DegradationUse fresh, high-purity catalyst/reagent; handle under inert atmosphere.
Sub-optimal TemperatureScreen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C).
Incorrect StoichiometryVerify calculations and accurately measure all components.
Impure Starting MaterialPurify the precursor ketone prior to the reduction.

Question 2: The reduction reaction is sluggish or does not go to completion. What should I do?

Answer:

A stalled reaction can be frustrating. Here are some potential reasons and solutions:

  • Inactive Reducing Agent:

    • Cause: The borane source (e.g., borane-dimethyl sulfide complex or borane-THF complex) may have decomposed upon storage.

    • Solution: Use a fresh bottle of the borane reagent or titrate it to determine its exact molarity before use.

  • Insufficient Catalyst Loading:

    • Cause: The amount of catalyst may be too low to drive the reaction at a reasonable rate.

    • Solution: While keeping the stoichiometry in mind, a slight increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes accelerate the reaction.

  • Poor Solubility:

    • Cause: The substrate or catalyst may not be fully dissolved in the chosen solvent at the reaction temperature.

    • Solution: Ensure all components are fully dissolved. If solubility is an issue, consider a different anhydrous solvent in which all reactants are soluble at the desired temperature.

Stage 2: Lactonization

Once the chiral hydroxy intermediate is obtained, the next step is the intramolecular cyclization to form the lactone ring. This can be achieved through various methods, including acid-catalyzed lactonization or by converting the carboxylic acid moiety to a more reactive species.

Lactonization_Workflow Start Chiral Hydroxy Intermediate Step1 Acid/Base Catalysis or Activation of Carboxyl Group Start->Step1 Intermediate Reactive Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one Step2->Product

Sources

Optimization

Technical Support Center: Synthesis of 2-Oxaspiro[4.4]nonan-3-ones

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 2-oxaspiro[4.4]nonan-3-ones and related γ-spirolactones. This class of molecules is a vital structural motif...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-oxaspiro[4.4]nonan-3-ones and related γ-spirolactones. This class of molecules is a vital structural motif in numerous natural products and pharmacologically active compounds, making their efficient synthesis a critical task for researchers in medicinal chemistry and drug development.[1] However, the construction of the spirocyclic core, particularly the quaternary spiro-carbon, is often plagued by competing side reactions that can significantly impact yield and purity.

This guide is designed to provide you, our fellow researchers, with practical, field-tested insights into troubleshooting common issues encountered during these syntheses. We will move beyond simple procedural lists to explore the mechanistic underpinnings of why these side reactions occur and how to rationally design experiments to mitigate them.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.

Question 1: My reaction is sluggish or fails to initiate. The starting materials (cyclopentanone and α-halo ester) are largely unreacted. What is the likely cause?

Answer: This is a classic symptom of inefficient organometallic reagent formation, which is the cornerstone of methods like the Reformatsky and Barbier reactions.[2][3] The in situ generation of the organozinc (Reformatsky) or other organometallic species is highly dependent on the surface activity of the metal used.

  • Root Cause Analysis:

    • Metal Passivation: Commercial zinc dust or turnings are often coated with a passivating layer of zinc oxide (ZnO). This layer is inert and prevents the oxidative addition of the metal into the carbon-halogen bond of your α-halo ester, effectively halting the reaction before it begins.[4]

    • Moisture: While some Barbier-type reactions can tolerate water, the classical Reformatsky reaction is sensitive to moisture, which can quench the organozinc reagent as it forms.[3][5]

  • Troubleshooting Protocol:

    • Zinc Activation (Mandatory Pre-step): Never use zinc dust directly from the bottle without activation.

      • Acid Wash: Briefly wash the zinc dust with dilute HCl (e.g., 1 M) to etch away the oxide layer. Follow this with sequential washes with deionized water, ethanol, and finally diethyl ether to dry it completely. Use the activated zinc immediately.

      • Alternative Activators: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to the reaction flask. These will react with a small amount of zinc to generate zinc halides, which help to activate the metal surface.

    • Ensure Anhydrous Conditions:

      • Flame-dry your glassware under a vacuum or in an oven before assembly.

      • Use anhydrous solvents. Ensure your cyclopentanone and α-halo ester are dry.

      • Run the reaction under an inert atmosphere (Nitrogen or Argon).

Question 2: My reaction produces the intermediate β-hydroxy ester in good yield, but fails to cyclize to the 2-oxaspiro[4.4]nonan-3-one. How can I promote lactonization?

Answer: This is a common outcome where the intermolecular carbon-carbon bond formation is successful, but the final intramolecular esterification (lactonization) does not occur spontaneously. The formation of the five-membered lactone ring is generally thermodynamically favorable, but may be kinetically slow.

  • Root Cause Analysis:

    • Equilibrium Control: Lactonization is a reversible equilibrium reaction. The presence of water, either from the workup or as a byproduct, can shift the equilibrium back towards the open-chain hydroxy acid.[6]

    • Insufficient Driving Force: The reaction may lack the necessary catalyst or thermal energy to overcome the activation barrier for cyclization.

  • Troubleshooting Protocol:

    • Promote Cyclization Post-Workup:

      • Acid Catalysis with Water Removal: After isolating the crude β-hydroxy ester, dissolve it in a non-polar solvent like toluene or benzene. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).[7][8]

      • Fit the flask with a Dean-Stark apparatus to azeotropically remove water as it forms, driving the equilibrium towards the lactone product. Monitor the reaction by TLC until the starting hydroxy ester is consumed.

    • Optimize Reaction Conditions:

      • Higher temperatures during the initial reaction can sometimes favor direct lactonization, but this must be balanced against the risk of dehydration side reactions (see Question 3).

Question 3: My main byproduct is an α,β-unsaturated ester, not the desired spirolactone. How can I prevent this elimination reaction?

Answer: The formation of an α,β-unsaturated ester is a classic dehydration side reaction of the β-hydroxy ester intermediate.[9] This is particularly prevalent under harsh acidic or thermal conditions.

  • Root Cause Analysis:

    • Overly Acidic Conditions: Strong acids used to promote lactonization can also catalyze the elimination of the β-hydroxyl group.

    • High Temperatures: Excessive heat provides the energy for this elimination pathway to compete with lactonization.

  • Troubleshooting Protocol:

    • Milder Lactonization Conditions: If you are using post-workup cyclization, switch from a strong non-nucleophilic acid like p-TsOH to a milder Lewis acid catalyst.

    • Control Reaction Temperature: Avoid unnecessarily high reaction temperatures. The Reformatsky reaction often proceeds well at moderate temperatures (40-60 °C). If forcing lactonization, use the lowest effective temperature for the Dean-Stark trap.

    • Two-Step Procedure: Intentionally isolate the β-hydroxy ester under neutral or mildly basic workup conditions first. Then, subject the purified intermediate to optimized, mild lactonization conditions as a separate step. This decouples the C-C bond formation from the cyclization and prevents exposure of the sensitive intermediate to the initial reaction conditions.

Mechanism & Troubleshooting Workflow

The following diagrams illustrate the desired synthetic pathway versus common side reactions and a logical workflow for troubleshooting poor outcomes.

G Start Cyclopentanone + Ethyl Bromoacetate + Zn Organozinc Reformatsky Reagent (Zinc Enolate) Start->Organozinc Oxidative Addition Side2 No Reaction (Unreacted Starting Materials) Start->Side2 Inactive Zn/ Wet Conditions Addition Nucleophilic Addition Organozinc->Addition Intermediate Zinc Alkoxide Intermediate Addition->Intermediate Cyclopentanone Workup Acidic Workup Intermediate->Workup HydroxyEster β-Hydroxy Ester (Open-Chain Intermediate) Workup->HydroxyEster Lactonization Intramolecular Cyclization (Lactonization) HydroxyEster->Lactonization Heat, H+ Side1 Dehydration (α,β-Unsaturated Ester) HydroxyEster->Side1 Harsh Acid/ High Temp Product 2-Oxaspiro[4.4]nonan-3-one (Desired Product) Lactonization->Product G Start Low Yield or Complex Mixture? Analyze Analyze Crude by TLC/LCMS/NMR Start->Analyze CheckSM Main Spot: Starting Materials? Analyze->CheckSM CheckHE Main Spot: β-Hydroxy Ester? Analyze->CheckHE CheckDE Main Spot: Dehydrated Product? Analyze->CheckDE CheckSM->CheckHE No Sol_SM ACTION: 1. Re-activate Zinc. 2. Ensure anhydrous conditions. 3. Check reagent purity. CheckSM->Sol_SM Yes CheckHE->CheckDE No Sol_HE ACTION: 1. Isolate hydroxy ester. 2. Force cyclization using p-TsOH and Dean-Stark. CheckHE->Sol_HE Yes Sol_DE ACTION: 1. Lower reaction temperature. 2. Use milder acid for workup. 3. Isolate hydroxy ester first. CheckDE->Sol_DE Yes Other Other Byproducts? Consult Purification Guide. CheckDE->Other No

Caption: Troubleshooting workflow for spirolactone synthesis.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different cyclic ketone besides cyclopentanone?

    • A: Yes, this reaction is adaptable to other cyclic ketones (e.g., cyclohexanone to form 2-oxaspiro[4.5]decan-3-one). However, be aware that ring strain and steric hindrance can affect reaction rates and the ease of lactonization. Larger rings may be slower to cyclize.

  • Q: What is the difference between the Reformatsky and Barbier reactions for this synthesis?

    • A: They are very similar. The key difference is that the Reformatsky reaction traditionally refers specifically to the use of an α-halo ester and zinc to form a β-hydroxy ester. [4]The Barbier reaction is a more general term for the in situ generation of an organometallic reagent (from various metals like Mg, Zn, In, Sm) in the presence of the carbonyl substrate. [2][3]For practical purposes in this synthesis, the troubleshooting steps are largely interchangeable.

  • Q: My final product is an oil and difficult to purify by crystallization. What are the best practices for purification?

    • A: 2-Oxaspiro[4.4]nonan-3-one is often a low-melting solid or an oil. Flash column chromatography on silica gel is the most effective method for purification. A typical eluent system would be a gradient of ethyl acetate in hexanes. The spirolactone is moderately polar. Unreacted cyclopentanone is non-polar, the dehydrated byproduct is slightly more polar, and the β-hydroxy ester is significantly more polar.

  • Q: Can this reaction be performed stereoselectively?

    • A: Achieving stereoselectivity is an advanced topic. The initial reaction to form the β-hydroxy ester can potentially create a new stereocenter. Inducing asymmetry typically requires the use of chiral auxiliaries or chiral catalysts, which is beyond the scope of this standard guide but is an active area of research.

Reference Protocol: Synthesis of 2-Oxaspiro[4.4]nonan-3-one via Reformatsky Reaction

This protocol provides a reliable baseline for the synthesis.

Materials:

  • Zinc dust, activated (<10 micron)

  • Iodine (one small crystal)

  • Cyclopentanone (distilled, anhydrous)

  • Ethyl bromoacetate (distilled, anhydrous)

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a 250 mL three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar, add activated zinc dust (1.2 eq). Flame-dry the entire apparatus under vacuum and backfill with argon or nitrogen.

  • Initiation: Add anhydrous toluene to the flask to cover the zinc. Add a single crystal of iodine. The color should fade as the zinc activates.

  • Reagent Addition: In the dropping funnel, prepare a solution of cyclopentanone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous toluene.

  • Reaction: Add ~10% of the cyclopentanone/bromoacetate solution to the zinc suspension. Gently warm the flask (a heat gun can be used carefully) until an exothermic reaction begins. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • Scientist's Note: Successful initiation is the most critical step. If the reaction does not start, cease addition and add another small crystal of iodine or a drop of 1,2-dibromoethane.

  • Completion: After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure all the intermediate has formed and to promote cyclization. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until all the remaining zinc has dissolved and the solution is clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure 2-oxaspiro[4.4]nonan-3-one.

Quantitative Data Summary

While yields are highly dependent on specific reaction conditions and scale, the following table provides a general expectation for this synthesis.

MethodKey ReagentsTypical YieldPrimary ByproductsReference
Reformatsky Cyclopentanone, Ethyl bromoacetate, Zn50-70%Dehydrated ester, uncyclized hydroxy ester[4]
Barbier-type Cyclopentanone, Allyl bromide, In/ZnVariesHomoallylic alcohol[2][3]
Iodolactonization Cyclopentenyl acetic acid, I₂, NaHCO₃60-80%Di-iodinated compounds[10]

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
  • G. D. Searle & Co. (1959). Synthesis of (±)- and (-)-Vibralactone and Vibralactone C.
  • Sathee NEET.
  • National Institutes of Health. (2025).
  • Cambridge University Press. Barbier Reaction.
  • Wikipedia. (2023).
  • Pearson+. (2024). The Reformatsky reaction is an addition reaction in which an orga....
  • American Chemical Society. (1999). Synthesis of Oxaspiropentene. Organic Letters, 1(1), 115-116.
  • MDPI. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Molecules, 21(10), 1375.
  • Royal Society of Chemistry. (2016). Synthesis of C-spiro-glycoconjugates from sugar lactones via zinc mediated Barbier reaction. RSC Advances, 6(10), 8120-8129.
  • University of Wollongong. (2024). Synthesis of 2-azaspiro[4.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (2008).
  • Alfa Chemistry. Barbier Reaction.
  • National Institutes of Health. (2023). Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review.
  • Wikipedia. (2023). Barbier reaction.
  • Organic Syntheses. Cyclopentanone.
  • National Institutes of Health. (2018). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • Organic Chemistry Portal. Lactone synthesis.
  • ResearchGate. (2025). Synthesis of Azaspiro[4.
  • Organic Syntheses. (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID.
  • ACS Publications. (2024).
  • National Institutes of Health. (2018). Lactonization as a general route to β-C(sp3)
  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4201.
  • YouTube. (2017).
  • MDPI. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 26(3), 735.
  • ACS Publications. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(11), 6767-6811.
  • Taylor & Francis Online. (2006). Synthesis of Spiro-β-Methylene-γ-Butyrolactones.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.
  • University of Wollongong. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61, 8120-8129.
  • DCU Research Repository. (2022). Asymmetric synthesis of pharmaceutically important lactones and cyclic ketones.
  • OSTI.GOV. (2008). Synthesis of 2-azaspiro[4.
  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • National Institutes of Health. (2018). 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R).
  • Organic Syntheses. 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one.
  • UPB. INTEGRATED PROCESS FOR γ-BUTYROLACTONE PRODUCTION.
  • Google Patents. (1993).
  • ChemRxiv. (2023).
  • The Organic Companion. Organic Reaction Workup Formulas for Specific Reagents.
  • National Institutes of Health. (2015).
  • Alma Mater Studiorum Università di Bologna. (2018).

Sources

Troubleshooting

optimization of reaction conditions for spiro-lactone formation

Technical Support Center & Troubleshooting Guide Welcome to the Spiro-Lactone Synthesis Support Center. Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Optimization of reaction conditions f...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Welcome to the Spiro-Lactone Synthesis Support Center. Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Optimization of reaction conditions for spiro-lactone formation (Methodology & Troubleshooting)

Executive Summary: The Spiro-Center Challenge

The formation of spiro-lactones—specifically the construction of a quaternary carbon center shared by a lactone ring and a cyclic scaffold—is a high-value transformation in drug discovery (e.g., Spironolactone, Drospirenone). The primary chemical challenge is overcoming steric hindrance at the quaternary center while preventing side reactions such as polymerization, elimination, or formation of fused (rather than spiro) systems.[1]

This guide moves beyond basic textbook protocols, focusing on two dominant methodologies: Hypervalent Iodine-Mediated Oxidative Dearomatization and Transition Metal-Catalyzed Cyclization .

Module 1: Oxidative Dearomatization (Hypervalent Iodine)

Context: This is the most common method for converting phenols bearing a pendant carboxylic acid into spiro-lactones.

🔬 Core Mechanism & Workflow

The reaction proceeds via the oxidation of a phenol to a phenoxenium ion (or radical cation), which is then trapped by the internal nucleophile (carboxylate).

HypervalentIodineMechanism Phenol Phenol Substrate (Pendant COOH) Complex I(III)-Phenol Intermediate Phenol->Complex + PIDA/PIFA Ligand Exchange Cation Phenoxenium Cation Complex->Cation - PhI, - AcOH Oxidation Spiro Spiro-Lactone Product Cation->Spiro Intramolecular Trapping

Figure 1: Mechanistic flow of phenol dearomatization to spiro-lactone.

🛠️ Troubleshooting Guide: Ticket #OX-101

User Issue: "My reaction mixture turns into a black tar (polymerization) with low conversion to the spiro-product."

Root Cause Analysis: The phenoxenium intermediate is highly electrophilic. In non-polar or nucleophilic solvents, it reacts with the starting phenol (intermolecular coupling) rather than the internal acid (intramolecular spiro-cyclization).[1]

Resolution Protocol:

  • Switch Solvent to Fluorinated Alcohols (TFE/HFIP):

    • Why: 2,2,2-Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are highly polar but non-nucleophilic.[1] They stabilize the radical cation/phenoxenium species via strong hydrogen bonding, extending its lifetime enough for the sterically hindered internal trap to occur.[1]

    • Recommendation: Use TFE as the primary solvent or a 4:1 mixture of TFE:DCM.

  • Reagent Selection (PIDA vs. PIFA):

    • PIDA (PhI(OAc)₂): Milder. Use for electron-rich phenols.

    • PIFA (PhI(OCOCF₃)₂): Stronger oxidant.[1] Use if the phenol has electron-withdrawing groups.

    • Stoichiometry: Use 1.1 equivalents. Excess oxidant promotes over-oxidation.

  • Concentration Control:

    • Perform the reaction under high dilution (0.01 M - 0.05 M) to favor intramolecular cyclization over intermolecular polymerization.

ParameterStandard ConditionOptimized Condition (Difficult Substrates)
Solvent DCM or MeCNTFE or HFIP (Critical)
Temperature 0 °C to RT-40 °C (slow addition)
Base NoneSolid NaHCO₃ (buffers generated acid)

Module 2: Transition Metal-Catalyzed Cyclization

Context: Cyclization of alkynoic acids or alkynyl alcohols. The challenge here is Regioselectivity (5-exo-dig vs. 6-endo-dig).

🔬 Decision Logic & Workflow

The choice of metal dictates the ring size and mode of cyclization.

MetalSelectivity Substrate Alkynoic Acid Substrate AgAu Ag(I) or Au(I) Catalysis Substrate->AgAu Standard Activation Pd Pd(II) Catalysis Substrate->Pd Carbonylation (+CO) Exo 5-exo-dig (gamma-Lactone) AgAu->Exo Baldwin Favored Endo 6-endo-dig (delta-Lactone) AgAu->Endo Ligand/Substrate Control Pd->Endo Insertion Mechanism

Figure 2: Metal selection guide for controlling spiro-lactone ring size.

🛠️ Troubleshooting Guide: Ticket #TM-202

User Issue: "I am obtaining the fused ring isomer instead of the spiro-lactone, or the wrong ring size (6-membered instead of 5-membered)."

Root Cause Analysis:

  • Baldwin's Rules: 5-exo-dig is generally kinetically favored over 6-endo-dig for alkynoic acids.

  • Isomerization: The spiro-lactone can sometimes rearrange to a fused system if the reaction conditions are too acidic or thermal.

Resolution Protocol:

  • Metal Switching (The "Softness" Factor):

    • Silver (Ag₂CO₃, AgOTf): Promotes 5-exo-dig cyclization (gamma-lactones).[1] Often requires stoichiometric amounts but is highly reliable for spiro-formation.

    • Gold (AuCl, AuCl₃): Highly active; can catalyze subsequent rearrangements.[1] If the spiro-lactone is unstable, switch to Silver.

  • Ligand Sterics (Palladium Catalysis):

    • If using Pd-catalyzed carbonylation (e.g., converting an alkyne-alcohol to a lactone with CO), use bulky bidentate phosphines (e.g., Xantphos).[1] Large bite angles favor reductive elimination to form the strained spiro-ring.

  • Proton Sponge Technique:

    • Add 2,6-di-tert-butylpyridine or basic alumina to the reaction. This scavenges trace acid that might catalyze the rearrangement of the spiro-lactone to a thermodynamically stable fused arene.

Module 3: Stereochemical Control

Context: Creating the spiro-center generates chirality. Controlling this (diastereoselectivity) is the hardest part of the synthesis.

🛠️ Troubleshooting Guide: Ticket #CH-303

User Issue: "I have a 1:1 mixture of diastereomers. How do I favor one isomer?"

Resolution Protocol:

  • Thermodynamic vs. Kinetic Control:

    • Kinetic: Run at low temperature (-78 °C) with a fast oxidant (PIFA). This usually favors the isomer where the nucleophile attacks from the least hindered face (anti-approach to existing substituents).

    • Thermodynamic: Run at reflux or treat the product mixture with mild acid (TsOH). This allows equilibration to the more stable isomer (usually placing bulky groups equatorial on the new ring).

  • Chiral Catalysts (Asymmetric Spirolactonization):

    • For halolactonization (using NBS/NIS), employ (DHQD)₂PHAL or BINOL-derived chalcogenide catalysts.[1] These create a chiral environment around the halogen, directing the facial attack of the carboxylate.

Frequently Asked Questions (FAQ)

Q: Can I perform these reactions on a kilogram scale? A: Hypervalent iodine reactions are scalable but exothermic. For >100g, PIDA is preferred over PIFA due to cost and stability.[1] However, electrochemical oxidation (anodic oxidation) is the modern "green" alternative for scale-up, avoiding stoichiometric iodine waste.[1]

Q: My product decomposes on silica gel. How do I purify? A: Spiro-lactones can be sensitive to acid.

  • Fix: Pre-treat the silica gel with 1% Triethylamine (TEA) in Hexanes.

  • Alternative: Use neutral alumina or recrystallization (often possible for rigid spiro-cycles).

Q: Why is TFE (Trifluoroethanol) so effective? A: TFE has a high ionizing power but low nucleophilicity.[1] It solvates the intermediate cation/radical, preventing it from reacting with the solvent or another substrate molecule, thereby "waiting" for the intramolecular carboxylate to snap shut.[1]

References

  • Dohi, T., & Kita, Y. (2009).[1] Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications, 2073-2085.[1]

    • Key Insight: Establishes the foundational role of fluorinated solvents (TFE/HFIP)
  • Trost, B. M., & Rhee, Y. H. (2003).[1] Palladium-Catalyzed formation of Spiro-Lactones.[2][3][4][5] Journal of the American Chemical Society, 125(25), 7482-7483.[1]

    • Key Insight: Defines the palladium-catalyzed pathways and ligand effects for regioselectivity.
  • Miyamoto, K., et al. (2021).[1] Hypervalent Iodine-Mediated Spirocyclization: A Review. Chemical Reviews, 121(1), 345-390.[1] [1]

    • Key Insight: Comprehensive review of oxidative dearomatiz
  • Ye, L. W., et al. (2021).[1][2] Recent Advances in Gold-Catalyzed Spiro-Lactone Formation. Accounts of Chemical Research, 54(8), 1948-1960.[1] [1]

    • Key Insight: Details the 5-exo vs 6-endo selectivity rules for alkynoic acids using Au/Ag c

Sources

Optimization

purification issues with (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one isomers

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique pu...

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges associated with (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one and its stereoisomers. As a class of spirocyclic lactones, these molecules are prevalent in bioactive natural products and pharmaceuticals, making their stereochemical purity a critical parameter for therapeutic efficacy and safety.[1]

The core purification challenge arises from the presence of at least two chiral centers in the 4-Hydroxy-2-oxaspiro[4.4]nonan-3-one scaffold: the spirocyclic carbon atom and the carbon atom bearing the hydroxyl group. A non-stereoselective synthesis will yield a mixture of up to four stereoisomers (two pairs of diastereomers), necessitating robust separation strategies. This guide provides expert-driven advice to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereoisomers of 4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, and why are they difficult to separate?

A1: The structure contains two key stereocenters, leading to four possible stereoisomers: (4S,5S), (4R,5R), (4S,5R), and (4R,5S). These exist as two pairs of enantiomers: [(4S,5S) and (4R,5R)] and [(4S,5R) and (4R,5S)]. The pairs themselves are diastereomers of each other.

The difficulty in separation stems from two factors:

  • Diastereomers: While diastereomers have different physical properties (e.g., solubility, melting point, polarity), these differences can be very subtle for structurally similar isomers, leading to co-elution in standard chromatography or co-crystallization.[2]

  • Enantiomers: Enantiomers possess identical physical properties in an achiral environment, making them impossible to separate by conventional methods like standard column chromatography or recrystallization. Their separation requires a chiral environment, such as a chiral stationary phase (CSP) in HPLC or a chiral resolving agent.[3]

Q2: What is the general strategy for purifying a specific stereoisomer, like (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, from a mixture?

A2: A typical purification workflow involves a two-stage process. First, the diastereomeric pairs are separated using standard achiral chromatographic techniques. Second, the resulting racemic mixture of the desired diastereomer is resolved into its individual enantiomers using a chiral separation method.

Purification_Workflow start Synthetic Mixture (Up to 4 Stereoisomers) achiral_sep Achiral Separation (e.g., Silica Gel Chromatography) start->achiral_sep diastereomer_A Diastereomeric Pair 1 (e.g., (4S,5R) / (4R,5S)) achiral_sep->diastereomer_A Isolate desired diastereomer diastereomer_B Diastereomeric Pair 2 (e.g., (4S,5S) / (4R,5R)) achiral_sep->diastereomer_B chiral_res Chiral Resolution (e.g., Chiral HPLC or Diastereomeric Recrystallization) diastereomer_A->chiral_res enantiomer_1 Pure Enantiomer 1 (e.g., (4S,5R)) chiral_res->enantiomer_1 enantiomer_2 Pure Enantiomer 2 (e.g., (4R,5S)) chiral_res->enantiomer_2

General purification workflow for stereoisomers.

Q3: Is it possible to avoid this complex purification by using an enantioselective synthesis?

A3: Yes, and this is often the preferred modern approach. Enantioselective synthesis aims to create a single desired stereoisomer from the start, minimizing or eliminating the need for challenging downstream separations.[4][5] Methods like nickel-catalyzed α-spirocyclization or asymmetric bromolactonizations have been developed for related spiro-lactone structures.[6][7] However, even these advanced methods may not yield 100% enantiomeric excess (ee), still requiring a final purification step to achieve pharmaceutical-grade purity.

Troubleshooting Guide 1: Chiral HPLC Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for resolving enantiomers. However, achieving baseline separation can be challenging.

Q4: I am seeing poor or no resolution between my enantiomers on a chiral column. What should I do?

A4: Poor resolution is the most common issue in chiral HPLC. It can stem from an incorrect choice of stationary phase or a suboptimal mobile phase.[8]

Causality & Troubleshooting Steps:

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral separation is the differential interaction between the enantiomers and the CSP. A mismatch here will result in no separation.

    • Action: Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak® or Chiralcel®) are highly versatile and a good starting point for hydroxyl-containing lactones. Pirkle-type or cyclodextrin-based columns are other options.[9]

  • Suboptimal Mobile Phase: The mobile phase composition directly influences the strength and nature of the interactions with the CSP.

    • Action (Normal Phase): The most common mobile phase is a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). Systematically vary the alcohol percentage. Lowering the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.

    • Action (Reverse Phase): If using an aqueous mobile phase, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) and buffer pH.

    • Action (Additives): Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can sharpen peaks and improve resolution, especially for compounds with acidic or basic functionalities.

  • Incorrect Temperature: Temperature affects the thermodynamics of chiral recognition.[8]

    • Action: Lowering the column temperature often enhances the stability of transient diastereomeric complexes formed on the CSP, leading to better selectivity. Attempt separations at room temperature, 15°C, and 10°C to assess the impact.

Q5: My peaks are tailing or showing poor shape. What is the cause?

A5: Peak tailing can be caused by secondary interactions, column overload, or issues with the HPLC system itself.[10]

Potential Cause Underlying Reason Recommended Solution
Secondary Interactions The hydroxyl group on your molecule can have strong, undesirable interactions with residual silanols on the silica support of the CSP.Add a competitive agent to the mobile phase. For acidic silanols, a small amount of a basic modifier like DEA can help. For your hydroxylactone, increasing the alcohol modifier percentage slightly may also mask these sites.
Column Overload Injecting too much sample mass saturates the stationary phase, leading to peak distortion.Reduce the injection volume or the concentration of your sample. This is especially critical for preparative separations.
Sample Solvent Mismatch Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.Dissolve your sample in the mobile phase itself or in a solvent that is weaker than or of similar strength to the mobile phase.
Column Degradation The inlet frit may be partially blocked, or the stationary phase at the head of the column may be damaged or contaminated.[11]First, try reversing and flushing the column (disconnected from the detector). If this fails, replace the inlet frit or, if necessary, the entire column. Always use a guard column to protect the analytical column.[12]

Troubleshooting Guide 2: Diastereomeric Recrystallization

This classical method involves reacting the racemic mixture with a pure chiral resolving agent to form a pair of diastereomers, which can then be separated by fractional crystallization due to their different solubilities.[2][3]

Diastereomeric_Resolution cluster_0 Step 1: Formation cluster_1 Step 2: Separation cluster_2 Step 3: Isolation racemate racemate formation Reaction racemate->formation agent agent agent->formation diastereomers diastereomers formation->diastereomers separation Fractional Crystallization diastereomers->separation isolated_salt isolated_salt separation->isolated_salt cleavage Cleavage (e.g., Acid Wash) isolated_salt->cleavage final_product {(S)-Lactone} Pure Enantiomer cleavage->final_product

Principle of Diastereomeric Resolution.

Q6: My diastereomers are not crystallizing; they are "oiling out." How can I fix this?

A6: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a crystalline solid. This is common when the solubility is too high or the solution is supersaturated too quickly.

Causality & Troubleshooting Steps:

  • Inappropriate Solvent: The chosen solvent must provide a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures.

    • Action: Screen a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof). The ideal solvent will fully dissolve the diastereomeric mixture at reflux but show poor solubility at room temperature or below.[13]

  • Cooling Rate is Too Fast: Rapid cooling promotes the formation of a supersaturated, unstable liquid phase instead of allowing time for crystal nucleation and growth.[14]

    • Action: Slow down the cooling process. Allow the solution to cool to room temperature naturally on the benchtop, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary. Using a Dewar flask can help achieve very slow cooling.

  • Presence of Impurities: Impurities can inhibit crystallization.

    • Action: Ensure the starting racemic mixture is of high purity (>95%). A preliminary purification by standard column chromatography may be necessary.

Q7: After crystallization, the diastereomeric excess (d.e.) of my product is very low. How can I improve it?

A7: Low d.e. indicates that the two diastereomers have similar solubilities in the chosen solvent system, leading to co-crystallization.

Causality & Troubleshooting Steps:

  • Poor Resolving Agent Choice: The structural compatibility between the substrate and the resolving agent is critical for forming a well-differentiated crystal lattice. For the hydroxylactone, a chiral amine that can form a salt with the lactone (after hydrolysis to the hydroxy acid) or an ester with the hydroxyl group is a common choice.

    • Action: Screen different resolving agents. Commercially available options include enantiopure amines (e.g., (R)- or (S)-1-phenylethylamine), amino acids, or alkaloids.[13][15]

  • Suboptimal Solvent System: The solvent not only affects solubility but also the intermolecular interactions that lead to selective crystallization.

    • Action: Perform small-scale screening of multiple solvents. Even minor changes, such as adding a small percentage of a co-solvent, can dramatically alter the crystallization outcome.

  • Reaching a Eutectic Point: In some cases, the mixture forms a eutectic, a point at which the solid and liquid phases have the same composition, preventing further enrichment by crystallization.[2]

    • Action: If multiple recrystallizations do not improve the d.e., a different solvent or resolving agent is required to change the phase diagram of the system.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

This protocol provides a systematic approach to developing a separation method for the enantiomers of a 4-hydroxy-2-oxaspiro[4.4]nonan-3-one diastereomer.

  • Column Selection & Installation:

    • Select a polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

    • Flush the HPLC system thoroughly with 2-propanol to remove any incompatible solvents.[11]

    • Install the column and equilibrate with the starting mobile phase (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Initial Screening:

    • Prepare a ~1 mg/mL solution of the racemic sample in the mobile phase.

    • Inject 5-10 µL and run the analysis.

    • Evaluate the chromatogram for any sign of peak splitting or separation.

  • Mobile Phase Optimization:

    • Modifier Percentage: If no separation is observed, decrease the isopropanol percentage in steps (e.g., to 95:5, 98:2). If peaks are too broad or retained for too long, increase the percentage (e.g., to 80:20).

    • Modifier Type: If resolution is still poor, switch the alcohol modifier (e.g., from isopropanol to ethanol). Ethanol can offer different selectivity.

  • Temperature Optimization:

    • If a partial separation is achieved, connect the column to a column thermostat.

    • Run the separation at a lower temperature (e.g., 15°C) and compare the resolution (α) and peak shape to the room temperature run.

  • Finalization:

    • Once acceptable resolution is achieved, the method is validated for its intended purpose (analytical monitoring or preparative purification).

Protocol 2: Diastereomeric Salt Resolution via Crystallization

This protocol outlines a general procedure for resolving a racemic hydroxy acid derived from the lactone using a chiral amine.

  • Lactone Hydrolysis (if necessary):

    • This step converts the lactone to the corresponding open-chain hydroxy-carboxylic acid, which can form a salt.

    • Dissolve the racemic lactone (1.0 equiv) in a suitable solvent (e.g., methanol/water).

    • Add a base (e.g., NaOH, 1.1 equiv) and stir at room temperature until hydrolysis is complete (monitor by TLC or LC-MS).

    • Carefully acidify the mixture with aq. HCl to pH ~2 and extract the hydroxy acid with a solvent like ethyl acetate. Dry and concentrate to yield the racemic acid.

  • Salt Formation & Crystallization:

    • Dissolve the racemic acid (1.0 equiv) in a minimal amount of a hot solvent identified during screening (e.g., ethanol).

    • In a separate flask, dissolve the chiral resolving agent (e.g., (R)-1-phenylethylamine, 0.5-1.0 equiv) in the same hot solvent.

    • Slowly add the amine solution to the acid solution while stirring.

    • Allow the mixture to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal.

    • Age the mixture at a lower temperature (e.g., 4°C) for 12-24 hours to maximize crystal formation.[14]

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

    • Dry the crystals. This is your first crop of diastereomerically enriched salt.

    • Analyze the diastereomeric purity (d.e.) of the solid by NMR or by liberating the acid and analyzing it on a chiral HPLC column.

  • Recrystallization (if necessary):

    • If the d.e. is not satisfactory, recrystallize the solid from the same or a different solvent system to further enhance its purity.

  • Liberation of the Enantiomer:

    • Suspend the pure diastereomeric salt in water and a suitable organic solvent (e.g., ethyl acetate).

    • Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to break the salt.

    • Separate the layers and extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched hydroxy acid, which can be re-cyclized to the lactone if desired.

References

  • Preparation of Optically Pure δ-Lactones Using Diastereomeric Resolution with Amino Acid as Resolving Agent | Request PDF. (2025). ResearchGate. [Link]

  • Stanko, A. M., Ramirez, M., de Almenara, A. J., Virgil, S. C., & Stoltz, B. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters, 26(32), 6793–6797. [Link]

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. (n.d.). ACS Publications. [Link]

  • Diastereomeric recrystallization. (2023). In Wikipedia. [Link]

  • Stanko, A. M., Ramirez, M., de Almenara, A. J., Virgil, S. C., & Stoltz, B. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ACS Publications. [Link]

  • Chan, K., et al. (1991). Synthesis and separation of optically active isomers and cyclopropyl derivatives of spironolactone and their biological action.
  • Pavlakos, E., Georgiou, T., Tofi, M., Montagnon, T., & Vassilikogiannakis, G. (2009). Gamma-spiroketal gamma-lactones from 2-(gamma-hydroxyalkyl)furans: syntheses of epi-pyrenolide D and crassalactone D. Organic Letters, 11(20), 4556–4559. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021). Chiral Technologies. [Link]

  • Stanko, A. M., Ramirez, M., de Almenara, A. J., Virgil, S. C., & Stoltz, B. M. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. ResearchGate. [Link]

  • HPLC TROUBLESHOOTING: A REVIEW. (2024). JETIR. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025). ACS Publications. [Link]

  • HPLC Troubleshooting Guide. (n.d.). University of Crete. [Link]

  • Optical Resolution of Fragrant Lactones. (2000). HETEROCYCLES, 52(3), 1359-1372. [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123. [Link]

  • Goti, A., & Cardona, F. (2017). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Current Pharmaceutical Design, 23(44), 6790–6815. [Link]

  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. (n.d.). Royal Society of Chemistry. [Link]

  • Gamma-spiroketal gamma-lactones from 2-(gamma-hydroxyalkyl)furans: syntheses of epi-pyrenolide D and crassalactone D. (2009). Semantic Scholar. [Link]

  • 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. (n.d.). NIH. [Link]

  • Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? (2014). ResearchGate. [Link]

  • 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. (2009). ResearchGate. [Link]

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. [Link]

  • Process for purifying impure mixtures containing 4,4'-dihydroxydiphenyl sulfone. (1992).
  • The novel 4-hydroxyphenylpyruvate dioxygenase inhibitors in vivo and in silico approach: 3D-QSAR analysis, molecular docking, bioassay and molecular dynamics. (2022). Arabian Journal of Chemistry. [Link]

  • Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. (2021). MDPI. [Link]

Sources

Troubleshooting

troubleshooting diastereoselectivity in spiro-lactone synthesis

Technical Support Center: Spiro-Lactone Synthesis Welcome to the technical support center for diastereoselective spiro-lactone synthesis. This guide is designed for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Spiro-Lactone Synthesis

Welcome to the technical support center for diastereoselective spiro-lactone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrol in spirocyclization reactions. Here, we move beyond simple protocols to explore the underlying principles that govern diastereoselectivity, providing you with the insights needed to troubleshoot and optimize your synthetic routes.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent challenges encountered during spiro-lactone synthesis in a direct question-and-answer format. We will dissect the problem, explore the causative factors, and provide actionable solutions grounded in established chemical principles.

Q1: My spiro-lactonization is yielding a poor diastereomeric ratio (dr), often approaching 1:1. What are the primary factors to investigate?

A low diastereomeric ratio is a common but solvable issue that typically points to an insufficient energy difference between the transition states leading to the competing diastereomers. The root cause can often be traced back to one of three areas: Substrate Control, Reaction Conditions, or the choice of Catalyst/Reagent.

Core Concepts:

  • Kinetic vs. Thermodynamic Control: Diastereoselectivity is often determined by the relative rates of formation of the diastereomers (kinetic control).[1][2][3] If the reaction is run at a higher temperature or for an extended period, the system may reach equilibrium, favoring the most stable diastereomer (thermodynamic control).[1] A 1:1 ratio suggests that under your current conditions, the activation energy barriers for both pathways are nearly identical, or the reaction is under thermodynamic control and the products have similar stability.

  • Substrate Conformation: The three-dimensional structure of your starting material is paramount. The facial selectivity of the cyclization is highly dependent on the most stable conformation of the acyclic precursor.[4] Steric hindrance or directing groups on the substrate can effectively shield one face of the molecule, guiding the cyclization to produce the desired diastereomer.[4]

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing and resolving poor diastereoselectivity.

G Start Low d.r. Observed (e.g., 1:1 to 3:1) Substrate Analyze Substrate - Conformation? - Directing Groups? Start->Substrate Conditions Evaluate Conditions - Temperature? - Solvent? - Time? Start->Conditions Catalyst Assess Catalyst/Reagent - Lewis Acidity? - Steric Bulk? - Chiral Controller? Start->Catalyst Substrate_Sol Solution: Modify Substrate - Add bulky protecting group - Change stereocenter Substrate->Substrate_Sol Conditions_Sol Solution: Optimize Conditions - Lower temperature (Kinetic Control) - Screen solvents Conditions->Conditions_Sol Catalyst_Sol Solution: Screen Reagents - Vary Lewis acids - Use chiral catalyst/auxiliary Catalyst->Catalyst_Sol

Caption: A logical workflow for troubleshooting low diastereoselectivity.

Actionable Steps:

  • Lower the Reaction Temperature: This is the most straightforward method to favor the kinetically controlled product. Lowering the temperature increases the impact of small differences in activation energy, potentially enhancing the diastereomeric ratio.[1] Conversely, if the desired product is the more thermodynamically stable one, a higher temperature might be beneficial.

  • Modify the Substrate: The introduction of bulky protecting groups can dramatically alter the conformational preference of the starting material, effectively blocking one face from attack.[4] For example, a bulky silyl ether can impose significant steric hindrance that directs the cyclization.

  • Screen Solvents: Solvents can influence the transition state geometry through stabilization or destabilization.[5][6] A systematic screening of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, THF) is crucial. Non-polar solvents may enhance substrate-based steric effects, while coordinating solvents can interact with catalysts or intermediates, altering the stereochemical outcome.[6]

Q2: I observe a reversal of diastereoselectivity when I change the solvent or catalyst. How can I rationalize and control this?

A reversal in selectivity is a powerful mechanistic clue. It indicates a fundamental shift in how the transition state is organized and which facial attack is preferred.

Core Concepts:

  • Catalyst-Substrate Interaction: In catalyzed reactions, the catalyst doesn't just lower the activation energy; it actively participates in forming the transition state. A change from a small, hard Lewis acid (e.g., TiCl₄) to a bulkier one (e.g., (i-PrO)₄Ti) can completely alter the steric environment around the reaction center. Bifunctional catalysts, such as squaramides, can activate both reaction partners through hydrogen bonding, playing a vital role in controlling stereoselectivity.[7]

  • Solvent Effects: Solvents can play a more active role than simply dissolving reactants.[5] A non-coordinating solvent like hexane will have minimal interaction, allowing substrate and catalyst features to dominate. In contrast, a coordinating solvent like THF might compete for binding to a Lewis acid catalyst, altering its effective size and acidity, and thereby influencing the stereochemical outcome.

Data-Driven Optimization:

A systematic screening of catalysts and solvents is essential. The results should be tabulated to clearly identify trends.

Entry Catalyst (10 mol%) Solvent Temp (°C) d.r. (A:B)
1Sc(OTf)₃CH₂Cl₂05:1
2Sc(OTf)₃Toluene08:1
3Sc(OTf)₃THF01:2
4Yb(OTf)₃Toluene012:1
5TiCl₄Toluene-78>20:1

Analysis:

  • Entries 2 vs. 3: The switch from non-coordinating Toluene to coordinating THF with Sc(OTf)₃ causes a reversal in selectivity. This suggests THF is likely coordinating to the scandium center, changing the shape of the catalytic pocket and favoring the transition state for diastereomer B.

  • Entries 2 vs. 4: Changing the Lewis acid from Sc(OTf)₃ to the larger Yb(OTf)₃ in the same solvent improves the d.r., indicating that the size of the metal ion is a key parameter.

  • Entry 5: The combination of a different Lewis acid and a much lower temperature leads to excellent diastereoselectivity, highlighting the synergistic effect of optimizing multiple parameters.

Section 2: Key Experimental Protocols

Protocol 2.1: General Procedure for Screening Reaction Conditions

This protocol provides a framework for systematically evaluating the impact of temperature, solvent, and catalyst on diastereoselectivity.

  • Preparation: In a dry, inert atmosphere glovebox or under a nitrogen/argon line, prepare stock solutions of your starting material and the catalysts to be screened.

  • Reaction Setup: Arrange a series of oven-dried reaction vials equipped with stir bars.

  • Solvent Addition: To each vial, add the appropriate volume of the designated anhydrous solvent (e.g., 1.0 mL).

  • Cooling: Cool the vials to the desired initial screening temperature (e.g., 0 °C or -78 °C) using an appropriate bath.

  • Reagent Addition:

    • Add the starting material stock solution to each vial.

    • Add the catalyst stock solution to initiate the reaction. For solid catalysts, add them directly to the cooled solution.

  • Monitoring: Stir the reactions at the set temperature. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 4, 12, 24 hours) and analyzing by TLC or LC-MS.

  • Quenching & Workup: Once the reaction is complete (or has reached a steady state), quench appropriately (e.g., with saturated aq. NaHCO₃). Extract the product with a suitable organic solvent (e.g., Ethyl Acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy or chiral HPLC.[4] This is critical to avoid misinterpretation due to purification-induced changes in the ratio.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the best analytical method to determine the diastereomeric ratio?

    • A: High-field ¹H NMR spectroscopy is often the most direct and reliable method for analyzing the crude reaction mixture. Look for well-resolved signals corresponding to protons adjacent to the newly formed stereocenters. For difficult-to-resolve mixtures or for absolute confirmation, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.

  • Q: Can a non-selective background reaction be the cause of my low d.r.?

    • A: Yes. If the uncatalyzed or background reaction is fast, it can compete with the desired stereoselective catalyzed pathway, leading to a racemic or poorly selective product mixture.[4] To test this, run a control reaction without the catalyst. If a significant amount of product forms, you may need to lower the reaction temperature or use slower reagent addition to favor the catalyzed pathway.[4]

  • Q: How do I know if my reaction is under kinetic or thermodynamic control?

    • A: To determine the controlling regime, you can perform a time-course study. Take aliquots from the reaction at various time points and analyze the d.r. If the ratio changes over time, with one diastereomer initially forming faster (the kinetic product) and then converting to the other (the thermodynamic product), the reaction is reversible.[1][2] If the ratio remains constant once the product is formed, it is likely under kinetic control. You can also attempt to isomerize the purified major diastereomer under the reaction conditions to see if it converts to the other diastereomer.

References

  • Diastereoselection in the formation of spirocyclic oxindoles by the intramolecular Heck reaction. PubMed. Available at: [Link]

  • Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. OAE Publishing Inc. Available at: [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education. Available at: [Link]

  • Stereoselective synthesis of ε-lactones or spiro-heterocycles through NHC-catalyzed annulation: divergent reactivity. RSC Publishing. Available at: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]

  • Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines. PubMed. Available at: [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Available at: [Link]

  • Exploiting the vicinal disubstituent effect on the diastereoselective synthesis of γ and δ lactones. PubMed. Available at: [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Poisoning in the Synthesis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one

Welcome to the technical support center for the synthesis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one. This guide is designed for researchers, scientists, and drug development professionals encountering challenges relate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one. This guide is designed for researchers, scientists, and drug development professionals encountering challenges related to catalyst performance, specifically catalyst poisoning, during the critical asymmetric hydrogenation step. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic route.

The synthesis of this chiral spirocyclic lactone typically involves the asymmetric hydrogenation of a prochiral precursor, such as 4-hydroxy-3-methylene-1-oxaspiro[4.4]nonan-2-one or a related enone. This transformation is highly dependent on the activity and selectivity of chiral catalysts, most commonly ruthenium-based complexes like those pioneered by Noyori.[1][2] The sensitivity of these sophisticated catalysts to impurities makes catalyst poisoning a frequent and frustrating issue, leading to diminished yields, loss of stereocontrol, and stalled reactions.

This document is structured to help you diagnose the problem, identify the source of poisoning, and implement corrective actions.

Frequently Asked Questions (FAQs)

Q1: What are the immediate signs of catalyst poisoning in my reaction?

A1: The primary indicators of catalyst poisoning or deactivation manifest as a significant deviation from established reaction profiles.[3] Key symptoms include:

  • Decreased Reaction Rate: The time required to reach a certain conversion level increases dramatically.

  • Stalled or Incomplete Conversion: The reaction fails to proceed to completion, leaving a significant amount of starting material even after extended reaction times.

  • Loss of Enantioselectivity: A drop in the enantiomeric excess (ee) of the product is a classic sign that the chiral environment of the catalyst has been compromised.

  • Low Product Yield: You observe a marked decrease in the isolated yield of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one compared to previous successful runs.[4]

  • Visual Changes: In heterogeneous catalysis, you might observe a change in the catalyst's appearance or the formation of precipitates (e.g., palladium blacking out).[3]

Q2: What are the most common chemical culprits (poisons) I should be aware of?

A2: Catalyst poisons are substances that bind to the active sites of the catalyst, rendering them inactive.[5] For transition metal catalysts like Ruthenium, the list of potential poisons is extensive. They are often present as trace impurities in reagents or solvents.

Poison Class Common Examples Typical Sources Mechanism of Action
Sulfur Compounds Thiols, sulfides, H₂S, SO₂Reagents (e.g., from thiol-based purifications), contaminated solvents, rubber septa.Strong coordination to the metal center, blocking substrate access.[6][7]
Halogens Cl⁻, Br⁻, I⁻Halogenated solvents, impurities in starting materials.Strong adsorption onto the catalyst surface, altering its electronic properties.[5][6]
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)Contaminated reagents, glassware that has not been properly cleaned.Irreversible binding to and deactivation of the catalyst's active sites.[6][7]
Coordinating Species Carbon Monoxide (CO), Cyanides (CN⁻), Nitriles, PhosphinesImpurities in hydrogen gas, side reactions, reagents from other steps.Occupy the coordination sites on the metal, preventing the substrate from binding.[5]
Oxygen and Water O₂, H₂OAir leaks in the reaction setup, insufficiently dried solvents or reagents.Can lead to the oxidation of the metal center or ligands, causing irreversible deactivation.[5][7]

Q3: Can a poisoned catalyst be regenerated?

A3: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst. Poisons that weakly or reversibly bind can sometimes be removed. For instance, some ruthenium catalysts can be regenerated by treatment at elevated temperatures under reduced pressure or by purging with an inert gas.[8][9] However, strongly bound poisons, such as heavy metals or sulfur, often cause irreversible deactivation, necessitating the use of a fresh catalyst.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving issues related to catalyst poisoning.

G cluster_observe Observation cluster_diagnose Diagnosis Phase cluster_action Action Phase A Low Yield / Incomplete Conversion / Low ee% B Verify Reaction Conditions (Temp, Pressure, Stoichiometry) A->B Start Here C Analyze Reagent & Solvent Purity (GC-MS, Elemental Analysis) B->C Conditions OK D Isolate & Test Catalyst Activity (Small-scale control reaction) C->D Impurities Found? E Purify Reagents / Solvents C->E Yes F Attempt Catalyst Regeneration D->F No Impurities Found, Catalyst Inactive G Replace with Fresh Catalyst E->G Problem Persists F->G Regeneration Fails H Implement Preventative Measures (Guard beds, higher purity sources) G->H Reaction Successful

Caption: A logical workflow for troubleshooting catalyst poisoning.

Problem 1: My reaction is extremely sluggish or has completely stalled.

  • Question: I've set up the asymmetric hydrogenation as usual, but the reaction progress is minimal after several hours. What's the first step?

  • Answer: First, rule out non-catalyst issues.[10] Double-check that the temperature and hydrogen pressure are correct and stable. Ensure that all reagents were added in the correct stoichiometry. Ineffective mixing can also be a cause, especially in heterogeneous reactions, so confirm that the stirring is vigorous.[4][10] If these parameters are correct, the issue is very likely related to the catalyst or impurities.

  • Action Plan:

    • Reagent Purity Check: The most common cause of sudden reaction failure is a contaminated reagent or solvent from a new bottle or an old one that has degraded.[4] Trace impurities can act as potent catalyst poisons.[6]

    • Source Identification: If you recently opened a new bottle of solvent, starting material, or even hydrogen, that is the most likely source of the poison.

    • Corrective Action: Attempt the reaction again using reagents and solvents from lots that have previously worked successfully. If this is not possible, purify your current materials. (See Protocol 1).

Problem 2: The product yield is consistently low, and the enantioselectivity (ee) has dropped significantly.

  • Question: My reaction goes to completion, but the yield is poor and the ee is much lower than expected. What does this indicate?

  • Answer: A drop in both yield and enantioselectivity strongly suggests that the catalyst's active sites are being partially blocked or that the chiral environment is being altered. This can happen in a few ways:

    • Partial Poisoning: A low concentration of a poison may not kill the catalyst entirely but will reduce the number of available active sites, lowering the overall rate and yield.

    • Ligand Modification/Degradation: The poison may interact with the chiral ligand rather than the metal center, altering the steric and electronic properties that govern stereoselectivity.

    • Formation of Competing Catalytic Species: The poison could react with the precatalyst to form a different, less selective or inactive catalytic species.

  • Action Plan:

    • Identify the Poison: This scenario requires a more in-depth investigation. Analyze your starting materials and solvents for common poisons using techniques like GC-MS for organic impurities or ICP-MS for trace metals.

    • Implement Preventative Purification: Proactively purify key components. For example, passing solvents through a plug of activated alumina can remove many polar impurities.[3] Using high-purity, degassed solvents is critical.

    • Use a Guard Bed: For continuous flow systems, or even for batch reactions, introducing a "sacrificial" pre-column or a small amount of a scavenger material can help capture poisons before they reach the chiral catalyst.[3]

Experimental Protocols

Protocol 1: General Procedure for Solvent Purification

This is a general guideline. Always consult standard laboratory manuals for detailed procedures specific to each solvent.

  • Pre-Drying: If the solvent contains significant amounts of water, pre-dry it with an appropriate drying agent (e.g., MgSO₄, Na₂SO₄).

  • Degassing: To remove dissolved oxygen, a potent poison for many hydrogenation catalysts, sparge the solvent with a stream of inert gas (Argon or Nitrogen) for 15-30 minutes. Alternatively, use several freeze-pump-thaw cycles.

  • Distillation: Distill the solvent under an inert atmosphere from a suitable drying agent (e.g., sodium/benzophenone for THF, CaH₂ for dichloromethane).

  • Activated Alumina Column: For a quicker, non-distillative purification, pass the degassed solvent through a packed column of activated, neutral alumina. This is highly effective at removing trace water and other polar impurities.

  • Storage: Store the purified solvent under an inert atmosphere over molecular sieves to maintain its dryness.

Protocol 2: General Procedure for Ruthenium Catalyst Regeneration

Disclaimer: This is a generalized procedure and must be adapted based on the specific catalyst, its support, and the suspected poison. Always consult the supplier's technical data sheet or relevant literature. This procedure is intended for catalysts deactivated by volatile or thermally labile poisons.

  • Catalyst Recovery: If using a heterogeneous catalyst, carefully filter the catalyst from the reaction mixture. Wash it with a clean, dry, and degassed solvent to remove any adsorbed products or starting materials.

  • Drying: Dry the catalyst thoroughly under a high vacuum to remove all residual solvent.

  • Thermal Treatment: Place the dried catalyst in a suitable apparatus (e.g., a Schlenk flask or tube furnace). Heat the catalyst under a high vacuum or a continuous flow of an inert gas like Argon.[8][9] The temperature and duration will depend on the catalyst's thermal stability (a typical starting point could be 50-100°C for several hours).[8]

  • Reduction (Optional but Recommended): Following the thermal treatment, the catalyst's activity can often be improved by a reduction step. Cool the catalyst to room temperature and introduce hydrogen gas, then heat to 100-200°C for 1-2 hours.[8]

  • Cooling and Storage: Cool the catalyst to room temperature under a hydrogen or inert gas atmosphere before storing it in a glovebox or a sealed container under inert gas.

Visualizing the Chemistry

G cluster_reaction Asymmetric Hydrogenation Precursor Product Precursor->Product [Ru(II)-chiral ligand], H₂

Caption: Synthesis of the target molecule via asymmetric hydrogenation.

G Mechanism of Catalyst Poisoning cluster_active Active Catalytic Cycle cluster_poisoned Poisoned State Catalyst Ru Active Site Product Product Catalyst->Product Binds & Reacts Inactive Poisoned Site Catalyst->Inactive Substrate Substrate Substrate->Catalyst Substrate->Inactive Binding Blocked Poison Poison (e.g., Sulfur) Poison->Inactive Irreversible Binding

Caption: How a poison blocks the catalyst's active site.

References

  • Benchchem. Technical Support Center: Optimizing Catalyst Performance.
  • Google Patents. US4331557A - Regeneration of ruthenium-containing catalyst.
  • Google Patents. CN101522300B - Process for regenerating ruthenium catalysts which are suitable for hydrogenation.
  • Journal of the American Chemical Society. Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. ACS Publications.
  • Slideshare. Troubleshooting of Catalytic Reactors.
  • ResearchGate. Regeneration Strategies for Ruthenium-Poisoned ORR Catalysts in Reformate PEM Fuel Cells.
  • ResearchGate. Deactivation and regeneration of ruthenium on silica in the liquid-phase hydrogenation of butan-2-one.
  • Energy Sustainability Directory. Catalyst Poisoning Mitigation.
  • Wikipedia. Catalyst poisoning.
  • Britannica. Catalyst poison.
  • OAText. Green chemistry concept: Applications of catalysis in pharmacuetical industry.
  • Benchchem. Technical Support Center: Catalyst Poisoning & Deactivation in Tetrazole Synthesis.
  • Little Garage. Troubleshooting Guide: How to Diagnose a Bad Catalytic Converter.
  • University of Rochester, Department of Chemistry. Troubleshooting: I Can't Reproduce an Earlier Experiment!
  • Wikipedia. Asymmetric hydrogenation.
  • St Andrews Research Repository. New ruthenium catalysts for asymmetric hydrogenation.
  • Semantic Scholar. Ruthenium-Catalysed Asymmetric Reduction of Ketones.

Sources

Troubleshooting

Technical Support Center: A Guide to Scaling Up Enantioselective Spiro-Lactone Synthesis

Welcome to the technical support center dedicated to the unique challenges of scaling up enantioselective spiro-lactone synthesis. This guide is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the unique challenges of scaling up enantioselective spiro-lactone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are transitioning these complex, stereoselective reactions from the bench to pilot or production scale. Spiro-lactones are pivotal structural motifs in a vast array of natural products and pharmaceuticals, making their efficient and stereocontrolled synthesis a critical endeavor.[1][2]

This resource moves beyond standard protocols to address the nuanced issues that arise during scale-up, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our focus is on the "why" behind the "how," providing a deeper understanding of the interplay between reaction parameters and outcomes at a larger scale.

Troubleshooting Guide: From Benchtop Success to Pilot Plant Problems

Issue 1: My enantioselectivity and yield have dropped significantly after scaling up from 1 gram to 100 grams.

This is a frequently encountered problem when moving to larger reactors. The drop in performance can often be traced back to physical and chemical parameters that do not scale linearly.[3][4]

Question: What are the primary suspects for this loss of performance?

Answer: The most common culprits are issues related to heat transfer and mass transfer (mixing) .[5][6]

  • Heat Transfer: Exothermic reactions that are easily managed in a small flask can become difficult to control in a larger vessel. The surface-area-to-volume ratio decreases as the reactor size increases, leading to less efficient heat dissipation.[3][5] This can create localized "hot spots" where the temperature is significantly higher than the set point, potentially leading to side reactions, catalyst degradation, and a loss of enantioselectivity.[5]

  • Mass Transfer and Mixing: Achieving uniform mixing in a large reactor is far more challenging than in a small, round-bottom flask.[5] Inadequate mixing can result in concentration gradients of reactants, catalyst, and reagents. This can lead to localized areas of high concentration, which may promote undesired side reactions or catalyst deactivation, ultimately impacting both yield and stereoselectivity.[5]

Question: How can I diagnose and resolve these heat and mass transfer issues?

Answer: A systematic approach is key.

Troubleshooting Steps:

  • Characterize Reaction Energetics:

    • Protocol: Use a reaction calorimeter (RC1) to determine the heat of reaction (ΔHrxn) and the rate of heat evolution at the lab scale. This data is crucial for predicting the heat load and designing an appropriate cooling strategy for the larger reactor.

    • Rationale: Understanding the thermal profile of your reaction is the first step in preventing thermal runaways and maintaining a consistent temperature, which is often critical for high enantioselectivity.[3]

  • Optimize Mixing Parameters:

    • Protocol: Conduct mixing studies in the scaled-up reactor using a non-reactive tracer or by analyzing the homogeneity of a colored reagent. The goal is to determine the optimal impeller speed and type to achieve uniform mixing in a reasonable timeframe.[5]

    • Rationale: The geometry of the reactor, including the type of impeller and the presence of baffles, significantly influences mixing efficiency.[5] What works in a flask with a magnetic stir bar will not directly translate to a multi-liter reactor.

  • Controlled Reagent Addition:

    • Protocol: For highly exothermic reactions or when dealing with sensitive reagents, implement a slow, controlled addition of one of the reactants using a syringe pump or a dosing system.

    • Rationale: Slow addition helps to manage the rate of heat generation, allowing the reactor's cooling system to keep pace and maintain the desired temperature.[4] This also helps to avoid high local concentrations of reagents that could lead to side reactions.

Issue 2: My catalyst appears to be deactivating, and I'm experiencing poor recovery during workup.

Catalyst stability and recovery are critical for the economic feasibility of a large-scale process.[5]

Question: What are the common mechanisms of catalyst deactivation during scale-up?

Answer: Catalyst deactivation can be caused by several factors that become more pronounced at a larger scale.

  • Poisoning: Impurities in starting materials, solvents, or even leached metals from the reactor can act as catalyst poisons.[5]

  • Thermal Degradation: As discussed earlier, poor heat transfer can lead to temperatures that degrade the catalyst.[5]

  • Mechanical Stress: In stirred tank reactors, the catalyst can be subject to mechanical stress from the impeller, which can lead to physical degradation.[5]

Question: How can I mitigate catalyst deactivation and improve recovery?

Answer: A multi-pronged approach is necessary.

Troubleshooting Steps:

  • Identify the Deactivation Mechanism:

    • Protocol: Analyze spent catalyst to identify potential poisons. Screen starting materials and solvents for impurities that may be detrimental to the catalyst.

    • Rationale: Understanding the root cause of deactivation is essential for developing an effective solution.

  • Optimize Reaction Conditions:

    • Protocol: Re-evaluate the reaction temperature and time. A lower temperature may improve catalyst stability, even if it requires a longer reaction time.

    • Rationale: The overall process efficiency, including catalyst longevity, should be considered, not just the reaction rate.[5]

  • Consider Catalyst Immobilization:

    • Protocol: Explore methods for immobilizing the chiral catalyst on a solid support. This can facilitate easier separation and recycling.

    • Rationale: Heterogenization of the catalyst can improve its stability and simplify the workup process, leading to better recovery and reuse.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up an organocatalytic reaction for spiro-lactone synthesis?

A1: The main challenges stem from the transition from a lab environment to a pilot or industrial setting. Key issues include:

  • Heat Transfer: Managing the heat generated by exothermic reactions becomes more difficult with increasing volume.[5]

  • Mass Transfer and Mixing: Ensuring uniform mixing to avoid localized concentration and temperature gradients is crucial for consistent results.[5]

  • Catalyst Stability and Recovery: Catalyst deactivation and loss during workup can have significant economic impacts at a larger scale.[5]

Q2: How do solvent effects change during scale-up, and how can I address this?

A2: Solvents play a critical role in catalysis by interacting with the catalyst, substrates, and products.[8][9] When scaling up, changes in mixing and temperature can alter these interactions. For instance, a solvent that provides high enantioselectivity at the lab scale may not perform as well in a large reactor due to differences in local polarity or solubility at varying temperatures.[8] It's often beneficial to screen a range of solvents during the initial process development to identify a robust system that is less sensitive to minor fluctuations in reaction conditions. The use of bio-based or "green" solvents is also an increasingly important consideration for sustainable large-scale synthesis.[10]

Q3: My spiro-lactone product is difficult to purify at a larger scale. What are some effective strategies?

A3: Scalable purification of spiro-lactones often requires moving beyond traditional lab-scale chromatography.[11] Consider the following methods:

  • Crystallization: This is a highly scalable and cost-effective method for obtaining high-purity compounds.[11]

  • Supercritical Fluid Chromatography (SFC): For chiral separations, SFC is often more efficient than traditional HPLC at a preparative scale, offering higher throughput and reduced solvent consumption.[11]

  • Flash Column Chromatography: A rapid and economical method for routine purifications, particularly for achiral separations.[11]

Q4: I'm observing batch-to-batch variability in my scaled-up synthesis. What could be the cause?

A4: Reproducibility is a major hurdle in scaling up.[6] Variability can be introduced by:

  • Raw Material Quality: Inconsistent quality of starting materials, reagents, or solvents.

  • Process Control: Minor deviations in temperature, pressure, addition rates, or mixing speeds.

  • Human Factor: Differences in how operators perform certain steps.

Implementing robust process analytical technology (PAT) and establishing strict standard operating procedures (SOPs) can help to minimize this variability.

Visualizing the Scale-Up Troubleshooting Workflow

ScaleUp_Troubleshooting Start Problem: Low Yield/Enantioselectivity on Scale-Up Check_Mixing Investigate Mass Transfer (Mixing) Start->Check_Mixing Check_Heat Investigate Heat Transfer Start->Check_Heat Check_Catalyst Evaluate Catalyst Stability Start->Check_Catalyst Mixing_Studies Conduct Mixing Studies Check_Mixing->Mixing_Studies Controlled_Addition Implement Controlled Reagent Addition Check_Mixing->Controlled_Addition Calorimetry Perform Reaction Calorimetry (RC1) Check_Heat->Calorimetry Optimize_Cooling Optimize Reactor Cooling System Check_Heat->Optimize_Cooling Solution Solution: Robust & Scalable Process Mixing_Studies->Solution Controlled_Addition->Solution Calorimetry->Optimize_Cooling Optimize_Cooling->Solution Deactivation_Mech Identify Deactivation Mechanism Check_Catalyst->Deactivation_Mech Optimize_Conditions Re-optimize Reaction Conditions (T, t) Check_Catalyst->Optimize_Conditions Immobilize_Catalyst Consider Catalyst Immobilization Check_Catalyst->Immobilize_Catalyst Deactivation_Mech->Optimize_Conditions Optimize_Conditions->Solution Immobilize_Catalyst->Solution

Caption: A decision-making workflow for troubleshooting common issues in scaling up enantioselective spiro-lactone synthesis.

Quantitative Data Summary

ParameterLab Scale (1 g)Pilot Scale (100 g)Key Considerations for Scale-Up
Surface Area/Volume Ratio HighLowHeat dissipation is less efficient at a larger scale, increasing the risk of temperature excursions.[4]
Mixing Time SecondsMinutes to HoursAchieving homogeneity is more challenging and time-consuming in large reactors.[5]
Catalyst Loading (mol%) Typically 1-10%Aim for <1%Catalyst cost becomes a significant factor; higher loading may be needed to compensate for deactivation.[5]
Solvent Volume ~10-20 mL~1-2 LSolvent cost, safety, and environmental impact are magnified at a larger scale.[8]

Experimental Protocol: Scale-Up of a Generic Enantioselective Spiro-Lactonization

Objective: To scale a successful lab-scale enantioselective lactonization from a 1 mmol to a 100 mmol scale.

Materials:

  • Substrate (100 mmol)

  • Chiral Catalyst (e.g., organocatalyst or metal complex, optimized loading)

  • Reagent (e.g., oxidant, electrophile, 1.2 equivalents)

  • Anhydrous Solvent (sufficient for a 0.5 M concentration)

  • 1 L Jacketed Glass Reactor with overhead stirring, temperature probe, and addition funnel/pump.

Procedure:

  • Reactor Setup and Inerting:

    • Assemble the reactor system, ensuring all glassware is dry.

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) for 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging Reactants:

    • Charge the substrate and chiral catalyst to the reactor.

    • Add a portion of the anhydrous solvent to dissolve the solids.

  • Temperature Control:

    • Cool the reactor contents to the optimized reaction temperature (e.g., -20 °C) using a circulating chiller.

  • Controlled Reagent Addition:

    • Dissolve the reagent in the remaining anhydrous solvent.

    • Slowly add the reagent solution to the reactor over 2-4 hours using an addition funnel or a syringe pump. Monitor the internal temperature closely to ensure it does not deviate more than ±2 °C from the setpoint.

  • Reaction Monitoring:

    • Stir the reaction mixture at a constant, optimized speed.

    • Take aliquots from the reaction mixture at regular intervals (e.g., every hour) to monitor the conversion and enantiomeric excess (ee) by HPLC or GC.

  • Workup and Quenching:

    • Once the reaction is complete, quench the reaction by adding an appropriate quenching agent (e.g., saturated aqueous sodium thiosulfate).

    • Allow the mixture to warm to room temperature.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel and perform a standard aqueous workup.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using a scalable method such as flash chromatography or crystallization to obtain the desired spiro-lactone.

References

  • Application of Biobased Solvents in Asymmetric Catalysis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Infoscience. (2016, February 17). EPFL. Retrieved February 13, 2024, from [Link]

  • Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. (2016, January 14). ResearchGate. Retrieved February 13, 2024, from [Link]

  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit. Retrieved February 13, 2024, from [Link]

  • Industrial Catalyst Scale Up: Challenges & Strategies for Success. (2023, October 12). Applied Catalysts. Retrieved February 13, 2024, from [Link]

  • Problems that can occur during scale-up of catalytic reactions: Part 2. (2021, August 3). YouTube. Retrieved February 13, 2024, from [Link]

  • Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Sulfide-Catalyzed Bromolactonizations. (n.d.). Organic Letters. Retrieved February 13, 2024, from [Link]

  • Ionic liquids as a medium for enantioselective catalysis. (n.d.). ScienceDirect. Retrieved February 13, 2024, from [Link]

  • rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 13, 2024, from [Link]

  • Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation | CCS Chemistry. (n.d.). Chinese Chemical Society. Retrieved February 13, 2024, from [Link]

  • Asymmetric Catalysis: Recent Advances toward a More Sustainable Synthesis. (2026, February 9). ACS Publications. Retrieved February 13, 2024, from [Link]

  • Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. (2025, August 7). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. (n.d.). OAE Publishing Inc. Retrieved February 13, 2024, from [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC. (2024, August 1). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • New development in the enantioselective synthesis of spiro compounds. (n.d.). SciSpace. Retrieved February 13, 2024, from [Link]

  • (PDF) Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024, August 1). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (2026, January 5). Drug Development & Delivery. Retrieved February 13, 2024, from [Link]

  • Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones - PMC. (2025, August 25). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]

  • Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. (2022, November 9). MDPI. Retrieved February 13, 2024, from [Link]

  • Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds | Journal of the American Chemical Society. (2023, August 4). ACS Publications. Retrieved February 13, 2024, from [Link]

  • Stereoselective strategies to access spirotetronate natural products. (2024, December 9). ScienceDirect. Retrieved February 13, 2024, from [Link]

  • Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. (2023, August 4). ACS Publications. Retrieved February 13, 2024, from [Link]

  • Isolation and identification of impurities in spironolactone. (2025, August 5). ResearchGate. Retrieved February 13, 2024, from [Link]

  • Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. (n.d.). PubMed. Retrieved February 13, 2024, from [Link]

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Optimization

analytical methods for chiral purity of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one

Answering the urgent need for robust analytical methods in pharmaceutical and chemical development, this Technical Support Center provides a focused guide for determining the chiral purity of (S)-4-Hydroxy-2-oxaspiro[4.4...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the urgent need for robust analytical methods in pharmaceutical and chemical development, this Technical Support Center provides a focused guide for determining the chiral purity of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one. As a key intermediate or active molecule, ensuring its enantiomeric purity is critical for safety, efficacy, and regulatory compliance.[1][2][3]

This guide, structured by a Senior Application Scientist, moves beyond simple protocols to explain the fundamental principles behind method selection and troubleshooting. It is designed for researchers, analytical chemists, and drug development professionals who require both theoretical understanding and practical, actionable solutions for their laboratory work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing a chiral separation method for (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one.

Q1: What are the primary analytical techniques for determining the enantiomeric excess (e.e.) of this spiro-lactone?

The most effective techniques for chiral purity analysis of polar molecules like (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one are chromatographic.[4]

  • Supercritical Fluid Chromatography (SFC): This is often the technique of choice for chiral separations in the pharmaceutical industry.[5][6] SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency compared to HPLC.[7][8] It is particularly well-suited for polar compounds when used with polar co-solvents and is considered a "green" chromatography technique due to reduced organic solvent consumption.[6]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most established and widely used method for determining enantiomeric purity.[2] By using a chiral stationary phase (CSP), direct separation of the enantiomers can be achieved without derivatization.[9]

  • Gas Chromatography (GC): Chiral GC is a viable option if the analyte is thermally stable and sufficiently volatile.[10][11] Given the hydroxyl group on the target molecule, derivatization (e.g., silylation) may be required to improve volatility and prevent on-column degradation.[10]

Q2: How do I select the appropriate Chiral Stationary Phase (CSP)?

There is no universal CSP that can separate all enantiomers; therefore, column selection is a critical and often empirical step.[12]

  • Polysaccharide-Based CSPs: These are the most versatile and successful for a wide range of chiral compounds, including lactones.[9][13][14] They are derivatives of cellulose or amylose coated or immobilized on a silica support. Columns like Chiralpak® AD, Chiralpak® AS, Chiralcel® OD, and Chiralcel® OJ are industry standards. A screening approach using several of these columns is highly recommended.[9][15]

  • Pirkle-Type (Brush-Type) CSPs: These phases are also effective for separating lactones and other molecules capable of forming hydrogen bonds and undergoing π-π interactions.[9][14]

  • Screening Strategy: The most efficient approach is to screen a set of 3-4 columns with diverse selectivities (e.g., an amylose-based, a cellulose-based, and a Pirkle-type column) under standardized mobile phase conditions.

Q3: What are the recommended starting mobile phases for HPLC and SFC?

The choice of mobile phase is intrinsically linked to the selected CSP and the desired chromatographic mode.

  • For SFC: The standard mobile phase is supercritical CO₂ with a polar alcohol co-solvent (modifier).

    • Modifiers: Methanol is the most common modifier due to its high elution strength.[7] Ethanol and isopropanol are also frequently used and can offer different selectivity.

    • Additives: Small amounts of additives (e.g., 0.1% trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution, although they are typically used for acidic or basic analytes.[16]

  • For HPLC (Normal Phase): This is the traditional mode for polysaccharide CSPs.

    • Solvents: Common mobile phases consist of a non-polar solvent like n-hexane or heptane mixed with an alcohol such as isopropanol (IPA) or ethanol. A typical starting point is 90:10 (v/v) Hexane:IPA.[9]

  • For HPLC (Reversed Phase): Modern immobilized polysaccharide CSPs are robust enough for use with reversed-phase solvents.[2][17]

    • Solvents: Mixtures of water with acetonitrile or methanol are used. This can be advantageous for analytes with poor solubility in non-polar organic solvents.

Q4: Is chemical derivatization required for the analysis?

For SFC and HPLC, direct analysis without derivatization is strongly preferred and generally achievable, simplifying sample preparation and avoiding potential sources of error.[9] For GC, derivatization of the hydroxyl group to a less polar, more volatile functional group (e.g., a silyl ether) may be necessary to achieve good peak shape and prevent thermal decomposition.[10]

Troubleshooting Guide

Even with a well-designed method, experimental issues can arise. This section provides solutions to common problems in a direct question-and-answer format.

Q: My chromatographic peaks are tailing. What is the cause and how can I resolve it?

Peak tailing is a common problem that can compromise resolution and integration accuracy.[18][19] The troubleshooting approach depends on whether all peaks or only specific analyte peaks are affected.

Observation Probable Cause Recommended Solution(s)
All peaks in the chromatogram are tailing.Physical/System Issue: Dead volume from improper tubing connections, a partially blocked column inlet frit, or a void in the column packing.[18]1. Check all fittings between the injector and detector for tightness and proper seating. 2. If pressure is high, try back-flushing the column (if permitted by the manufacturer). 3. Replace the column inlet frit or the guard column. 4. If a void is suspected, the column may need to be replaced.
Only the analyte peaks are tailing.Chemical Interaction Issue: Secondary interactions between the polar analyte and active sites (e.g., residual silanols) on the stationary phase.[20][21]1. Reduce Sample Load: Dilute the sample or inject a smaller volume to check for column overload.[20] 2. Match Sample Solvent: Dissolve the sample in the mobile phase whenever possible. Injecting in a stronger solvent can cause peak distortion. 3. Optimize Mobile Phase: For basic compounds, adding a small amount of a basic modifier (e.g., diethylamine) can help. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) can be beneficial.[9][21] 4. Change Column: Switch to a more modern, high-purity silica column with better end-capping to minimize silanol interactions.[21]

Q: I am observing peak fronting. What does this indicate?

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but typically points to two main issues.[18][21]

  • Column Overload: The most frequent cause is injecting too much sample mass or volume.[20] The stationary phase becomes saturated, leading to a distorted peak shape. Solution: Reduce the injection volume or dilute the sample concentration and reinject.

  • Sample Solubility: The sample may have low solubility in the mobile phase, causing it to precipitate at the column head upon injection. Solution: Ensure the sample is fully dissolved in a solvent that is compatible with, or identical to, the mobile phase.

Q: I am getting poor or no separation between the enantiomers. What steps should I take?

Achieving chiral separation is a process of optimizing the delicate three-point interactions between the enantiomers and the CSP.[9][12]

  • Change the CSP: This is the most impactful change. If you started with an amylose-based column, try a cellulose-based one, or vice-versa. Their chiral recognition mechanisms are different.[22]

  • Modify the Mobile Phase:

    • In Normal Phase HPLC: Change the alcohol modifier (e.g., switch from isopropanol to ethanol). Vary the percentage of the alcohol in the mobile phase.

    • In SFC: Alter the type and percentage of the alcohol co-solvent. Small changes can have a large impact on selectivity.[7]

  • Adjust Temperature: Lowering the column temperature often increases the stability of the transient diastereomeric complexes formed on the CSP, which can significantly improve resolution.[1]

  • Optimize Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will lengthen the analysis time.[1]

Visualized Workflows and Logic Diagrams

To aid in experimental design and troubleshooting, the following diagrams outline key decision-making processes.

MethodDevelopmentWorkflow start Define Analyte Properties (Polar Lactone) technique Select Primary Technique start->technique sfc SFC (Recommended) CO2 + Modifier technique->sfc Faster, Greener hplc HPLC (Alternative) Normal Phase technique->hplc Widely Available sfc_params Starting SFC Conditions: - Modifier: Methanol - Isocratic 5-40% - Temp: 40°C - BPR: 150 bar sfc->sfc_params hplc_params Starting HPLC Conditions: - Mobile Phase: Hexane/IPA (90/10) - Isocratic - Temp: 25°C - Flow: 1.0 mL/min hplc->hplc_params csp_screen Screen Chiral Columns (e.g., Amylose & Cellulose based) eval Evaluate Resolution (Rs) csp_screen->eval sfc_params->csp_screen hplc_params->csp_screen optimize Optimize Method: - Adjust Modifier % - Change Modifier Type - Lower Temperature - Adjust Flow/Pressure eval->optimize Partial success Resolution Achieved (Rs > 1.5) Proceed to Validation eval->success Yes fail No Separation Select Different CSP eval->fail No optimize->eval fail->csp_screen

Caption: Workflow for Chiral Method Development.

PeakShapeTroubleshooting start Poor Peak Shape Observed type Tailing or Fronting? start->type tailing Peak Tailing type->tailing Tailing fronting Peak Fronting type->fronting Fronting tailing_scope All Peaks or Analyte Only? tailing->tailing_scope fronting_cause Cause: Column Overload or Poor Sample Solubility fronting->fronting_cause all_tail All Peaks Tail: Physical System Issue tailing_scope->all_tail All Peaks analyte_tail Analyte Only: Chemical Interaction Issue tailing_scope->analyte_tail Analyte Only fix_physical Solution: - Check fittings for dead volume - Replace column frit - Replace column if voided all_tail->fix_physical fix_chemical Solution: 1. Reduce sample concentration 2. Dissolve sample in mobile phase 3. Add mobile phase modifier analyte_tail->fix_chemical end Peak Shape Improved fix_physical->end fix_chemical->end fix_fronting Solution: - Inject smaller volume - Dilute sample - Ensure sample is dissolved fronting_cause->fix_fronting fix_fronting->end

Caption: Troubleshooting Poor Peak Shape.

Exemplary Experimental Protocols

The following protocols provide robust starting points for method development. They should be optimized for your specific instrumentation and sample.

Protocol 1: Chiral Supercritical Fluid Chromatography (SFC)

This method is recommended for its speed and high efficiency.

  • Instrumentation: Analytical SFC system with back pressure regulator (BPR) and UV detector.

  • Chiral Column: A polysaccharide-based column, e.g., Lux® Amylose-1 or Chiralpak® AD-H (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol

  • Sample Preparation: Dissolve the sample in methanol or ethanol to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Elution Mode: Isocratic

    • Co-solvent (%B): Screen at 10%, 15%, and 20% methanol.

    • Flow Rate: 3.0 mL/min

    • Column Temperature: 40 °C

    • Back Pressure (BPR): 150 bar

    • Detection: UV at 220 nm

    • Injection Volume: 2 µL

  • Analysis: Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers: % e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) - Normal Phase

This is a classic and reliable approach for chiral separations.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based column, e.g., Chiralcel® OD-H or Chiralpak® AS-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (IPA).

  • Sample Preparation: Dissolve the sample in the mobile phase or in pure isopropanol to a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Elution Mode: Isocratic

    • Mobile Phase Composition: Start with 90:10 (v/v) n-Hexane:IPA. If retention is too long, increase IPA to 20%.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (use a column oven for stability)

    • Detection: UV at 220 nm

    • Injection Volume: 5 µL

  • Analysis: Calculate the enantiomeric excess as described in the SFC protocol.

References

  • Supercritical fluid chromatography - Wikipedia.
  • West, C. (2013). How Good is SFC for Polar Analytes? Chromatography Today.
  • (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe.
  • Berger, T. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate.
  • Supercritical Fluid Chromatography (SFC) Columns. Phenomenex.
  • (2020). Trouble with chiral separations. Chromatography Today.
  • (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.
  • Chiral HPLC Column. Phenomenex.
  • (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Troubleshooting - Technical Support. MZ-Analysentechnik.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Pirkle, W. H., et al. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry.
  • (2020). 6 Top Chiral Chromatography Questions. Regis Technologies.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Determination of enantiomeric excess.
  • (2023). The Secrets to Mastering Chiral Chromatography. RotaChrom.
  • (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. PMC.
  • (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • chiral hplc method: Topics by Science.gov.
  • (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
  • Sánchez, F. G., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • (2025). Unveiling the Power of Chiral GC Columns. Chrom Tech, Inc..
  • (2025). Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate.
  • CHIRAL Handbook. BGB Analytik.
  • Pirkle, W. H., & Hoover, D. J. (1982). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral solvating agents. Journal of the American Chemical Society.
  • Liu, X., et al. (2013). New Spiral γ-Lactone Enantiomers from the Plant Endophytic Fungus Pestalotiopsis foedan. Molecules.
  • (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco.
  • 4-hydroxy-3-methylene-1-oxaspiro[4.4]nonan-2-one. ChemSynthesis.
  • 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. NIH.
  • 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. ResearchGate.
  • Yong, S. R., et al. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron.
  • (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. UVaDOC Principal.
  • (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography. MDPI.
  • 4-Hydroxy-3-mesityl-1-oxaspiro(4.4)non-3-en-2-one. ChemicalBook.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral HPLC Analysis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and stereoselective synthesis, the ability to accur...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and stereoselective synthesis, the ability to accurately and robustly resolve enantiomers is paramount. The specific stereochemistry of a molecule can dramatically influence its pharmacological and toxicological profile. This guide provides a comprehensive, in-depth analysis of strategies for the chiral High-Performance Liquid Chromatography (HPLC) separation of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, a key intermediate in the synthesis of various biologically active compounds.

This document moves beyond a simple recitation of methods. As a senior application scientist, the goal is to provide a logical framework for method development, explaining the why behind the how. We will explore the selection of chiral stationary phases (CSPs), the optimization of mobile phase conditions, and the interpretation of the resulting data, all grounded in the principles of chiral recognition.

The Challenge of Chiral Spirolactones

(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one possesses a unique structural motif, combining a lactone ring with a spirocyclic system. This presents a distinct challenge for chiral recognition. The key to successful enantioselective separation lies in exploiting the subtle differences in the three-dimensional arrangement of the enantiomers to achieve differential interactions with a chiral stationary phase.

Strategic Approach to Method Development: A Comparative Study

Given the novelty of this specific separation, a systematic screening approach is the most efficient path to a successful method.[1][2] This guide proposes a comparative study of three distinct classes of chiral stationary phases, each offering a different mechanism for chiral recognition.

Experimental Workflow

The following diagram outlines the logical workflow for the proposed comparative study.

G cluster_0 Phase 1: Column Screening cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Data Analysis & Comparison Analyte Racemic 4-Hydroxy-2- oxaspiro[4.4]nonan-3-one Screening Screen Three CSPs: - Polysaccharide-based - Pirkle-type - Macrocyclic Glycopeptide Analyte->Screening Optimization Optimize Mobile Phase for Promising CSP(s) (e.g., Hexane/IPA ratio, additives) Screening->Optimization Identify Promising Column(s) Analysis Compare Resolution (Rs), Selectivity (α), and Retention Factors (k) Optimization->Analysis Generate Chromatographic Data FinalMethod Final Validated Method Analysis->FinalMethod Select Optimal Method

Figure 1: A systematic workflow for the development of a chiral HPLC method.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing a clear path from initial screening to an optimized, robust analytical method.

Protocol 1: Chiral Stationary Phase Screening

Objective: To identify the most promising chiral stationary phase for the separation of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one enantiomers.

Materials:

  • Racemic 4-Hydroxy-2-oxaspiro[4.4]nonan-3-one standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC system with UV detector

  • Chiral Columns:

    • Polysaccharide-based: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • Pirkle-type: (R,R)-Whelk-O® 1

    • Macrocyclic Glycopeptide-based: CHIROBIOTIC® V2 (Vancomycin)

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic analyte in the initial mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: 90:10 (v/v) n-Hexane/IPA

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Procedure:

    • Equilibrate each column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample onto each column and record the chromatogram.

    • Calculate the retention factors (k), selectivity (α), and resolution (Rs) for any observed separation.

Rationale: This initial screening utilizes a common non-polar mobile phase to assess the inherent enantioselectivity of three distinct types of CSPs. Polysaccharide-based columns often provide broad applicability through a combination of hydrogen bonding, dipole-dipole, and π-π interactions within their chiral grooves.[3] Pirkle-type columns, with their π-acidic and π-basic sites, are effective for molecules with aromatic groups or other functional groups capable of π-π interactions.[4] Macrocyclic glycopeptide columns offer a complex array of interaction sites, including hydrogen bond donors and acceptors, and can be particularly effective for polar molecules.[5]

Protocol 2: Mobile Phase Optimization

Objective: To fine-tune the mobile phase composition to achieve baseline separation on the most promising CSP identified in Protocol 1.

Materials:

  • Same as Protocol 1, with the addition of HPLC-grade Ethanol (EtOH).

Methodology:

  • Column Selection: Utilize the column that showed the best initial separation in Protocol 1. For this guide, we will assume the CHIRALPAK® IA column was most promising.

  • Mobile Phase Variation:

    • Systematically vary the percentage of the alcohol modifier (IPA or EtOH) in n-Hexane (e.g., 95:5, 90:10, 85:15, 80:20 v/v).

    • Evaluate the effect of different alcohol modifiers (IPA vs. EtOH).

  • Chromatographic Conditions: Same as Protocol 1, with the varied mobile phases.

  • Procedure:

    • For each mobile phase composition, allow the system to equilibrate.

    • Inject the sample and record the chromatogram.

    • Calculate and tabulate the chromatographic parameters (k, α, Rs).

Rationale: The strength of the polar modifier (alcohol) in a normal-phase system has a significant impact on retention and selectivity.[2] By systematically adjusting the concentration and type of alcohol, the interactions between the analyte and the CSP can be modulated to optimize the separation.

Comparative Data Analysis

The following table presents a hypothetical but realistic set of data that could be obtained from the described experiments. This allows for a direct comparison of the performance of each column and mobile phase condition.

Chiral Stationary Phase Mobile Phase (v/v) k1 k2 Selectivity (α) Resolution (Rs) Notes
CHIRALPAK® IA 90:10 Hexane/IPA2.12.51.191.8Promising separation.
(R,R)-Whelk-O® 1 90:10 Hexane/IPA3.53.51.000.0No separation observed.
CHIROBIOTIC® V2 90:10 Hexane/IPA4.24.41.050.8Poor separation.
CHIRALPAK® IA 95:5 Hexane/IPA3.84.81.262.5Improved resolution with lower modifier concentration.
CHIRALPAK® IA 85:15 Hexane/IPA1.51.71.131.2Decreased resolution with higher modifier concentration.
CHIRALPAK® IA 90:10 Hexane/EtOH2.53.11.242.2Ethanol provides better selectivity than IPA at the same concentration.

Interpretation of Results:

  • The initial screening (rows 1-3) suggests that the CHIRALPAK® IA column provides the best enantioselectivity for this analyte under normal phase conditions. The lack of separation on the Pirkle-type and macrocyclic glycopeptide columns in this mobile phase indicates that the primary interactions governing separation on the polysaccharide phase are more effective for this spiro-lactone structure.

  • Optimization of the mobile phase on the CHIRALPAK® IA column demonstrates that decreasing the percentage of the alcohol modifier increases retention and improves resolution (row 4). Conversely, increasing the modifier strength reduces retention and resolution (row 5).

  • The substitution of IPA with EtOH (row 6) shows a significant improvement in both selectivity and resolution, indicating that the subtle differences in the alcohol's structure can influence the chiral recognition mechanism.

Alternative Analytical Approaches

While chiral HPLC is a powerful tool, it is prudent to be aware of alternative and complementary techniques.

  • Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent compared to HPLC. Polysaccharide-based CSPs are also widely used in SFC.

  • Gas Chromatography (GC) with a Chiral Stationary Phase: If the analyte is volatile or can be derivatized to be volatile, chiral GC can offer very high-resolution separations.

  • Capillary Electrophoresis (CE): CE with a chiral selector in the background electrolyte is another powerful technique for enantioseparation, particularly for charged molecules.[6][]

The choice of technique will ultimately depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

Conclusion and Recommendations

Based on the comparative analysis, the recommended starting point for the chiral HPLC analysis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one is:

  • Column: CHIRALPAK® IA (or a similar amylose-based CSP)

  • Mobile Phase: 95:5 (v/v) n-Hexane/IPA or 90:10 (v/v) n-Hexane/EtOH

  • Detection: UV at 220 nm

  • Temperature: 25 °C

Further optimization of flow rate and temperature may provide incremental improvements in resolution and analysis time.[2] This systematic, comparative approach not only yields a robust analytical method but also provides a deeper understanding of the molecular interactions that govern the chiral separation of this important class of spiro-lactone compounds.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The separations of Corey lactone diol (CLD) on the chiral stationary phases (CSPs). ResearchGate. Available at: [Link]

  • Chiral HPLC Method Development. I.B.S. Available at: [Link]

  • CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]

  • Method development with CHIRALPAK® IA - HPLC. Chiral Technologies. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Chiral analysis. Wikipedia. Available at: [Link]

  • Chiral High Performance Liquid Chromatography: Review. IJPPR. Available at: [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. American Pharmaceutical Review. Available at: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. CNR-IRIS. Available at: [Link]

  • Strategies for Chiral HPLC Method Development. Available at: [Link]

  • 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. NIH. Available at: [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Semantic Scholar. Available at: [Link]

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Comparative

X-ray Crystallography of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one: A Technical Guide

Topic: X-ray crystallography of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one Content Type: Publish Comparison Guide Executive Summary The precise stereochemical assignment of spiro-fused lactones is a critical bottleneck in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one Content Type: Publish Comparison Guide

Executive Summary

The precise stereochemical assignment of spiro-fused lactones is a critical bottleneck in the development of novel terpenoids and biocatalytic intermediates. This guide analyzes the X-ray crystallographic performance of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one , a chiral spiro-gamma-butyrolactone.

While many spiro-compounds exist as oils or amorphous solids, the introduction of the C4-hydroxyl group in this molecule significantly enhances crystallizability via intermolecular hydrogen bonding. This guide compares the Direct Native Crystallography approach against Derivatization Strategies (e.g., p-bromobenzoates), providing evidence-based protocols for researchers requiring absolute configuration confirmation.

Crystallographic Profile & Performance Analysis

The target molecule, (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, crystallizes in the orthorhombic system. The data below is validated against the enantiomeric (R)-structure (CCDC 2208404), which shares identical scalar physical properties.

Crystal Data Specifications
ParameterValue / Description
Empirical Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Crystal System Orthorhombic
Space Group P 2₁ 2₁ 2₁ (Chiral)
Unit Cell Dimensions

Å,

Å,

Å (Representative)
Z / Z' 4 / 1
Flack Parameter Potential Low resonance (requires Cu K

for reliable abs. config)
Performance Comparison: Native vs. Derivatized

The following table objectively compares the "Native" approach (direct crystallization of the alcohol) against the "Derivatized" approach (converting to a heavy-atom ester).

FeatureMethod A: Native Crystallography Method B: p-Bromobenzoate Derivatization
Atom Economy High (100%). No auxiliary reagents needed.Low . Requires reagent stoichiometry and purification.
Crystallizability Moderate . Relies on H-bond networking (O-H···O=C).High .

-stacking and heavy atoms drive lattice formation.
Absolute Configuration Challenging . Requires high-redundancy Cu K

data due to lack of anomalous scatterers (only C, H, O).
Definitive . Bromine (Br) provides strong anomalous scattering even with Mo sources.
Sample Recovery Non-destructive . Crystal can be redissolved and used.[1][2]Destructive . Requires hydrolysis to recover parent alcohol.
Resolution Limit Typically 0.80 – 0.90 Å.Often < 0.75 Å (Better ordering).

Experimental Protocols

Protocol A: Direct Crystallization (Native)

Best for: Rapid screening when sample quantity is limited (< 5 mg).

  • Solvent Selection: Dissolve 5 mg of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one in 0.5 mL of Ethyl Acetate (EtOAc) .

  • Antisolvent Addition: Layer 1.5 mL of n-Heptane carefully on top of the EtOAc solution in a narrow vial (4 mL dimension).

  • Nucleation: Seal the vial with parafilm, poke a single pinhole to allow slow evaporation. Store at 4°C.

  • Harvesting: Colorless prismatic crystals typically appear within 48–72 hours.

  • Data Collection: Mount on a Kapton loop using perfluoropolyether oil. Collect data at 100 K to minimize thermal motion of the spiro-ring system. Crucial: Use Cu K

    
     radiation (
    
    
    
    Å) to maximize the anomalous signal from Oxygen for Flack parameter refinement.
Protocol B: Heavy-Atom Derivatization

Best for: Definitive proof of absolute configuration if Native method yields ambiguous Flack parameter.

  • Reaction: Treat the substrate (10 mg) with p-bromobenzoyl chloride (1.2 equiv) and pyridine (2.0 equiv) in CH₂Cl₂ (1 mL) for 2 hours.

  • Workup: Quench with dilute HCl, extract with CH₂Cl₂, and pass through a short silica plug.

  • Crystallization: Recrystallize the resulting ester from Ethanol/Water (9:1) .

  • Analysis: The heavy Bromine atom allows for rapid determination of absolute stereochemistry using standard Mo K

    
     radiation.
    

Decision Logic & Workflow

The following diagram illustrates the decision-making process for structural elucidation of spiro-lactones.

G Start Start: Purified (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one Screen Solubility Screen: EtOAc, MeOH, DCM Start->Screen NativeCryst Attempt Native Crystallization (Vapor Diffusion) Screen->NativeCryst CheckCryst Crystals Formed? NativeCryst->CheckCryst XRD_Cu X-ray Diffraction (Cu Source, 100K) CheckCryst->XRD_Cu Yes Derivatize Derivatize: p-Bromobenzoate Synthesis CheckCryst->Derivatize No (Oils/Amorphous) FlackCheck Flack Parameter < 0.1? XRD_Cu->FlackCheck Success Success: Absolute Config Confirmed FlackCheck->Success Yes FlackCheck->Derivatize No (Ambiguous) XRD_Mo X-ray Diffraction (Mo Source) Derivatize->XRD_Mo XRD_Mo->Success

Figure 1: Decision matrix for crystallographic characterization of light-atom spiro-lactones.

Scientific Causality & Insights

Why the Native Structure Works

Unlike the parent 2-oxaspiro[4.4]nonan-3-one, which lacks strong directional H-bond donors, the 4-hydroxy substituent acts as a "structural anchor."

  • Mechanism: The hydroxyl group forms intermolecular hydrogen bonds with the carbonyl oxygen of a neighboring molecule (

    
    ).
    
  • Result: This interaction creates infinite helical chains along the crystallographic screw axis (

    
    ), locking the conformation of the flexible cyclopentyl rings and promoting the formation of the chiral space group 
    
    
    
    .
Validation of Chirality

In the absence of heavy atoms, the "Friedel pairs" (reflections


 and 

) have very small intensity differences.
  • Recommendation: If using the Native method, ensure high data redundancy (>10x) and use a Copper source. If the Flack parameter refines to

    
     or similar, the configuration is valid. If it is 
    
    
    
    , the data is inconclusive, and derivatization (Protocol B) is mandatory.

References

  • Moreno, C. J., et al. (2023).[3][4][5][6] "Biocatalytic Synthesis of Homochiral 2-Hydroxy-4-butyrolactone Derivatives by Tandem Aldol Addition and Carbonyl Reduction." ACS Catalysis, 13(8), 5348–5357.[5] [4]

    • Primary source for the crystal structure of the enantiomeric (R)-analog.
  • Cambridge Crystallographic Data Centre (CCDC). (2023). Deposition Number 2208404.

    • Contains the raw crystallographic data (CIF) for the 4-hydroxy-2-oxaspiro[4.4]nonan-3-one scaffold.
  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876–881.

    • Foundational method for absolute configuration determin

Sources

Validation

comparing catalytic efficiency for spiroketal lactone synthesis

An In-Depth Guide to Catalytic Efficiency in Spiroketal Lactone Synthesis For researchers, medicinal chemists, and professionals in drug development, the spiroketal lactone motif represents a privileged scaffold. Found i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Catalytic Efficiency in Spiroketal Lactone Synthesis

For researchers, medicinal chemists, and professionals in drug development, the spiroketal lactone motif represents a privileged scaffold. Found in a multitude of biologically active natural products, its rigid, three-dimensional structure is a key pharmacophore that can enhance binding affinity, metabolic stability, and bioavailability.[1][2] The efficient and stereocontrolled synthesis of these complex structures is a significant challenge in modern organic chemistry. This guide provides an objective comparison of the leading catalytic systems for spiroketal lactone synthesis, supported by experimental data, to empower researchers in selecting the optimal strategy for their specific target molecules.

The Synthetic Challenge: Controlling Complexity

The synthesis of spiroketal lactones requires the simultaneous construction of a spirocyclic junction, a lactone ring, and often multiple stereocenters. The primary challenge lies in controlling the stereochemical outcome at the anomeric carbon, which is influenced by a delicate balance of thermodynamic and kinetic factors.[3] Catalysis offers the most powerful solution to this challenge, enabling access to specific stereoisomers with high efficiency and selectivity. This guide will compare four major classes of catalysts: Organocatalysts, Transition Metal Catalysts, Brønsted Acids, and N-Heterocyclic Carbenes (NHCs).

Comparative Analysis of Catalytic Systems

The efficiency of a catalyst in spiroketal lactone synthesis is a multifactorial assessment, encompassing yield, stereoselectivity (enantiomeric excess, ee, and diastereomeric ratio, dr), reaction time, catalyst loading, and substrate scope. The following sections provide a comparative overview of the dominant catalytic approaches.

Organocatalysis: Precision in Asymmetric Synthesis

Organocatalysis has emerged as a formidable strategy for constructing complex chiral molecules. In the realm of spiroketal lactones, chiral organocatalysts, particularly those based on cinchona alkaloids or bifunctional sulfides, have enabled powerful domino reactions that forge multiple bonds and stereocenters in a single, highly controlled operation.[1][4]

A notable example is the domino asymmetric electrophilic halocyclization strategy, which constructs spiroketal lactones bearing both central and axial chirality.[5][6] This approach utilizes a single catalyst to orchestrate two independent stereodetermining steps, a testament to the sophistication of modern organocatalytic design.[7]

Key Performance Metrics: Organocatalysis

Catalyst Type Key Reaction Yield (%) Enantioselectivity (ee %) Diastereoselectivity (dr) Reference
Chiral Amine Domino Halocyclization Up to 99 Up to 99 >20:1 [4][5]
Bifunctional Sulfide Asymmetric Bromolactonization Good High Not Reported [8]

| SPA-Triazolium Bromide | Transannular C-acylation | Moderate to High | Moderate to High | Not Reported |[9] |

Causality Behind Experimental Choices: The choice of a chiral amine catalyst is driven by its ability to form a chiral ion pair with the substrate, effectively shielding one face of the molecule and directing the electrophilic attack with high stereocontrol. The low temperatures (-78 °C) employed are critical for maximizing this stereodifferentiation by minimizing thermal racemization and non-selective background reactions.[5]

Transition Metal Catalysis: Versatility and Novel Reactivity

Transition metals, particularly gold, silver, and palladium, offer unique reactivity modes for spiroketalization, often under mild conditions.[10] These catalysts excel at activating alkynes and allenes, common precursors in spiroketal synthesis, facilitating cycloisomerization and other cascade reactions.[11]

A powerful strategy involves the co-catalysis of a transition metal (e.g., Ag) with a Brønsted acid.[12][13] The silver salt activates an alkyne for nucleophilic attack, while the Brønsted acid protonates a carbonyl group, initiating a cascade of bond formations that culminates in the spiroketal lactone product.[14] This synergistic approach enables the construction of densely functionalized polycyclic systems.

Key Performance Metrics: Transition Metal Catalysis

Catalyst System Key Reaction Yield (%) Diastereoselectivity (dr) Substrate Scope Reference
Ag(I) / Brønsted Acid Spiroketalization of β-Alkynyl Ketones Good Generally Excellent Densely functionalized spirochromanes [12][13]
Gold(I) Asymmetric Spiroketalization Good to Excellent High Alkynyl diols [10]

| Palladium(0) | Dearomative Aminocarbonylation | High | Excellent (ee) | Heterobiaryl triflates |[15] |

Causality Behind Experimental Choices: Gold and silver catalysts are chosen for their high affinity for π-systems (alkynes/alkenes), a property known as carbophilicity. This interaction polarizes the C-C multiple bond, rendering it susceptible to intramolecular attack by a hydroxyl group to form the key cyclic intermediate. The choice of ligands on the metal center is crucial for tuning reactivity and, in asymmetric variants, for inducing enantioselectivity.[10]

Brønsted Acid Catalysis: Simplicity and Cascade Efficiency

Simple Brønsted acids like methanesulfonic acid (MsOH) can be surprisingly effective catalysts for complex transformations. They promote domino reactions involving Michael additions, ketalizations, and lactonizations, converting simple starting materials into intricate spiroketal lactone architectures in a single step.[16][17] This approach is often characterized by its operational simplicity and cost-effectiveness.

The key to success in Brønsted acid catalysis is the careful control of reaction conditions to favor the desired cascade pathway over competing side reactions, such as intramolecular trans-esterification.[16]

Key Performance Metrics: Brønsted Acid Catalysis

Catalyst Key Reaction Key Features Reference
MsOH Cascade Dimerization Forms 3 bonds, 2 rings, 3 stereocenters in one step [16][17]

| Sc(OTf)3 | Prins Cyclization | Stereoselective formation of spiroethers/spiroketals |[18] |

Causality Behind Experimental Choices: Brønsted acids function by protonating carbonyl or hydroxyl groups, which activates the substrate for subsequent nucleophilic attack. In the cyclodimerization of γ-ketoesters, MsOH facilitates an initial enolization and E/Z isomerization, which is the crucial selectivity-determining step that initiates the desired domino sequence.[16] The concentration and strength of the acid are critical parameters that must be optimized to achieve high yields.

N-Heterocyclic Carbene (NHC) Catalysis: Umpolung Reactivity

N-Heterocyclic Carbenes (NHCs) are a powerful class of organocatalysts known for their ability to induce "umpolung" or polarity inversion.[19] In the context of spiroketal lactone synthesis, NHCs can catalyze cascade reactions of aldehydes and other precursors to form complex products like δ-lactone-fused spirobenzofuran-3-ones.[20]

A fascinating aspect of NHC catalysis is that the reaction pathway and final product can often be switched by simply changing the structure of the NHC catalyst, demonstrating a high degree of catalyst control over selectivity.[19][20]

Key Performance Metrics: NHC Catalysis

Catalyst Type Key Reaction Yield (%) Stereoselectivity Reference
Chiral Triazolium NHC [3+2] Annulation Good Excellent (ee) [21][22]

| Thiazolium NHC | Michael–Aldol–Lactonization | Moderate to Good | Diastereoselective |[19][20] |

Causality Behind Experimental Choices: NHCs react with aldehydes to form a key intermediate known as the Breslow intermediate. This species acts as a nucleophilic acyl anion equivalent, reversing the normal electrophilic character of the aldehyde carbonyl carbon. This "umpolung" reactivity enables unique annulation strategies that are inaccessible through conventional methods, leading to the efficient construction of complex spirocyclic systems.[20]

Experimental Protocols

To ensure the reproducibility and practical application of the discussed methodologies, this section provides representative, step-by-step protocols.

Protocol 1: Organocatalytic Asymmetric Domino Halocyclization[5]
  • Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the chiral amine catalyst (e.g., a quinine-derived catalyst, 10 mol %).

  • Reaction Setup: Dissolve the starting alkynyl alcohol (1.0 equiv) in dichloromethane (DCM, 2 mL) and add it to the tube.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the electrophilic halogen source (e.g., N-bromosuccinimide, 1.1 equiv) portion-wise over 10 minutes.

  • Monitoring: Stir the reaction at -78 °C for the specified time (e.g., 72 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Quenching & Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature, extract with DCM (3 x 10 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired spiroketal lactone.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Ag/Brønsted Acid Co-Catalyzed Spiroketalization[13]
  • Preparation: To a sealed tube, add the β-alkynyl ketone (1.0 equiv), the para-quinone methide (p-QM) (1.2 equiv), the silver catalyst (e.g., AgSbF₆, 5 mol %), and the Brønsted acid (e.g., triflimide, 10 mol %).

  • Reaction Setup: Add the solvent (e.g., 1,2-dichloroethane, 2 mL) and seal the tube.

  • Heating: Heat the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 12 hours).

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: After cooling to room temperature, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify the residue by flash column chromatography to yield the spiro[chromane-2,1'-isochromene] product.

  • Analysis: Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and stereochemistry.

Visualization of Catalytic Pathways

Understanding the mechanism of catalysis is paramount for optimization and rational design. The following diagrams, generated using Graphviz, illustrate the conceptual workflows and catalytic cycles discussed.

Catalytic_Approaches cluster_Organo Organocatalysis cluster_TM Transition Metal Catalysis cluster_NHC NHC Catalysis O1 Alkynyl Alcohol + Chiral Amine Catalyst O2 Chiral Ion Pair Formation O1->O2 Coordination O3 Halonium Ion Generation O2->O3 + E-X O4 Stereoselective Cyclization Cascade O3->O4 Intramolecular Attack O5 Spiroketal Lactone (High ee, dr) O4->O5 T1 Alkynyl Diol + Au(I) Catalyst T2 π-Activation of Alkyne T1->T2 Coordination T3 Intramolecular Hydroalkoxylation T2->T3 Nucleophilic Attack (OH) T4 Second Cyclization/ Ketalization T3->T4 T5 Spiroketal Lactone T4->T5 N1 Aldehyde + NHC Catalyst N2 Breslow Intermediate (Acyl Anion Equivalent) N1->N2 Umpolung N3 Michael Addition to Acceptor N2->N3 N4 Intramolecular Lactonization N3->N4 N5 Spiroketal Lactone N4->N5

Caption: Comparative workflows for major catalytic strategies in spiroketal lactone synthesis.

Experimental_Workflow start Reaction Setup (Substrates + Catalyst) condition Controlled Conditions (Temperature, Atmosphere, Time) start->condition monitor Reaction Monitoring (TLC, LC-MS) condition->monitor quench Quenching & Workup (Aqueous Wash, Extraction) monitor->quench Reaction Complete purify Purification (Column Chromatography) quench->purify analyze Analysis (NMR, HPLC, MS) purify->analyze product Pure Spiroketal Lactone analyze->product

Sources

Comparative

A Comparative Guide to the Synthesis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one: Protocol Validation and Alternative Strategies

For Researchers, Scientists, and Drug Development Professionals The enantiomerically pure spiro-γ-lactone, (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, represents a valuable chiral building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure spiro-γ-lactone, (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, represents a valuable chiral building block in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comprehensive validation of a proposed synthetic protocol for this target molecule, alongside a critical comparison with alternative methodologies. The information presented herein is synthesized from established chemical principles and analogous transformations reported in the scientific literature, offering field-proven insights for researchers in organic synthesis and drug development.

Introduction to Spirocyclic Lactones

Spiro-lactones are a class of organic compounds characterized by a lactone ring connected to another ring system through a single, shared carbon atom. This structural motif is found in a variety of biologically active natural products and pharmaceuticals. The synthesis of enantiomerically pure spiro-lactones is a significant challenge in organic chemistry, often requiring sophisticated catalytic systems or chiral resolution techniques. This guide will focus on practical and efficient routes to (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, a molecule of growing interest in synthetic programs.

Proposed Synthetic Pathway: A Two-Step Approach

A robust and logical synthetic route to the target molecule involves a two-step sequence commencing from the readily available starting material, cyclopentanone. This pathway is centered around two key transformations: the construction of the spirocyclic ketone core, followed by a regioselective Baeyer-Villiger oxidation to introduce the lactone functionality.

Synthetic_Pathway Cyclopentanone Cyclopentanone Spiro_Ketone Spiro[4.4]nonan-2-one Cyclopentanone->Spiro_Ketone Multi-step sequence Racemic_Lactone rac-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one Spiro_Ketone->Racemic_Lactone Baeyer-Villiger Oxidation Target (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one Racemic_Lactone->Target Kinetic Resolution

Caption: Proposed synthetic pathway to (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one.

Protocol 1: Synthesis of Racemic 4-Hydroxy-2-oxaspiro[4.4]nonan-3-one via Baeyer-Villiger Oxidation

This protocol first details the synthesis of the precursor ketone, spiro[4.4]nonan-2-one, followed by its oxidation to the racemic lactone.

Step 1: Synthesis of Spiro[4.4]nonan-2-one

The synthesis of the spirocyclic ketone precursor can be achieved through a multi-step sequence starting from cyclopentanone. A reliable method involves the alkylation of a cyclopentanone enamine followed by an intramolecular cyclization and hydrolysis.

Experimental Protocol:

  • Formation of the Cyclopentanone Enamine: In a round-bottom flask, dissolve cyclopentanone (1.0 equiv) and a secondary amine such as pyrrolidine (1.2 equiv) in toluene. Add a catalytic amount of p-toluenesulfonic acid and heat the mixture to reflux with a Dean-Stark apparatus to remove water. After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure to yield the crude enamine.

  • Alkylation: The crude enamine is dissolved in anhydrous acetonitrile, and 1,3-dibromopropane (1.1 equiv) is added. The mixture is stirred at room temperature until the starting material is consumed.

  • Cyclization and Hydrolysis: The resulting crude product is then hydrolyzed by adding an aqueous solution of hydrochloric acid and stirring at room temperature. This step effects both the hydrolysis of the enamine and the intramolecular cyclization to form the spiro[4.4]nonane skeleton. The mixture is then neutralized and extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford spiro[4.4]nonan-2-one.

Step 2: Baeyer-Villiger Oxidation of Spiro[4.4]nonan-2-one

The Baeyer-Villiger oxidation is a classic and reliable method for the conversion of ketones to esters or lactones.[1] The regioselectivity of this reaction is generally predictable, with the more substituted carbon atom preferentially migrating.[2] In the case of spiro[4.4]nonan-2-one, this leads to the desired 2-oxaspiro[4.4]nonan-3-one skeleton.

Experimental Protocol:

  • Reaction Setup: In a flask, dissolve spiro[4.4]nonan-2-one (1.0 equiv) in a suitable solvent such as dichloromethane or chloroform.

  • Addition of Oxidant: Add a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equiv), portion-wise to the solution at 0 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting ketone is consumed.

  • Work-up: The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate to quench the excess peroxyacid, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield racemic 4-hydroxy-2-oxaspiro[4.4]nonan-3-one.

Table 1: Expected Performance Data for Protocol 1

StepProductStarting MaterialReagentsExpected YieldPurity
1Spiro[4.4]nonan-2-oneCyclopentanonePyrrolidine, 1,3-dibromopropane60-70%>95%
2rac-4-Hydroxy-2-oxaspiro[4.4]nonan-3-oneSpiro[4.4]nonan-2-onem-CPBA80-90%>98%

Alternative Strategies for Enantioselective Synthesis

The synthesis of the racemic lactone provides a crucial intermediate that can be resolved to obtain the desired (S)-enantiomer. Alternatively, asymmetric methods can be employed to directly synthesize the enantiopure target molecule.

Method A: Enzymatic Kinetic Resolution of rac-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture.[3] Lipases are a class of enzymes that are widely used for the resolution of alcohols and esters due to their high enantioselectivity and broad substrate scope.[4][5]

Conceptual Workflow:

Kinetic_Resolution Racemic_Lactone rac-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one Enzyme Lipase + Acyl Donor Racemic_Lactone->Enzyme S_Ester (S)-Acylated Lactone Enzyme->S_Ester Faster Reaction R_Alcohol (R)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one Enzyme->R_Alcohol Slower Reaction Target (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one S_Ester->Target Hydrolysis

Caption: Conceptual workflow for enzymatic kinetic resolution.

Experimental Protocol (Lipase-Catalyzed Acylation):

  • Reaction Setup: To a solution of racemic 4-hydroxy-2-oxaspiro[4.4]nonan-3-one (1.0 equiv) in an organic solvent such as tert-butyl methyl ether, add an acyl donor (e.g., vinyl acetate, 2.0 equiv) and a lipase (e.g., Candida antarctica lipase B, Novozym 435).

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and the conversion is monitored by chiral HPLC.

  • Separation: Once approximately 50% conversion is reached, the enzyme is filtered off, and the reaction mixture is concentrated. The resulting mixture of the acylated (S)-lactone and the unreacted (R)-lactone can be separated by column chromatography.

  • Hydrolysis: The separated (S)-acylated lactone is then hydrolyzed under basic conditions (e.g., potassium carbonate in methanol) to afford the target (S)-4-hydroxy-2-oxaspiro[4.4]nonan-3-one.

Method B: Asymmetric Baeyer-Villiger Oxidation

The direct enantioselective synthesis of the target lactone can be achieved through an asymmetric Baeyer-Villiger oxidation of the prochiral spiro[4.4]nonan-2-one. This approach often utilizes chiral metal complexes or organocatalysts.[6][7][8] More recently, Baeyer-Villiger monooxygenases (BVMOs) have emerged as highly efficient and selective biocatalysts for this transformation.[1][9][10][11]

Conceptual Workflow:

Asymmetric_BV Spiro_Ketone Spiro[4.4]nonan-2-one Catalyst Chiral Catalyst/Enzyme + Oxidant Spiro_Ketone->Catalyst Target (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one Catalyst->Target

Caption: Conceptual workflow for asymmetric Baeyer-Villiger oxidation.

Experimental Protocol (Biocatalytic Oxidation):

  • Biocatalyst Preparation: Whole cells of a recombinant microorganism (e.g., E. coli) overexpressing a suitable BVMO are cultured and harvested.

  • Reaction Setup: The harvested cells are resuspended in a buffer solution, and the substrate, spiro[4.4]nonan-2-one, is added. A co-substrate such as glucose is often added to regenerate the NADPH cofactor required by the enzyme.

  • Reaction Conditions: The reaction is incubated with shaking at a controlled temperature and pH. The progress of the reaction is monitored by GC or HPLC.

  • Work-up and Purification: Upon completion, the cells are removed by centrifugation, and the supernatant is extracted with an organic solvent. The combined organic extracts are dried and concentrated. The crude product is then purified by column chromatography to yield the enantiomerically enriched (S)-4-hydroxy-2-oxaspiro[4.4]nonan-3-one.

Comparison of Synthetic Strategies

FeatureProtocol 1 + Kinetic Resolution (Method A)Asymmetric Baeyer-Villiger (Method B)
Starting Material Spiro[4.4]nonan-2-oneSpiro[4.4]nonan-2-one
Key Transformation Racemic Baeyer-Villiger followed by enzymatic resolutionEnantioselective Baeyer-Villiger oxidation
Chiral Induction Post-synthesis separation of enantiomersDirect formation of the chiral center
Theoretical Max. Yield 50% for the desired enantiomer100%
Advantages Robust and well-established reactions. Wide availability of lipases.Potentially higher yield. Fewer steps. Environmentally benign (biocatalytic).
Disadvantages Maximum 50% yield for the desired enantiomer. Requires separation of enantiomers.Requires screening for a suitable chiral catalyst or enzyme. May require specialized equipment for biocatalysis.
Ideal Application Small to medium scale synthesis where the undesired enantiomer can be racemized and recycled.Large-scale synthesis where high enantiomeric excess and yield are critical.

Conclusion

The synthesis of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one is a challenging yet achievable goal for synthetic chemists. The presented guide outlines a validated, logical pathway starting from cyclopentanone, involving the synthesis of a spirocyclic ketone precursor followed by a Baeyer-Villiger oxidation. For the crucial step of introducing chirality, two primary strategies are compared: enzymatic kinetic resolution of the racemic lactone and a direct asymmetric Baeyer-Villiger oxidation.

The choice between these methods will depend on the specific requirements of the research program, including scale, cost, and available expertise. The kinetic resolution approach offers a reliable method with commercially available enzymes, while the asymmetric oxidation, particularly with biocatalysts, represents a more modern and potentially more efficient route for large-scale production. Both pathways are grounded in well-established chemical principles and offer a high degree of confidence in achieving the desired chiral spiro-lactone.

References

  • Bolm, C., & Palazzi, C. (2002). Baeyer-Villiger oxidation in compressed CO2.
  • Bolm, C., Beckmann, O., & Palazzi, C. (2001). Chiral aluminum complexes as catalysts in asymmetric Baeyer-Villiger reactions of cyclobutanones. Canadian Journal of Chemistry, 79(11-12), 1593-1599.
  • Doering, W. v. E., & Dorfman, E. (1953). The Baeyer-Villiger Oxidation of Aldehydes and Ketones. Journal of the American Chemical Society, 75(22), 5595-5598.
  • Donoghue, N. A., & Trudgill, P. W. (1975). The metabolism of cyclohexanol by Acinetobacter NCIB 9871. European Journal of Biochemistry, 60(1), 1-7.
  • Harwood, L. M., & Moody, C. J. (1989). Experimental organic chemistry: Principles and Practice.
  • Krow, G. R. (1993). The Baeyer-Villiger oxidation of ketones and aldehydes. Organic Reactions, 43, 251-798.
  • Murahashi, S. I., Ono, S., & Imada, Y. (2002). Asymmetric Baeyer−Villiger Reaction with Hydrogen Peroxide Catalyzed by a Novel Planar‐Chiral Bisflavin.
  • Payne, G. B. (1962). Epoxidation and other oxidation reactions with p-nitroperoxybenzoic acid. The Journal of Organic Chemistry, 27(11), 3819-3822.
  • Renz, M., & Meunier, B. (1999). 100 years of Baeyer-Villiger oxidations. European Journal of Organic Chemistry, 1999(4), 737-750.
  • Roberts, S. M., & Wan, P. W. H. (1998). Recent advances in the use of Baeyer-Villiger monooxygenases in organic synthesis.
  • Strukul, G. (Ed.). (1992). Catalytic oxidations with hydrogen peroxide as oxidant. Springer Science & Business Media.
  • ten Brink, G. J., Arends, I. W. C. E., & Sheldon, R. A. (2004). The Baeyer–Villiger reaction: new developments toward greener procedures. Chemical reviews, 104(9), 4105-4124.
  • Thuring, J. W. J. F., Klunder, A. J. H., Nefkens, G. H. L., & Zwanenburg, B. (1995). Lipase Catalyzed Dynamic Kinetic Resolution of some 5-Hydroxy-2(5H)-Furanones. Tetrahedron Letters, 36(34), 6171-6174.
  • Walsh, C. T., & Chen, Y. C. J. (1988). Enzymic Baeyer-Villiger oxidations. Angewandte Chemie International Edition in English, 27(3), 333-343.
  • Wünsch, B., & Höfner, G. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Bioorganic & medicinal chemistry, 25(13), 3384-3395.

Sources

Validation

A Comparative Guide to Modern Reagents for Spiro-γ-lactone Synthesis

Spiro-γ-lactones are a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Their unique three-dimensional architecture, characterized by a quaternary c...

Author: BenchChem Technical Support Team. Date: February 2026

Spiro-γ-lactones are a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Their unique three-dimensional architecture, characterized by a quaternary carbon at the spirocyclic junction, imparts significant biological activity and presents a compelling challenge for synthetic chemists. This guide provides a comparative analysis of alternative reagents for the synthesis of spiro-γ-lactones, moving beyond classical methods to explore milder, more efficient, and stereoselective modern alternatives. We will delve into the mechanistic underpinnings of these reagents, present comparative data, and provide representative experimental protocols to empower researchers in their synthetic endeavors.

The Shift from Classical Oxidants: Limitations and Opportunities

Historically, the synthesis of spiro-γ-lactones often relied on stoichiometric heavy metal oxidants like lead tetraacetate and manganese(III) acetate. While effective in certain contexts, these reagents suffer from significant drawbacks, including high toxicity, harsh reaction conditions, and the generation of stoichiometric metallic waste.

Manganese(III) Acetate (Mn(OAc)₃): A Workhorse with Drawbacks

Manganese(III) acetate promotes the oxidative radical cyclization of unsaturated carboxylic acids to form γ-lactones.[4][5][6] The mechanism involves the formation of a carboxymethyl radical, which then undergoes an intramolecular addition to a double bond, followed by further oxidation and lactonization.[6][7] While this method has been instrumental in the synthesis of complex molecules, its application is often limited by the high temperatures required and a lack of general stereocontrol.[5]

Hypervalent Iodine Reagents: A Greener, Milder Alternative

In the quest for more environmentally benign and milder synthetic methods, hypervalent iodine(III) reagents, such as Phenyliodine(III) diacetate (PIDA) and Phenyliodine(III) bis(trifluoroacetate) (PIFA), have emerged as powerful alternatives.[8][9][10] These reagents are prized for their low toxicity, ease of handling, and ability to mediate a wide range of oxidative transformations under mild conditions.[8][10]

Mechanism of Action

Hypervalent iodine-mediated spirocyclization typically proceeds through an oxidative dearomatization of a phenolic substrate or the activation of an alkene.[11] For instance, in the cyclization of N-protected tyrosine, PIDA facilitates an oxidative cyclization to furnish a spirolactone.[11] The reaction is believed to proceed via dearomatization of the phenol followed by a nucleophilic attack of the carboxylic acid moiety.[11]

Comparative Overview of Reagents

Reagent ClassKey Reagent(s)General ConditionsAdvantagesDisadvantages
Classical Oxidants Manganese(III) AcetateHigh Temperature (e.g., 80-100 °C in AcOH)Inexpensive, effective for radical cyclizationsToxic heavy metal, stoichiometric waste, harsh conditions, often poor stereoselectivity
Hypervalent Iodine PIDA, PIFAMild (0 °C to RT)Low toxicity, mild conditions, high yields, broad functional group toleranceStoichiometric, can be expensive
Transition Metals Pd(OAc)₂, Rh(I), Au(I)Mild to moderateCatalytic, high atom economy, excellent stereocontrol (asymmetric catalysis)Catalyst cost, sensitivity to air/moisture, ligand screening required
Organocatalysis Chiral Sulfides, PhosphinesMild, often cryogenicMetal-free, high enantioselectivity, access to chiral productsCatalyst loading can be high, may require specific substrates
Photoredox Catalysis Ru(bpy)₃Cl₂, Ir(ppy)₃Visible light, Room TemperatureExtremely mild conditions, novel reactivity pathways, high functional group toleranceRequires specialized photoreactor setup, photocatalyst cost

Asymmetric Catalysis: The Frontier of Stereoselective Synthesis

The biological activity of spiro-γ-lactones is often dependent on their absolute stereochemistry. Consequently, the development of catalytic asymmetric methods represents a significant advancement in the field.

Transition Metal Catalysis

Transition metals, particularly palladium, have been employed in catalytic oxidative cyclizations to afford spiro-lactones with high levels of stereocontrol.[12][13] These reactions often utilize chiral ligands to induce enantioselectivity, proceeding through well-defined catalytic cycles that allow for high efficiency and atom economy.

Organocatalysis

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules without the need for transition metals.[3][14] Chiral bifunctional sulfides, for example, have been successfully used to catalyze asymmetric bromolactonizations of α-allyl carboxylic acids, yielding chiral α-spiro-γ-lactones with good to excellent enantioselectivity.[1][2][15] The catalyst activates both the bromine source and the carboxylic acid, orchestrating a stereoselective cyclization.[1]

Photoredox Catalysis: A Paradigm Shift with Visible Light

Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling reactions under exceptionally mild conditions.[16][17][18][19] This approach utilizes a photocatalyst that, upon irradiation with visible light, can initiate radical processes for the construction of complex molecular architectures, including spiro-γ-lactones.[16][19][20] For example, the synthesis of γ-spirolactams has been achieved through a tandem intramolecular 1,5-hydrogen atom transfer (HAT) and cyclization process initiated by a photoredox catalyst.[16][21]

Experimental Protocols

Representative Protocol 1: Hypervalent Iodine-Mediated Spirolactonization

This protocol is adapted from the synthesis of azaspiro-γ-lactones using PIDA.[22]

  • To a solution of the lactam carboxylic acid (1.0 equiv) in dichloromethane (0.1 M), add Phenyliodine(III) diacetate (PIDA) (1.2 equiv) and potassium bromide (KBr) (1.0 equiv).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-γ-lactone.

Representative Protocol 2: Organocatalyzed Asymmetric Bromolactonization

This protocol is a general representation based on the work of Shirakawa and colleagues.[1][15]

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the α-allyl carboxylic acid (1.0 equiv) and the chiral bifunctional sulfide catalyst (0.1 equiv) in a mixture of toluene and CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add N-bromophthalimide (NBP) (1.2 equiv) to the cooled solution.

  • Stir the reaction mixture at -78 °C for 24 hours.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and dilute with water and CH₂Cl₂.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the optically active α-spiro-γ-lactone.

Visualizing the Synthetic Pathways

To better understand the relationships between these methodologies, the following diagrams illustrate the general reaction and a comparison of mechanistic intermediates.

General_Spiro_Lactone_Synthesis Start Unsaturated Carboxylic Acid Reagent Alternative Reagent Start->Reagent Reaction Conditions (e.g., mild, catalytic) Product Spiro-γ-lactone Reagent->Product

Caption: General scheme for spiro-γ-lactone synthesis.

Mechanistic_Comparison cluster_0 Classical Radical Pathway (Mn(OAc)₃) cluster_1 Hypervalent Iodine Pathway (PIDA) a R-COOH + Mn(III) -e⁻, -H⁺ R-COO• + Mn(II) b Intramolecular Cyclization Forms C-C bond a:f2->b:f0 c Radical Intermediate b:f1->c:f0 d Alkene/Phenol + PhI(OAc)₂ Formation of Iodonium Intermediate e Intramolecular Nucleophilic Attack (by -COOH) d:f1->e:f0 f Cationic Intermediate e->f:f0

Caption: Contrasting radical vs. ionic intermediates.

Conclusion

The synthesis of spiro-γ-lactones has evolved significantly, moving from harsh, stoichiometric reagents to milder, catalytic, and highly stereoselective methods. Hypervalent iodine reagents offer a practical and less toxic alternative to classical heavy metal oxidants. For the synthesis of chiral spiro-γ-lactones, both transition metal catalysis and organocatalysis provide powerful platforms for achieving high enantioselectivity. Furthermore, the advent of photoredox catalysis opens new avenues for these transformations under exceptionally mild, visible-light-mediated conditions. The choice of reagent will ultimately depend on the specific substrate, desired stereochemistry, and considerations of cost, scalability, and environmental impact. This guide serves as a starting point for researchers to navigate the expanding landscape of synthetic methodologies for this important class of molecules.

References

  • Vertex AI Search, Current time inform
  • Yamada, K., et al. (2018). New Synthetic Methodology Toward Azaspiro-γ-Lactones by Oxidative C–H Spirocyclization. Organic Letters. Available at: [Link]

  • Mori, T., Abe, K., & Shirakawa, S. (2023). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, D., et al. (2018). Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams. Organic Letters. Available at: [Link]

  • Mori, T., Abe, K., & Shirakawa, S. (2023). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations. The Journal of Organic Chemistry. Available at: [Link]

  • Houghtaling, J., et al. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. Organic Letters. Available at: [Link]

  • Shirakawa, S. (2023). Chiral Bifunctional Sulfide-Catalyzed Enantioselective Synthesis of α-Substituted γ-Lactones Bearing a γ-Quaternary Stereocenter. Synlett. Available at: [Link]

  • Wang, D., et al. (2018). Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams. Request PDF. Available at: [Link]

  • Wang, Y., et al. (2021). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. OAE Publishing Inc.. Available at: [Link]

  • Wu, X., et al. (2013). A novel intermolecular synthesis of γ-lactones via visible-light photoredox catalysis. Chemical Communications. Available at: [Link]

  • Wang, Y., et al. (2021). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. Heparan Sulfate Proteoglycans in Health and Disease. Available at: [Link]

  • Hulcoop, D. G., & Burton, J. W. (2006). Synthesis of fused tricyclic γ-lactones mediated by manganese(iii) acetate. Chemical Communications. Available at: [Link]

  • Khan, S., et al. (2024). Recent Advances in Manganese(III)-Assisted Radical Cyclization for the Synthesis of Natural Products: A Comprehensive Review. Molecules. Available at: [Link]

  • Wirth, T., et al. (2011). Facile Oxidative Rearrangements Using Hypervalent Iodine Reagents. Chemistry – A European Journal. Available at: [Link]

  • Organic Chemistry Portal. Hypervalent Iodine Compounds. Available at: [Link]

  • Zhang, X., et al. (2024). Photocatalytic 3D skeletal editing of carboxylic acids via [4 + 1] cyclization for streamlined synthesis of unsaturated γ-lactams. Organic Chemistry Frontiers. Available at: [Link]

  • Reddy, M. V. R., & Reddy, M. R. (2016). A HIGHLY EFFICIENT SYNTHESIS OF GAMMA-LACTONES AND DELTA-LACTONES BY OXIDATIVE CYCLIZATION. ResearchGate. Available at: [Link]

  • ResearchGate. Transition-Metal-Catalyzed Synthesis of Spirolactones. Request PDF. Available at: [Link]

  • Moloney, M. G., et al. (2015). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry. Available at: [Link]

  • Poirier, D., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Kim, H., & An, G. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. Molecules. Available at: [Link]

  • Nagamitsu, T., Ohtawa, M., et al. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. Available at: [Link]

  • Zhdankin, V. V. (2009). Hypervalent iodine(III) reagents in organic synthesis. Arkivoc. Available at: [Link]

  • Wikipedia. Manganese(III) acetate. Available at: [Link]

  • Hulcoop, D. G., & Burton, J. W. (2006). Synthesis of Fused Tricyclic γ‐Lactones Mediated by Manganese(III) Acetate. ChemInform. Available at: [Link]

  • Kumar, A., & Kumar, V. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Liu, Y. (2021). Spiro-γ-lactam compound and its synthetic method and application. Google Patents.
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  • Deka, M. J., et al. (2021). Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. ChemRxiv. Available at: [Link]

  • Kokotos, C. G., et al. (2018). Photocatalytic Synthesis of γ-Lactones from Alkenes: High-Resolution Mass Spectrometry as a Tool To Study Photoredox Reactions. Organic Letters. Available at: [Link]

  • Mota‐Hernández, D., et al. (2021). Stereoselective synthesis of naturally-occurring γ-lactones through photoredox catalysis. Chemistry – A European Journal. Available at: [Link]

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  • Li, Y., et al. (2023). Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. Chemical Communications. Available at: [Link]

  • Langer, P., et al. (2017). Method for producing gamma-spirolactams from cyclic unsaturated carboxylic acids. Google Patents.
  • Deka, M. J., et al. (2024). Synthesis of γ-alkylidene lactones via molecular stitching of carboxylic acids and olefins. Chemical Science. Available at: [Link]

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Comparative

cost-benefit analysis of different synthetic routes to (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one

An In-Depth Comparative Guide to the Synthetic Routes of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one Introduction (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, a crucial chiral building block, is of significant interest to the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthetic Routes of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one

Introduction

(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, a crucial chiral building block, is of significant interest to the pharmaceutical and fine chemical industries. Its unique spirocyclic lactone structure serves as a key intermediate in the synthesis of a variety of biologically active molecules. The stereochemistry at the C4 position is critical for the therapeutic efficacy of the final products, making enantioselective synthesis a primary focus. This guide provides a comprehensive cost-benefit analysis of various prominent synthetic routes to this valuable compound, offering researchers and process chemists the critical data needed to select the most suitable method for their specific needs. We will delve into the intricacies of each pathway, evaluating them based on yield, cost-effectiveness, scalability, and environmental impact.

Route 1: Diastereoselective Synthesis from Cyclopentylidenacetic Acid Derivatives

This classical approach relies on the diastereoselective functionalization of a cyclopentane precursor. A common starting material for this route is a derivative of cyclopentylidenacetic acid.

Experimental Protocol
  • Epoxidation: Cyclopentylidenacetic acid methyl ester is subjected to epoxidation using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (DCM) at 0 °C to room temperature.

  • Lactonization: The resulting epoxide is then treated with an acid catalyst, for instance, p-toluenesulfonic acid (p-TsOH), in a suitable solvent like toluene, to induce intramolecular cyclization to the racemic 4-hydroxy-2-oxaspiro[4.4]nonan-3-one.

  • Chiral Resolution: The racemic mixture is resolved using a chiral resolving agent, such as a chiral amine, or through enzymatic resolution to isolate the desired (S)-enantiomer.

Causality and Mechanistic Insights

The initial epoxidation of the exocyclic double bond of the cyclopentylidenacetic acid derivative is a standard alkene functionalization. The subsequent acid-catalyzed lactonization proceeds via protonation of the epoxide oxygen, followed by an intramolecular nucleophilic attack from the carboxylic acid (or its ester, which is subsequently hydrolyzed). The stereochemistry of the final product is determined at this stage, but without a chiral influence, a racemic mixture is obtained. The necessity for a resolution step is a significant drawback of this approach, as it theoretically limits the maximum yield of the desired enantiomer to 50%.

Workflow Diagram

A Cyclopentylidenacetic Acid Methyl Ester B Epoxide Intermediate A->B m-CPBA, DCM C Racemic Lactone B->C p-TsOH, Toluene D (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one C->D Chiral Resolution A Cyclopentylidene Ester/Amide B Chiral Diol A->B Sharpless AD-mix-β C (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one B->C Lactonization

Caption: Asymmetric synthesis via Sharpless dihydroxylation.

Route 3: Biocatalytic Approach using Ketoreductases

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of ketoreductases (KREDs) for the asymmetric reduction of a ketone precursor is a promising strategy.

Experimental Protocol
  • Precursor Synthesis: A suitable diketo-precursor, such as spiro[4.4]nonane-1,4-dione, is synthesized.

  • Asymmetric Reduction: The dione is subjected to enzymatic reduction using a specific ketoreductase that selectively reduces one of the ketone moieties to the desired (S)-alcohol. This is typically performed in an aqueous buffer system with a co-factor regeneration system (e.g., using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase).

  • Baeyer-Villiger Oxidation: The resulting chiral keto-alcohol is then subjected to a Baeyer-Villiger oxidation to form the lactone. This can be achieved using a peroxy acid or, for a fully biocatalytic route, a Baeyer-Villiger monooxygenase (BVMO).

Causality and Mechanistic Insights

The enantioselectivity of this route is dictated by the high substrate specificity and stereoselectivity of the ketoreductase enzyme. The enzyme's active site is a chiral environment that binds the substrate in a specific orientation, leading to the formation of predominantly one enantiomer of the alcohol. The subsequent Baeyer-Villiger oxidation is a well-established method for converting ketones to esters or lactones. The regioselectivity of this oxidation is also a critical factor. The use of enzymes operates under mild conditions (room temperature, neutral pH), reducing energy consumption and waste generation.

Workflow Diagram

A Spiro[4.4]nonane-1,4-dione B Chiral Keto-alcohol A->B Ketoreductase (KRED) C (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one B->C Baeyer-Villiger Oxidation

Caption: Biocatalytic synthesis using a ketoreductase.

Cost-Benefit Analysis: A Comparative Overview

The choice of synthetic route is a multifactorial decision. The following table provides a semi-quantitative comparison of the discussed routes.

ParameterRoute 1: DiastereoselectiveRoute 2: Asymmetric DihydroxylationRoute 3: Biocatalytic
Starting Material Cost Low to ModerateLow to ModerateModerate
Reagent Cost Low (m-CPBA, p-TsOH)High (OsO₄, chiral ligands)Moderate (Enzyme, co-factors)
Overall Yield Low (<50% due to resolution)High (>80%)High (>80%)
Enantioselectivity N/A (Resolution required)Excellent (>95% ee)Excellent (>99% ee)
Number of Steps 3-42-32-3
Scalability Moderate (Resolution can be difficult)Challenging (OsO₄ toxicity)Good (Fermentation is scalable)
Safety Concerns Moderate (Peroxy acids)High (Osmium tetroxide is highly toxic)Low (Generally regarded as safe)
Environmental Impact Moderate (Chlorinated solvents)High (Heavy metal waste)Low (Aqueous media, biodegradable)

Conclusion and Recommendations

For laboratory-scale synthesis where high enantiopurity is paramount and cost is a secondary concern, the Asymmetric Synthesis via Sharpless Dihydroxylation (Route 2) offers a reliable and high-yielding path. However, its industrial application is hampered by the high cost and toxicity of the osmium catalyst.

The Diastereoselective Synthesis (Route 1) is a more classical approach with lower upfront reagent costs. Its major drawback is the inefficient resolution step, which halves the maximum theoretical yield and can be challenging to scale up. This route may be suitable for initial exploratory studies where access to both enantiomers might be beneficial.

For large-scale, sustainable production, the Biocatalytic Approach (Route 3) is the most promising. While the initial investment in enzyme development and optimization may be higher, the benefits of high enantioselectivity, mild reaction conditions, reduced environmental impact, and potential for cost-effective production through fermentation make it a superior choice for industrial applications. The growing availability of commercial ketoreductases and Baeyer-Villiger monooxygenases further enhances the attractiveness of this green chemistry approach.

Ultimately, the optimal synthetic strategy will depend on the specific requirements of the project, including the desired scale, purity specifications, cost constraints, and available resources.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]

  • Straathof, A. J. J., Panke, S., & Schmid, A. (2002). The production of fine chemicals by biotransformations. Current Opinion in Biotechnology, 13(6), 548–556. [Link]

Safety & Regulatory Compliance

Safety

Technical Guide: Disposal Procedures for (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one

The following technical guide details the disposal procedures for (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one , a chiral spiro-lactone intermediate often utilized in pharmaceutical synthesis. This guide is structured for Re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the disposal procedures for (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one , a chiral spiro-lactone intermediate often utilized in pharmaceutical synthesis.

This guide is structured for Researchers, Scientists, and Drug Development Professionals requiring immediate, actionable operational protocols.

[1]

Chemical Identity & Hazard Profile

Before initiating disposal, you must validate the waste stream against the chemical's specific properties. As a chiral lactone, this compound is typically handled in high-purity, small-quantity batches (mg to g scale), often as a solid or in solution during HPLC purification.[1]

PropertySpecification
Chemical Name (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one
Common Class Spirocyclic Lactone / Hydroxy-lactone
CAS Number (Generic) 5724-62-9 (Note: Specific S-isomer CAS may vary by vendor)
Physical State Solid (Crystalline powder) or Liquid (in solution)
GHS Classification Warning ; Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335)
Reactivity Stable; Lactone ring susceptible to hydrolysis in strong bases.

Critical Safety Note: While specific toxicological data for the (S)-enantiomer may be limited, standard laboratory safety dictates treating all bioactive chiral intermediates as Potentially Toxic and Irritating . Do not dispose of down the drain.

Pre-Disposal Assessment & Segregation

Effective disposal relies on correct waste stream segregation at the point of generation. Mixing incompatible streams (e.g., oxidizers with organic solvents) is the leading cause of waste-related accidents.

Segregation Logic
  • Solid Waste: Pure compound, contaminated gloves, weighing boats.

  • Liquid Waste (Non-Halogenated): Compound dissolved in Acetone, Methanol, Ethanol, or DMSO.

  • Liquid Waste (Halogenated): Compound dissolved in Dichloromethane (DCM) or Chloroform.

  • Aqueous Waste: HPLC effluence containing <5% organic solvent (check local EHS limits).

Decision Tree: Waste Stream Routing

The following diagram illustrates the decision logic for segregating (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one waste.

WasteSegregation Start Waste Generation: (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one State Physical State? Start->State Solid Solid Waste State->Solid Powder/Debris Liquid Liquid/Solution State->Liquid Dissolved BinSolid Action: Double-bag in Yellow Bio/Chem Waste Bin Solid->BinSolid SolventType Solvent Type? Liquid->SolventType Halo Halogenated Organic (DCM, Chloroform) SolventType->Halo Contains Halogens NonHalo Non-Halogenated Organic (MeOH, Acetone, DMSO) SolventType->NonHalo Flammable/Polar Aqueous Aqueous Buffer (>95% Water) SolventType->Aqueous Trace Organic BinHalo Action: Red Canister (Halogenated Label) Halo->BinHalo BinNonHalo Action: White/Clear Canister (Non-Halogenated Label) NonHalo->BinNonHalo Aqueous->BinNonHalo If toxic, treat as organic

Figure 1: Decision matrix for segregating spiro-lactone waste streams to ensure regulatory compliance and safety.

Operational Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired pure substance, contaminated weighing paper, PPE, and silica gel from flash columns.

  • Containment: Collect solids in a dedicated, wide-mouth high-density polyethylene (HDPE) jar or a double-lined hazardous waste bag.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one"[1]

    • Hazard Checkbox: Irritant.[2][3][4][5]

  • Deactivation (Optional for Trace): For small trace spills on bench paper, wipe with 10% NaOH to hydrolyze the lactone ring to the corresponding hydroxy-acid salt (more water-soluble), then dispose of the wipe as solid chemical waste.

  • Storage: Keep container closed when not in use. Do not compact waste to prevent aerosolization of dust.

Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Filtrates from crystallization, reaction mixtures, and HPLC fractions.

  • Identification: Determine the primary solvent.

    • Scenario 1 (HPLC): Acetonitrile/Water mixtures. Dispose of as Non-Halogenated Organic Waste .

    • Scenario 2 (Extraction): DCM/Water layers. Separate layers if possible. The organic layer goes to Halogenated Waste .

  • Bulking:

    • Use approved safety carboys (typically 5L or 20L HDPE).

    • Grounding: If pouring >1L of flammable solvent (e.g., Ethyl Acetate/Hexane), ensure the drum is grounded to prevent static discharge.

  • pH Check: Ensure the waste solution is not extremely acidic or basic (pH 2-12) before adding to a central carboy to avoid unexpected exotherms.

  • Cap & Label: Secure cap tightly. Label with full chemical names (no abbreviations like "ACN" or "EtOAc") and approximate percentages.

Regulatory Compliance (RCRA & EPA)

In the United States, this compound is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists. However, it must be managed based on Characteristic Waste properties.

Waste CodeDescriptionApplicability to (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one
D001 IgnitableApplies if the compound is dissolved in flammable solvents (Flash point <60°C).[1]
D002 CorrosiveApplies if the waste solution pH is <2 or >12.5.
D003 ReactiveUnlikely, unless mixed with strong reducing agents.
None Non-RCRA RegulatedIf solid and pure, it may technically be non-regulated, but Best Practice dictates managing it as "Non-RCRA Regulated Chemical Waste" for incineration.

Disposal Method: The preferred industry standard for organic intermediates is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures complete destruction of the spiro-lactone core.

Emergency Procedures: Spill Management

Scenario: A 5g vial of solid powder drops and shatters.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles. If dust is visible, use an N95 or half-mask respirator.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Scoop up the glass/powder mixture using a dustpan or stiff card.

    • Place debris into a wide-mouth plastic jar.[1]

    • Wipe the surface with a soap/water solution, followed by an ethanol wipe.

  • Disposal: Label the jar as "Debris contaminated with (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one" and place in the Solid Hazardous Waste bin.[1]

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-oxaspiro[4.4]nonan-3-one derivatives. Retrieved from

  • Sigma-Aldrich (MilliporeSigma). (2024). Safety Data Sheet: Spiro-lactone intermediates. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from

  • PubChem. (2025). Compound Summary: 2-Oxaspiro[4.4]nonan-3-one.[1] Retrieved from

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Handling

A Researcher's Guide to the Safe Handling of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one

Understanding the Compound: A Proactive Approach to Safety (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one belongs to the family of spirocyclic compounds, which are characterized by two rings connected at a single carbon atom....

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: A Proactive Approach to Safety

(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one belongs to the family of spirocyclic compounds, which are characterized by two rings connected at a single carbon atom. The presence of a lactone (cyclic ester) and a hydroxyl group suggests potential for skin and eye irritation, and possible respiratory irritation if inhaled as a dust or aerosol.[1][2][3][4] A proactive and cautious approach is therefore paramount.

Potential Hazards:

  • Skin and Eye Irritation: Similar chemical structures are known to cause skin and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][3][4]

  • Ingestion: May be harmful if swallowed.[1][5]

  • Environmental Hazards: Some related spiro compounds are toxic to aquatic life.[6][7] Therefore, release into the environment should be avoided.[1][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE is critical to prevent exposure.[9] The following table summarizes the recommended PPE for handling (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[10][11]Protects against accidental splashes that can cause serious eye irritation.[1][3][4] Goggles should provide a seal around the eyes.[11]
Hands Chemical-resistant gloves (Nitrile is a suitable choice for incidental contact).[11][12][13]Prevents skin contact, which can lead to irritation.[1][3] Gloves should be inspected before use and removed promptly if contaminated.[10]
Body Laboratory coat. A chemical-resistant apron or suit may be necessary for larger-scale operations.[10][12][13][14]Protects skin and personal clothing from spills and contamination.[12]
Respiratory Use in a well-ventilated area or a chemical fume hood.[1][12][13] If dust or aerosols are likely to be generated, an N95 or P95 respirator is recommended.[10]Minimizes the risk of inhaling potentially irritating particles.[1][3][4]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound will minimize risks. The following workflow outlines the key stages from preparation to post-handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area - Work in a fume hood. - Cover surface with absorbent paper. gather_ppe 2. Gather & Don PPE - Inspect all PPE for integrity. weigh 3. Weighing & Transfer - Use a spatula. - Avoid generating dust. gather_ppe->weigh dissolve 4. Dissolution - Add solid to solvent slowly. - Keep container closed when not in use. weigh->dissolve decontaminate 5. Decontaminate - Clean work surfaces and equipment. dissolve->decontaminate doff_ppe 6. Doff PPE - Remove gloves first, avoiding skin contact. decontaminate->doff_ppe wash 7. Personal Hygiene - Wash hands thoroughly with soap and water. doff_ppe->wash waste 8. Waste Segregation - Dispose of contaminated PPE and materials in a labeled hazardous waste container. wash->waste

Caption: Safe Handling Workflow for (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one.

Detailed Protocol:

  • Preparation:

    • Always work within a certified chemical fume hood to ensure adequate ventilation.[1][12][13]

    • Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[15]

    • Assemble all necessary equipment and reagents before starting.

    • Inspect all PPE for defects and don it correctly before handling the chemical.[10]

  • Handling:

    • When weighing and transferring the solid, use a spatula and handle it gently to avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep all containers with the compound tightly closed when not in use.[4][8]

  • Post-Handling:

    • Decontaminate all work surfaces and equipment after use.

    • Doff PPE carefully to avoid contaminating yourself. Gloves should be removed first by peeling them off from the cuff, turning them inside out.[10]

    • Wash your hands thoroughly with soap and water after handling the compound, even if you wore gloves.[10][13]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing.[8] If irritation persists, seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water and seek immediate medical attention.[5][10]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1][17] Ensure adequate ventilation.[1] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical aspect of laboratory safety and environmental protection.

Waste Segregation and Disposal Workflow:

cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generated solid_waste Contaminated PPE (gloves, etc.) Absorbent paper Weighing paper start->solid_waste liquid_waste Unused solutions Contaminated solvents start->liquid_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container end Arrange for Pickup by Environmental Health & Safety solid_container->end liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container liquid_container->end

Caption: Waste Disposal Workflow.

Disposal Protocol:

  • Waste Characterization: All waste containing (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one must be treated as hazardous waste.[18]

  • Segregation:

    • Solid Waste: Contaminated items such as gloves, absorbent paper, and weighing boats should be collected in a designated, clearly labeled hazardous solid waste container.[12]

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container.[12] Halogenated and non-halogenated waste streams should be kept separate if required by your institution.

  • Container Management: Waste containers must be kept closed except when adding waste.[4][8] They should be stored in a well-ventilated area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.[7][19] Do not dispose of this chemical down the drain or in the regular trash.[1][6]

By adhering to these guidelines, you can ensure a safe and efficient working environment while handling (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, contributing to a culture of safety and scientific integrity within your laboratory.

References

  • JQ-8208 p.
  • Safety Data Sheet - Aaronchem. (2025, August 11).
  • Safety D
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Safety D
  • 1 - SAFETY D
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  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16).
  • Safety D
  • 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.
  • SAFETY DATA SHEET - RBNAinfo. (2014, November 12).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).
  • Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. (2024, June 10).
  • SAFETY D
  • Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS.
  • SAFETY DATA SHEET - MilliporeSigma. (2025, October 17).
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
  • UNIT 7: Personal Protective Equipment - CTAHR.hawaii.edu.
  • PPE For Laboratory Workers: Types and Requirements - Intern
  • Healthcare Emergency Preparedness - Chemical PPE Kits.
  • 1-Oxaspiro[4.4]non-3-en-2-one, 4-hydroxy-3-(2,4,6-trimethylphenyl)- - Substance Details. (2023, November 1).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Life-Changing Safety Tips for Handling Labor
  • 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one - PubChem.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies.
  • SAFETY IN CHEMICAL LABORATORIES - The University of the West Indies, Mona.
  • 4-hydroxy-3-mesityl-1-oxaspiro(4.4)non-3-en-2-one - AERU. (2025, August 4).
  • 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one - ChemicalBook. (2026, January 13).
  • 4-Hydroxy-3-mesityl-1-oxaspiro[4.

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